N-Tosylaziridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)13(11,12)10-6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWSEVVMYMVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340069 | |
| Record name | N-Tosylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-89-7 | |
| Record name | N-Tosylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)aziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of N-Tosylaziridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure of N-Tosylaziridine, a key building block in organic synthesis. The document details its molecular characteristics, spectroscopic signature, and methods for its preparation, presenting quantitative data in accessible formats and visualizing its structure as required.
Core Molecular Structure
This compound is a heterocyclic compound featuring a three-membered aziridine (B145994) ring N-functionalized with a p-toluenesulfonyl (tosyl) group. The aziridine ring, a saturated heterocycle containing one nitrogen and two carbon atoms, is highly strained, which contributes to its reactivity. The electron-withdrawing nature of the tosyl group further activates the aziridine ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity profile makes N-tosylaziridines valuable intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₁NO₂S | [1][2][3][4][5][6] |
| Molecular Weight | 197.25 g/mol | [1][2][3][4][5][6] |
| CAS Number | 3634-89-7 | [1][2][3][4][5][6] |
| Appearance | White to light yellow solid | |
| Melting Point | 63.0 to 67.0 °C |
Spectroscopic Characterization
Note: The following tables summarize typical spectroscopic data for this compound derivatives as reported in the literature. The exact chemical shifts and absorption bands for the unsubstituted this compound may vary.
¹H NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aziridine Ring CH₂ | 2.0 - 3.0 | m | - |
| Aziridine Ring CH | 3.5 - 4.5 | m | - |
| Tosyl Group CH₃ | 2.4 | s | - |
| Aromatic (Tosyl) | 7.3 - 7.9 | m | - |
¹³C NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)
| Carbon | Chemical Shift (δ) ppm |
| Aziridine Ring CH₂ | 30 - 40 |
| Aziridine Ring CH | 40 - 50 |
| Tosyl Group CH₃ | ~21 |
| Aromatic (Tosyl) | 127 - 145 |
Infrared (IR) Spectroscopy Data
Key characteristic IR absorptions for N-tosylaziridines include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=C (aromatic) | 1600 - 1475 | Medium |
| S=O (sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong |
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Protocols for Synthesis
Several synthetic routes to N-tosylaziridines have been reported. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis from 2-Amino Alcohols
A common and efficient method for the preparation of the unsubstituted this compound involves the tosylation and in-situ cyclization of 2-amino alcohols.[7]
Method A (for higher substituted amino alcohols):
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
After stirring for 6 hours, add toluene (B28343) (5 mL).
-
Filter off the solid and evaporate the solvents to yield the this compound.[7]
Method B (for the unsubstituted parent compound and less hindered homologues):
-
To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
After 30 minutes, add ice and water.
-
Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to obtain the this compound.[7]
Synthesis from Alkenes via Zirconooxaziridine Catalysis
This method is suitable for the synthesis of a wide variety of substituted N-tosylaziridines from the corresponding alkenes.[1]
General Procedure:
-
In a 20 mL vial, mix ZrODipic(HMPA) (0.001 mmol, 0.01 equiv., 1 mol%), TBAB (0.0075 mmol, 0.075 equiv., 7.5 mol%), and chloramine (B81541) T (0.3 mmol, 3 equiv.) in DCE (0.1M, 1 mL).
-
Allow the mixture to react for 5 minutes.
-
Add the alkene (0.1 mmol, 1 equiv.) and stir the reaction vigorously at room temperature for 16 hours or until the disappearance of the alkene is observed by TLC.
-
Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel and wash with dichloromethane.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.[1]
Logical Relationship of Synthesis
The following diagram illustrates the general synthetic pathway from a generic alkene to an this compound derivative.
Caption: General workflow for the synthesis of N-Tosylaziridines.
References
- 1. rsc.org [rsc.org]
- 2. N-甲苯磺酰基氮杂环丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 98 3634-89-7 [sigmaaldrich.com]
- 4. This compound 98 3634-89-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. N-トシルアジリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of the Strained Ring: A Technical Guide to the History and Discovery of N-Tosylaziridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for N-Tosylaziridine, a cornerstone building block in modern organic and medicinal chemistry. We will delve into the foundational synthetic routes, provide detailed experimental protocols for key reactions, present quantitative data for comparative analysis, and illustrate complex reaction pathways and workflows.
A Historical Perspective: The Genesis of a Versatile Intermediate
The journey of this compound is intrinsically linked to the broader history of aziridine (B145994) chemistry. The parent heterocycle, aziridine (ethylene imine), was first synthesized by Henry Wenker in 1935 through the cyclization of β-amino alcohols, a method now famously known as the Wenker synthesis.[1] This seminal work laid the foundation for the preparation of a wide array of substituted aziridines.
While a singular "discovery" paper for this compound is not readily identifiable, its emergence as a crucial synthetic intermediate followed the development of reliable methods for N-functionalization of the aziridine ring. The introduction of the tosyl (p-toluenesulfonyl) group proved to be a significant advancement. The electron-withdrawing nature of the tosyl group activates the aziridine ring, making it highly susceptible to nucleophilic attack, thereby unlocking a vast landscape of synthetic possibilities.[2][3] Early methods for the preparation of N-Tosylaziridines were often multi-step procedures involving the N-tosylation of amino acids, reduction to the corresponding amino alcohols, and subsequent cyclization.[4]
Core Synthetic Methodologies
The synthesis of N-Tosylaziridines has evolved from classical, often harsh, multi-step procedures to elegant and efficient one-pot and catalytic methods. Below, we detail the core synthetic strategies.
The Wenker Synthesis and its Modifications
The Wenker synthesis remains a fundamental approach to aziridine synthesis.[1] The classical approach involves the reaction of a β-amino alcohol with sulfuric acid to form a sulfate (B86663) ester, which then undergoes base-mediated intramolecular cyclization. For N-Tosylaziridines, this typically involves the cyclization of an N-tosylated-β-amino alcohol.
More contemporary modifications of the Wenker synthesis offer milder conditions and broader substrate scope. One-pot procedures starting from 2-amino alcohols have been developed, where tosylation and in situ cyclization are effected by a suitable base.[4]
Experimental Protocol: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [4]
-
Method A (for more sterically hindered amino alcohols):
-
To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the mixture for 6 hours.
-
Add toluene (B28343) (5 mL) and filter off the solid.
-
Evaporate the solvents under reduced pressure to yield the crude this compound.
-
-
Method B (for less sterically hindered amino alcohols):
-
To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add ice and water, separate the organic layer, wash with water, and dry over magnesium sulfate.
-
Evaporate the solvent to yield the crude this compound.
-
The Gabriel-Cromwell Reaction
The Gabriel-Cromwell reaction provides another classical route to aziridines, typically involving the reaction of an α,β-dihalo ketone with a primary amine. For the synthesis of N-Tosylaziridines, this would conceptually involve the use of p-toluenesulfonamide (B41071) as the nitrogen source. The reaction proceeds via a Michael addition followed by an intramolecular nucleophilic substitution. While less commonly detailed specifically for N-Tosylaziridines in readily available literature, the principles of this reaction are applicable.
Modern Catalytic Aziridination of Alkenes
The direct aziridination of alkenes represents the most atom-economical and versatile approach to N-Tosylaziridines. A variety of transition metal catalysts have been developed to facilitate the transfer of a nitrene equivalent, often derived from Chloramine-T or other N-tosyl-containing reagents, to an alkene double bond.
One notable modern method involves the use of a zirconooxaziridine catalyst, which promotes the aziridination of a wide range of substituted alkenes with high yields and stereospecificity.[5][6]
Experimental Protocol: Zirconooxaziridine-Catalyzed Synthesis of N-Tosylaziridines from Alkenes [6]
-
In a 20 mL vial, mix ZrODipic(HMPA) (0.001 mmol, 1 mol%), TBAB (0.0075 mmol, 7.5 mol%), and dry Chloramine-T (0.3 mmol) in 1,2-dichloroethane (B1671644) (1 mL, 0.1M).
-
Allow the mixture to react for 5 minutes.
-
Add the alkene (0.1 mmol).
-
Stir the reaction vigorously at room temperature for 16 hours or until TLC indicates the disappearance of the alkene.
-
Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel, washing with dichloromethane.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Comparison
The choice of synthetic method often depends on the substrate, desired scale, and available reagents. The following tables summarize quantitative data for the synthesis of various N-Tosylaziridines using the methods described above.
| Table 1: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [4] | |||
| Substrate (Amino Alcohol) | Method | Reaction Time | Yield (%) |
| Aminoethanol | B | 30 min | 74 |
| (S)-Alaninol | B | 30 min | 78 |
| (S)-2-Aminobutanol | B | 30 min | 86 |
| (S)-Valinol | A | 6 h | 75 |
| (S)-Norvalinol | A | 6 h | 82 |
| (S)-Leucinol | A | 6 h | 76 |
| Table 2: Zirconooxaziridine-Catalyzed Synthesis of N-Tosylaziridines from Alkenes [6] | |||
| Substrate (Alkene) | Product | Reaction Time | Yield (%) |
| 1-Hexene | 2-Butyl-1-tosylaziridine | 16 h | 89 |
| Styrene | 2-Phenyl-1-tosylaziridine | 16 h | 98 |
| 4-Methylstyrene | 2-(p-Tolyl)-1-tosylaziridine | 16 h | 93 |
| 2-Chlorostyrene | 2-(2-Chlorophenyl)-1-tosylaziridine | 16 h | 92 |
| 3-Chlorostyrene | 2-(3-Chlorophenyl)-1-tosylaziridine | 16 h | 91 |
| 2,6-Dichlorostyrene | 2-(2,6-Dichlorophenyl)-1-tosylaziridine | 16 h | 97 |
| Naphthalene-2-ylethylene | 2-(Naphthalen-2-yl)-1-tosylaziridine | 16 h | 82 |
| cis-4-Octene | cis-2,3-Dipropyl-1-tosylaziridine | 16 h | 86 |
The Reactivity of N-Tosylaziridines: A Gateway to Molecular Complexity
The synthetic utility of N-Tosylaziridines stems from their susceptibility to ring-opening reactions by a diverse range of nucleophiles. This reactivity is driven by the relief of ring strain and the electron-withdrawing nature of the tosyl group. The ring-opening typically proceeds via an SN2 mechanism, leading to the formation of 1,2-difunctionalized compounds with well-defined stereochemistry.
Nucleophilic Ring-Opening Reactions
A plethora of nucleophiles, including halides, amines, alcohols, thiols, and organometallic reagents, have been employed to open the this compound ring.[7] Lewis acids are often used to catalyze these reactions, further enhancing the electrophilicity of the aziridine carbons.[7]
Experimental Protocol: Zinc(II) Halide-Mediated Ring-Opening of N-Tosylaziridines [7]
-
Reflux a suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.
-
Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.
-
Continue refluxing until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (2.0 mL) and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.
N-Tosylaziridines in Total Synthesis and Cascade Reactions
The predictable reactivity and stereochemical control offered by N-Tosylaziridines have made them invaluable intermediates in the total synthesis of complex natural products and in the design of elegant cascade reactions.
For instance, the ring-opening of an this compound with a Grignard reagent has been utilized as a key step in the synthesis of homochiral (R)- and (S)-3,4-methylenedioxymethamphetamine (MDMA).[2] In another example, a Lewis acid-catalyzed reaction between an this compound and an N-tosylhydrazone initiates a cascade sequence of ring-opening, cyclization, and oxidation to afford 1,2,4-triazines.[8]
Visualizing the Chemistry: Diagrams and Workflows
To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and reaction mechanisms.
Safety, Handling, and Disposal
This compound and its precursors require careful handling due to their potential hazards.
-
Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] For long-term storage, refrigeration at -20°C is recommended.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5] Contaminated packaging should be treated as hazardous waste.[4] Small spills can be absorbed with an inert material and placed in a sealed container for disposal.
Conclusion
This compound has firmly established itself as a versatile and powerful building block in organic synthesis. From its historical roots in the early exploration of aziridine chemistry to its central role in modern catalytic and cascade reactions, the journey of this compound highlights the continuous evolution of synthetic methodology. For researchers, scientists, and drug development professionals, a deep understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the creation of novel and complex molecules.
References
- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols [mdpi.com]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
N-Tosylaziridine: A Technical Guide to a Versatile Synthetic Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Tosylaziridine is a highly valuable, three-membered heterocyclic compound extensively utilized in organic synthesis. The electron-withdrawing nature of the tosyl group activates the aziridine (B145994) ring, making it an excellent electrophile for a wide array of synthetic transformations. Its high reactivity, driven by significant ring strain, allows for efficient and often stereoselective construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, core reactivity, and applications, with a focus on providing actionable data and experimental protocols for laboratory use.
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid at room temperature. Its core properties are summarized below.
Physical and Chemical Data
| Property | Value | Reference |
| CAS Number | 3634-89-7 | [1] |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.25 g/mol | [1] |
| Appearance | White to light yellow crystals | [2][3] |
| Melting Point | 63-65 °C | |
| Boiling Point | 322.3 ± 35.0 °C (Predicted) | [3][4] |
| Solubility | Soluble in polar organic solvents like THF, CH₂Cl₂, and acetonitrile (B52724). Aziridines are generally soluble in water and alcohols.[5][6] | |
| Storage Temperature | -20°C | [2][4] |
Spectroscopic Data
| Spectroscopy | Key Features & Representative Chemical Shifts (δ in ppm) or Wavenumbers (cm⁻¹) |
| ¹H NMR | Aromatic Protons (Tosyl Group): ~7.3-7.9 ppm (two doublets). Aziridine Ring Protons: Chemical shifts are highly dependent on substitution. For the parent this compound, these would appear as a singlet around 2.4 ppm. For substituted aziridines, complex multiplets appear between 2.0-4.1 ppm. Methyl Protons (Tosyl Group): ~2.4 ppm (singlet).[7] |
| ¹³C NMR | Aromatic Carbons (Tosyl Group): ~127-145 ppm. Aziridine Ring Carbons: ~35-42 ppm for substituted examples. Methyl Carbon (Tosyl Group): ~21.7 ppm.[7][8] |
| IR | S=O Stretch (Sulfonamide): ~1320 cm⁻¹ and ~1160 cm⁻¹. Aromatic C-H Stretch: ~3060 cm⁻¹. Aliphatic C-H Stretch: ~2920 cm⁻¹.[7][9] |
Synthesis of this compound
N-Tosylaziridines can be synthesized through several reliable methods, most commonly via the cyclization of 2-amino alcohols or the direct aziridination of alkenes.
Synthesis from 2-Amino Alcohols
A prevalent method involves the tosylation of a 2-amino alcohol followed by an intramolecular cyclization (a modification of the Wenker synthesis). One-pot procedures using simple inorganic bases are efficient and avoid the isolation of unstable intermediates.
Caption: One-pot synthesis of this compound from a 2-amino alcohol.
Experimental Protocol 1: Synthesis from 2-Amino Alcohols
Adapted from Bergmeier, S. C. et al.
Method A (for hindered amino alcohols):
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the mixture for 6 hours.
-
Add toluene (B28343) (5 mL) and filter off the solid salts.
-
Evaporate the solvents under reduced pressure to yield the this compound.
Method B (for unhindered amino alcohols):
-
To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (KOH, 2.0 g), water (2.0 mL), and dichloromethane (B109758) (CH₂Cl₂, 2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Stir for 30 minutes.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer, wash with water, dry over magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent to yield the product.
Synthesis from Alkenes
The direct aziridination of alkenes provides another powerful route. This involves the transfer of a nitrene equivalent ('N-Ts') to a double bond. Modern methods often employ metal catalysts to achieve high yields and stereospecificity using Chloramine-T as the nitrogen source.[10]
Experimental Protocol 2: Zirconium-Catalyzed Aziridination of Alkenes
Adapted from Moura-Letts, G. et al.[7]
-
In a 20 mL vial, combine the Zirconium catalyst (e.g., ZrODipic(HMPA), 0.01 equiv., 1 mol%), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB, 0.075 equiv., 7.5 mol%), and Chloramine-T (3 equiv.) in 1,2-dichloroethane (B1671644) (DCE, to make a 0.1M solution).
-
Allow the mixture to react for 5 minutes.
-
Add the alkene (1 equiv.) to the mixture.
-
Stir vigorously at room temperature for 16 hours or until the alkene is consumed (monitored by TLC).
-
Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel, washing with dichloromethane.
-
Purify the crude product by silica gel column chromatography to obtain the this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems primarily from its susceptibility to nucleophilic ring-opening reactions, cycloadditions, and ring expansions.
Nucleophilic Ring-Opening
Due to significant angle strain, the aziridine ring is readily opened by a wide range of nucleophiles.[11] The reaction typically proceeds via an Sₙ2 mechanism, leading to regioselective formation of β-functionalized sulfonamides. Lewis acids are often employed to catalyze this transformation.
Caption: Lewis acid-catalyzed nucleophilic ring-opening of this compound.
Experimental Protocol 3: Ring-Opening with Zinc (II) Halides
Adapted from Reddy, M. S. et al.
-
Reflux a suspension of anhydrous zinc dihalide (e.g., ZnBr₂, 0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.
-
Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.
-
Continue to reflux the mixture until the starting material is completely consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 2.0 mL).
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the β-halo amine product.
[3+2] Cycloaddition Reactions
N-Tosylaziridines can act as three-atom components in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrrolidines. The reaction is initiated by a nucleophile (e.g., an iodide ion) that opens the aziridine ring to form an anionic intermediate, which then undergoes conjugate addition to a dipolarophile like an α,β-unsaturated ketone.
Caption: Mechanism of the [3+2] cycloaddition of this compound.
Experimental Protocol 4: Iodide-Mediated [3+2] Cycloaddition
Adapted from Hosokawa, S. et al.
-
To a solution of lithium iodide (LiI, 1.2 equiv) in dimethoxyethane (DME), add this compound (2.0 equiv) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in DME dropwise.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding acetic acid (AcOH, 2.2 equiv).
-
Add water and ethyl acetate (B1210297) (EtOAc). Separate the aqueous layer and extract it three times with EtOAc.
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-tosylpyrrolidine product.
Biological Activity and Relevance in Drug Development
While this compound itself is primarily a synthetic intermediate, the aziridine moiety is a "privileged scaffold" in medicinal chemistry. Many natural products and synthetic compounds containing the aziridine ring exhibit significant biological activities, including antitumor, antibacterial, and enzyme-inhibitory properties.[10]
The true value of this compound in drug development lies in its ability to serve as a versatile precursor for a diverse range of nitrogen-containing compounds. The ring-opening and cycloaddition reactions described above provide reliable and stereocontrolled pathways to synthesize:
-
Vicinal Diamines and Amino Alcohols: Core structures in numerous pharmaceuticals.
-
Complex Alkaloids: Natural products with a wide spectrum of bioactivity.
-
Modified Sugars and Amino Acids: Building blocks for peptidomimetics and other therapeutics.
The tosyl group can be removed under reductive conditions, liberating the free amine for further functionalization, making N-tosylaziridines highly valuable starting materials for the synthesis of chiral amine derivatives.
Safety and Handling
This compound is considered hazardous and must be handled with appropriate precautions in a laboratory setting.
| Safety Aspect | Information |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | NIOSH-approved N95 dust mask, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust. Wash hands thoroughly after handling.[4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C.[4][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |
References
- 1. scbt.com [scbt.com]
- 2. alkalisci.com [alkalisci.com]
- 3. 1-(P-TOSYL)AZIRIDINE | 3634-89-7 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rsc.org [rsc.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
N-Tosylaziridine: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, N-Tosylaziridine stands as a versatile and highly reactive building block in organic synthesis. Its strained three-membered ring, activated by the electron-withdrawing tosyl group, makes it an excellent electrophile for a variety of nucleophilic ring-opening reactions, providing access to a diverse array of functionalized amine derivatives. This guide offers an in-depth overview of this compound, including its fundamental properties, key experimental protocols, and its applications in synthetic and medicinal chemistry.
Core Properties of this compound
This compound, also known as N-(p-Toluenesulfonyl)aziridine, is a white to off-white crystalline solid. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3634-89-7 | |
| Molecular Formula | C₉H₁₁NO₂S | |
| Molecular Weight | 197.25 g/mol |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. Two common and efficient one-pot procedures starting from 2-amino alcohols are detailed below. These methods offer simple workups using inorganic bases and avoid hazardous reagents.[1]
Method A: From 2-Amino Alcohols using Potassium Carbonate in Acetonitrile (B52724)
This method is particularly suitable for higher substituted amino alcohols.
Procedure:
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Continue stirring the mixture for 6 hours.
-
Add toluene (B28343) (5 mL) to the reaction mixture.
-
Filter off the solid inorganic salts.
-
Evaporate the solvents from the filtrate under reduced pressure to yield the this compound product.
Method B: From 2-Amino Alcohols using Potassium Hydroxide (B78521) in a Biphasic System
This approach is effective for the unsubstituted parent compound and less hindered homologues.
Procedure:
-
To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add ice and water to the reaction vessel.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO₄).
-
Evaporate the solvent to obtain the this compound product.
Key Reactions: Nucleophilic Ring-Opening
The synthetic utility of this compound lies in its susceptibility to ring-opening by a wide range of nucleophiles. This reaction proceeds via an SN2-type mechanism, leading to the formation of β-functionalized sulfonamides. The regioselectivity of the attack is influenced by steric and electronic factors of both the aziridine (B145994) and the nucleophile.
General Experimental Protocol for Ring-Opening with Zinc (II) Halides
This protocol describes a Lewis acid-mediated ring-opening of N-Tosylaziridines with halide nucleophiles.
Procedure:
-
Reflux a suspension of anhydrous zinc dihalide (e.g., ZnCl₂, ZnBr₂, or ZnI₂) (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.
-
Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) to the refluxing mixture with stirring.
-
Continue to reflux the reaction mixture until the starting aziridine is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (2.0 mL).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the β-halo-N-tosyl amine product.[2]
Role in Drug Development and Medicinal Chemistry
While this compound itself is not typically the active pharmaceutical ingredient, it serves as a crucial precursor for the synthesis of a wide range of biologically active molecules. The aziridine moiety is present in several natural products with antitumor properties.[3] Synthetic aziridine derivatives are being explored for various therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[4]
The reactivity of the aziridine ring allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for drug discovery screening. The tosyl group can be removed under reductive conditions, providing access to free amines which can be further functionalized. This versatility makes this compound a valuable tool in medicinal chemistry for the development of novel therapeutics.
Mechanism of Action: Insights from an this compound Derivative
A study on a galactopyranoside derivative of this compound, identified as a promising anticancer agent, has shed light on its potential mechanism of action. The investigation revealed that this compound, referred to as AzGalp, induces DNA damage.[5][6]
Cells deficient in the Nucleotide Excision Repair (NER) pathway were found to be particularly sensitive to the cytotoxic effects of AzGalp. This suggests that the compound forms bulky DNA adducts that are primarily repaired by the NER pathway. In cancer cells with a compromised NER system, these DNA lesions persist, leading to cell death.[5][6] This mechanism of action is similar to that of established alkylating anticancer drugs.
References
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of N-Tosylaziridines from 2-Amino Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-Tosylaziridines from 2-amino alcohols. N-Tosylaziridines are valuable building blocks in organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals, due to their susceptibility to ring-opening reactions with various nucleophiles.[1] This document details established methodologies, including one-pot syntheses, the Wenker reaction, and Mitsunobu-type cyclizations, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application in a research and development setting.
Core Synthetic Methodologies
The conversion of 2-amino alcohols to N-Tosylaziridines can be achieved through several efficient methods. The most common strategies involve the in-situ activation of the hydroxyl group of an N-tosylated amino alcohol, followed by intramolecular cyclization. Key methods that will be discussed in this guide are:
-
One-Pot Synthesis using Potassium Carbonate in Acetonitrile (B52724): A convenient method particularly effective for more sterically hindered 2-amino alcohols.
-
One-Pot Synthesis using Potassium Hydroxide (B78521) in a Biphasic System: Ideal for less sterically hindered 2-amino alcohols, offering high yields and short reaction times.
-
The Wenker Synthesis: A classical two-step method involving the formation of a sulfate (B86663) ester intermediate.
-
Mitsunobu Reaction: An intramolecular cyclization of an N-Tosyl-2-amino alcohol under mild conditions.
Data Presentation: A Comparative Analysis of Synthetic Methods
The following table summarizes quantitative data for the one-pot synthesis of various (S)-N-Tosylaziridines from their corresponding (S)-2-amino alcohols, allowing for a direct comparison of the two primary methods discussed.
| Entry | R Group | Method A Yield (%) | Method B Yield (%) |
| 1 | H | 46 | 74 |
| 2 | CH₃ | 53 | 78 |
| 3 | C₂H₅ | 62 | 86 |
| 4 | (CH₃)₂CH | 75 | 70 |
| 5 | CH₃CH₂CH₂ | 82 | 73 |
| 6 | (CH₃)₂CHCH₂ | 76 | 52 |
| 7 | C₆H₅CH₂ | 88 | 65 |
| 8 | (C₆H₅)₂CH | 91 | 43 |
| 9 | C₆H₅ | 85 | 58 |
Data sourced from Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.[1][2][3]
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods.
Protocol 1: One-Pot Synthesis using Potassium Carbonate in Acetonitrile (Method A)
This procedure is particularly suitable for higher substituted 2-amino alcohols.[3]
Materials:
-
(S)-2-amino alcohol (1.0 mmol)
-
Tosyl chloride (2.2 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Acetonitrile (2.0 mL)
-
Toluene (B28343) (5 mL)
Procedure:
-
To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Continue stirring the reaction mixture for 6 hours at room temperature.
-
After 6 hours, add toluene (5 mL) to the reaction mixture.
-
Filter the solid inorganic salts from the mixture.
-
Evaporate the solvents from the filtrate under reduced pressure to yield the crude N-Tosylaziridine.
-
Purify the product by crystallization, short-path distillation, or column chromatography as required.
Protocol 2: One-Pot Synthesis using Potassium Hydroxide in Water/Dichloromethane (B109758) (Method B)
This method is highly effective for the synthesis of N-Tosylaziridines from less hindered 2-amino alcohols.[3]
Materials:
-
(S)-2-amino alcohol (1.0 mmol)
-
Tosyl chloride (2.5 mmol)
-
Potassium hydroxide (KOH) (2.0 g)
-
Water (2.0 mL)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a vigorously stirred mixture of potassium hydroxide (2.0 g) in water (2.0 mL) and dichloromethane (2.0 mL).
-
To this biphasic mixture, add the (S)-2-amino alcohol (1.0 mmol).
-
Add tosyl chloride (2.5 mmol) portionwise to the reaction mixture at room temperature.
-
Continue vigorous stirring for 30 minutes at room temperature.
-
After 30 minutes, add ice and water to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product as needed.
Protocol 3: Intramolecular Cyclization via the Mitsunobu Reaction
This method involves the preparation of the N-Tosyl-2-amino alcohol followed by an intramolecular cyclization.
Step 1: N-Tosylation of the 2-Amino Alcohol
-
Dissolve the 2-amino alcohol in a suitable solvent such as dichloromethane or pyridine (B92270).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of tosyl chloride.
-
If not using pyridine as the solvent, add one equivalent of a base like triethylamine.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-Tosyl-2-amino alcohol.
Step 2: Mitsunobu Cyclization
-
Dissolve the N-Tosyl-2-amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add triphenylphosphine (B44618) (PPh₃) (1.5 equiv).
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF.
-
Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the this compound. Yields for this method are typically in the range of 45-82%.[4]
Mandatory Visualizations
Reaction Schemes and Workflows
Caption: General overview of the synthesis of this compound.
Caption: Experimental workflows for the one-pot synthesis methods.
Reaction Mechanisms
Caption: Postulated mechanism for the one-pot synthesis.
Caption: Mechanism of the Mitsunobu cyclization.
Discussion of Other Methods
The Wenker Synthesis
The Wenker synthesis is a classical method for preparing aziridines from β-amino alcohols.[5] The process involves two main steps:
-
Esterification: The 2-amino alcohol is reacted with sulfuric acid to form a β-aminoethyl hydrogen sulfate intermediate.[5]
-
Cyclization: The intermediate is then treated with a strong base, such as sodium hydroxide, which facilitates an intramolecular nucleophilic substitution to form the aziridine (B145994) ring.[5]
While historically significant, the harsh conditions (high temperatures and strong acids/bases) can limit its applicability with sensitive substrates.[6]
The Gabriel-Cromwell Reaction
The Gabriel-Cromwell reaction is another established method for aziridine synthesis. However, it is less direct for the conversion of 2-amino alcohols. This reaction typically involves the cyclization of a β-haloamine with a base. To utilize a 2-amino alcohol as a starting material, it would first need to be converted to the corresponding N-Tosyl-β-haloamine, adding extra steps to the synthetic sequence.
Conclusion
The synthesis of N-Tosylaziridines from 2-amino alcohols is a well-established and versatile transformation with several reliable methods available to the synthetic chemist. The one-pot procedures using either potassium carbonate in acetonitrile or potassium hydroxide in a biphasic system offer excellent and often complementary options depending on the substrate's steric properties.[3] The Mitsunobu reaction provides a mild alternative for the cyclization of pre-formed N-Tosyl-2-amino alcohols. The choice of method will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities. This guide provides the necessary foundational knowledge and practical protocols to successfully implement these important synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
The Formation of N-Tosylaziridines from Alkenes: An In-depth Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Aziridines, particularly N-tosylaziridines, are highly valuable three-membered nitrogen-containing heterocycles. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a diverse array of complex nitrogenous compounds, including amino alcohols, diamines, and atypical amino acids. This utility has positioned them as critical building blocks in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of N-tosylaziridines from alkenes, focusing on the key catalytic systems and reagents employed in modern organic synthesis.
Introduction to Aziridination Mechanisms
The direct aziridination of an alkene involves the formal addition of a nitrene equivalent ('NTs') across the double bond. The precise mechanism of this transformation is highly dependent on the nature of the nitrogen source and the catalyst employed. Generally, these mechanisms can be broadly categorized as either concerted, where both C-N bonds are formed in a single transition state, or stepwise, involving the formation of a distinct intermediate. The stereochemical outcome of the reaction—whether it is stereospecific (retention of the alkene's geometry) or stereoselective—is dictated by the operative pathway.
Metal-Catalyzed Aziridination
Transition metals are potent catalysts for nitrene transfer reactions, activating the nitrogen source to facilitate addition to the alkene. Key metals include copper, rhodium, and zirconium, each exhibiting a unique mechanistic profile.
Copper-Catalyzed Aziridination
Copper catalysts, particularly Cu(I) and Cu(II) salts, are widely used for the aziridination of alkenes, often employing [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source.[1][2] The mechanism is generally accepted to proceed through a copper-nitrene (or nitrenoid) intermediate.
Kinetic and computational studies suggest a Cu(I)/Cu(III) catalytic cycle is operative.[1][3] The reaction is typically zero-order in alkene, indicating that the formation of the active copper-nitrene species is the rate-determining step.[1] The subsequent nitrene transfer to the alkene can proceed through several low-energy pathways: a concerted, non-radical pathway or stepwise pathways involving singlet or triplet biradical intermediates.[1] The presence of radical intermediates has been suggested by experimental data, yet the reactions often proceed with high stereospecificity, which is explained by a rapid intersection of the triplet and singlet pathways before C-C bond rotation can occur.[4]
Rhodium-Catalyzed Aziridination
Dirhodium(II) carboxylates and carboxamidates are highly effective catalysts for aziridination.[5][6][7] These reactions often display excellent stereoselectivity and functional group tolerance. The mechanism involves the formation of a rhodium-nitrene intermediate. DFT studies have proposed a two-spin-state mechanism, where a triplet Rh-nitrene species is a key intermediate that directs the stereocontrolled approach and activation of the alkene substrate.[5][6][7] This pathway helps to explain the high levels of enantioselectivity achieved with chiral rhodium catalysts. A notable challenge with rhodium catalysts is the potential for competing allylic C-H amination side reactions.[5]
Zirconium-Catalyzed Aziridination
A distinct mechanism is observed with certain high-valent metal oxides, such as zirconium complexes, using Chloramine-T as the nitrogen source.[8][9] Instead of forming a metal-nitrene, the reaction proceeds through a metallooxaziridine intermediate.[8] This zirconooxaziridine complex acts as the active catalyst for the nitrogen transfer. This pathway is described as a highly associative mechanism and is notable for its high yields, diastereoselectivity, and stereospecificity, particularly with unactivated alkyl alkenes.[8][9]
Metal-Free Aziridination
While metal catalysts are powerful, concerns about cost and toxicity have driven the development of metal-free alternatives.
Iodine-Catalyzed Aziridination
Iodine is an effective catalyst for the aziridination of alkenes using nitrogen sources like Chloramine-T.[10] The proposed mechanism involves the in-situ generation of an electrophilic iodine species (I⁺). This species reacts with the alkene to form a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the nitrogen of Chloramine-T, followed by intramolecular cyclization, yields the aziridine and regenerates the active iodine catalyst.
Photosensitized Aziridination
Visible-light photosensitization provides a metal-free pathway to generate nitrenes from precursors like tosyl azide.[11][12] In this process, a photosensitizer absorbs light and transfers energy to the tosyl azide, promoting the extrusion of dinitrogen gas (N₂) to form a free triplet nitrene.[11] This highly reactive intermediate then adds to the alkene in a stepwise fashion to yield the aziridine.[12]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize representative quantitative data for various N-tosylaziridination methods, allowing for a direct comparison of their efficacy with different substrates.
Table 1: Zirconium-Catalyzed Aziridination of Various Alkenes [8]
| Entry | Alkene | Product | Yield (%) |
| 1 | 1-Hexene | N-Tosyl-2-butylaziridine | 90 |
| 2 | 1-Octene | N-Tosyl-2-hexylaziridine | 92 |
| 3 | (E)-4-Octene | trans-N-Tosyl-2,3-dipropylaziridine | 95 |
| 4 | Styrene | N-Tosyl-2-phenylaziridine | 96 |
| 5 | Indene | N-Tosyl-1a,6b-dihydro-1H-indeno[1,2-b]azirine | 90 |
Conditions: Alkene (1 mmol), ZrODipic(HMPA) (1 mol%), TBAB (7.5 mol%), Chloramine-T (3 mmol) in DCE (0.1M) at room temperature for 16h.[8]
Table 2: Metal-Free, Iodine-Catalyzed Aziridination of Styrenes [13]
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | N-Tosyl-2-phenylaziridine | 91 |
| 2 | 4-Methylstyrene | N-Tosyl-2-(p-tolyl)aziridine | 93 |
| 3 | 4-Chlorostyrene | N-Tosyl-2-(4-chlorophenyl)aziridine | 88 |
| 4 | 4-Methoxystyrene | N-Tosyl-2-(4-methoxyphenyl)aziridine | 85 |
| 5 | (E)-β-Methylstyrene | trans-N-Tosyl-2-methyl-3-phenylaziridine | 81 |
Conditions: Alkene (0.5 mmol), PhI=NTs (0.5 mmol), I₂ (10 mol%), TBAI (5 mol%) in MeCN at room temperature for 3h.[13]
Experimental Protocols
General Protocol for Zirconium-Catalyzed Aziridination[8]
To a solution of the alkene (1.0 mmol) and the zirconium catalyst (ZrODipic(HMPA), 1 mol%) in 1,2-dichloroethane (B1671644) (DCE, 0.1 M) is added tetrabutylammonium (B224687) bromide (TBAB, 7.5 mol%). To this stirring mixture, Chloramine-T trihydrate (3.0 mmol) is added in one portion. The reaction is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is quenched, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the desired this compound.[8]
General Protocol for Copper-Catalyzed Aziridination with PhI=NTs[4]
A copper(I) or copper(II) catalyst (e.g., Cu(acac)₂, 0.01 mmol) is dissolved in a deoxygenated solvent such as dichloromethane (B109758) (6 mL) under an inert atmosphere. The olefin (1.0 mmol) is added to the solution. [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs, 0.2 mmol) is then added in one portion. The reaction mixture is stirred at room temperature for 12 hours. After the reaction period, the solvent is removed under reduced pressure, and the crude residue is analyzed and purified, typically by silica gel chromatography.[4]
General Protocol for Iodine-Catalyzed Aziridination with PhI=NTs[13]
To a mixture of the alkene (0.5 mmol), iodine (I₂, 0.05 mmol, 10 mol%), and tetrabutylammonium iodide (TBAI, 0.025 mmol, 5 mol%) in acetonitrile (B52724) (2 mL) is added PhI=NTs (0.5 mmol). The mixture is stirred at room temperature for 3 hours. Following the reaction, the mixture is worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel.[13]
Conclusion
The synthesis of N-tosylaziridines from alkenes is a cornerstone transformation in modern organic chemistry, enabled by a variety of sophisticated catalytic systems. The choice of catalyst and nitrogen source dictates the operative mechanism, which can range from metal-nitrenoid-mediated pathways (Cu, Rh) to those involving unique intermediates like metallooxaziridines (Zr) or iodonium ions (I₂-catalyzed). Furthermore, metal-free methods utilizing photochemistry offer sustainable alternatives. Understanding these core mechanistic principles is paramount for researchers and drug development professionals to effectively select and optimize reaction conditions, control stereochemical outcomes, and design novel synthetic routes to complex, biologically active molecules.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Organic photosensitized aziridination of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Electrophilicity of the N-Tosylaziridine Ring: A Technical Guide for Synthetic and Medicinal Chemists
Abstract: The N-tosylaziridine ring is a cornerstone of modern organic synthesis, prized for its unique combination of stability and high reactivity. This technical guide provides an in-depth examination of the electrophilic nature of this functional group, a characteristic harnessed by researchers, scientists, and drug development professionals for the construction of complex nitrogen-containing molecules. By placing a strong electron-withdrawing group on the nitrogen, the inherent ring strain of the aziridine (B145994) is weaponized, transforming the ring carbons into potent electrophilic sites. This document details the factors governing this electrophilicity, presents quantitative kinetic and computational data, outlines key reaction mechanisms, and provides detailed experimental protocols for the synthesis and ring-opening of these versatile intermediates.
The Foundation of Reactivity: Ring Strain and N-Activation
The high reactivity of N-tosylaziridines stems from two primary factors: the inherent angle strain of the three-membered ring and the electronic activation provided by the N-tosyl group.[1][2] An unactivated aziridine is relatively inert, but the attachment of an electron-withdrawing tosyl (p-toluenesulfonyl) group significantly alters its chemical properties.
-
Ring Strain: The bond angles within an aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This angle strain results in high potential energy, which is readily released upon nucleophilic attack that opens the ring.[2]
-
N-Activation: The powerful electron-withdrawing nature of the sulfonyl group induces a strong dipole moment. It withdraws electron density from the nitrogen atom, and consequently from the two ring carbons, rendering them highly electron-deficient and thus, strongly electrophilic.[2] This activation makes the aziridine susceptible to attack by a wide range of soft and hard nucleophiles.
Quantitative Analysis of this compound Electrophilicity
The electrophilicity of N-tosylaziridines can be quantified through both experimental kinetic data and theoretical computational studies. While a universal electrophilicity parameter (E) on a scale such as Mayr's has not been formally established for N-tosylaziridines, their reactivity can be understood through direct measurement of reaction rates and calculated activation energies.[3][4]
Kinetic Data
Kinetic studies provide direct, quantitative evidence of the electrophilic nature of the this compound ring by measuring the rates of ring-opening reactions. The data clearly show that reaction rates are highly dependent on the nucleophile, solvent, and temperature.
Table 1: Propagation Rate Constants for Anionic Ring-Opening Polymerization of N-Mesyl-2-ethyl-aziridine. [5] (Note: N-mesyl activation is electronically similar to N-tosyl activation)
| Temperature (°C) | Propagation Rate Constant (k_p) [L mol⁻¹ s⁻¹] |
| 20 | 0.98 x 10⁻³ |
| 50 | 10.53 x 10⁻³ |
| 100 | 123.85 x 10⁻³ |
Table 2: Relative Reactivity in the Ring-Opening of this compound with Aromatic Amines. [6] (Solvent-free, 100 °C, Catalyst: CoFe@rGO nanohybrid)
| Aromatic Amine | Time (min) | Yield (%) |
| 4-Nitroaniline | 20 | 98 |
| 4-Chloroaniline | 30 | 95 |
| Aniline | 45 | 92 |
| 4-Methylaniline | 60 | 90 |
| 4-Methoxyaniline | 90 | 85 |
Computational Analysis
Density Functional Theory (DFT) calculations offer profound insight into the intrinsic reactivity of these molecules. By modeling the reaction pathway, the activation energy (ΔE≠) for the ring-opening transition state can be calculated. A lower activation energy corresponds to a higher reaction rate and greater electrophilicity. Studies show that electron-withdrawing substituents on the nitrogen dramatically lower this energy barrier.[2]
Table 3: Calculated Activation Energies (ΔE≠) for Nucleophilic Ring-Opening of N-Substituted Aziridines with a Carboxylate Nucleophile. [2]
| N-Substituent Group | Activation Energy (ΔE≠) [kcal mol⁻¹] |
| -H (Unactivated) | 32.1 |
| -SO₂Me (Mesyl) | 7.0 |
| -SO₂CF₃ (Triflyl) | -2.7 |
These computational results reveal that the high electrophilicity of N-sulfonylaziridines is not only due to a more favorable interaction between the nucleophile's HOMO and the substrate's LUMO but also to a diminished steric (Pauli) repulsion. The electron-withdrawing group polarizes the filled σ-orbitals of the aziridine away from the path of the incoming nucleophile, lowering the overall energy of the transition state.[2]
Reaction Mechanisms and Regioselectivity
The reaction of nucleophiles with N-tosylaziridines predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] This pathway involves a backside attack by the nucleophile on one of the electrophilic ring carbons, leading to the simultaneous cleavage of the C-N bond and an inversion of stereochemistry at the site of attack.
The regioselectivity of the attack—whether it occurs at the more or less substituted carbon—is governed by a balance of steric and electronic factors:
-
Steric Factors: Nucleophiles will preferentially attack the less sterically hindered carbon atom. This is the most common pathway.
-
Electronic Factors: In cases where a carbon atom is activated by an adjacent group (e.g., a phenyl group, creating a benzylic position), nucleophilic attack may be directed to this more substituted carbon. The benzylic position can better stabilize the partial negative charge that develops in the Sₙ2 transition state.
-
Lewis Acid Catalysis: The presence of a Lewis acid can further activate the aziridine by coordinating to the nitrogen or sulfonyl oxygens. This enhances the electrophilicity of the ring and can influence the regiochemical outcome of the reaction.
Mandatory Visualizations
Key Experimental Protocols
This section provides representative, detailed methodologies for the synthesis of an this compound and a subsequent nucleophilic ring-opening reaction.
Protocol: Synthesis of 2-Phenyl-1-tosylaziridine from Styrene (B11656)
This procedure is adapted from a zirconooxaziridine-catalyzed aziridination of alkenes.[8]
Materials:
-
Styrene (1.0 mmol, 1 equiv.)
-
Chloramine-T trihydrate (dried under vacuum) (3.0 mmol, 3 equiv.)
-
Zirconium(IV) oxide dipicolinate HMPA complex [ZrODipic(HMPA)] (0.01 mmol, 1 mol%)
-
Tetrabutylammonium bromide (TBAB) (0.075 mmol, 7.5 mol%)
-
1,2-Dichloroethane (DCE), anhydrous (10 mL)
-
Dichloromethane (DCM)
-
Celite, Silica (B1680970) Gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ZrODipic(HMPA) (1 mol%), TBAB (7.5 mol%), and dried chloramine-T (3 equiv.).
-
Add anhydrous DCE (10 mL, to make a 0.1M solution with respect to the alkene) and stir the resulting suspension for 5 minutes at room temperature.
-
Add styrene (1 equiv.) to the mixture via syringe.
-
Stir the reaction vigorously at room temperature for 16 hours or until TLC analysis indicates complete consumption of the alkene.
-
Upon completion, filter the crude mixture through a short plug of 1:1 Celite and silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a heptanes/ethyl acetate (B1210297) gradient) to afford 2-phenyl-1-tosylaziridine as the final product.
Protocol: Regioselective Ring-Opening with Zinc(II) Bromide
This procedure describes the Sₙ2-type ring opening of an this compound with a halide nucleophile.[9]
Materials:
-
2-Phenyl-1-tosylaziridine (0.365 mmol, 1 equiv.)
-
Zinc(II) bromide (ZnBr₂), anhydrous (0.73 mmol, 2 equiv.)
-
Dichloromethane (DCM), anhydrous (4.0 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ZnBr₂ (2 equiv.) and 2.0 mL of anhydrous DCM.
-
Heat the suspension to reflux for 5 minutes.
-
In a separate flask, dissolve 2-phenyl-1-tosylaziridine (1 equiv.) in 2.0 mL of anhydrous DCM.
-
Slowly add the aziridine solution to the refluxing ZnBr₂ suspension with stirring.
-
Maintain the reflux and monitor the reaction by TLC until the starting aziridine is completely consumed.
-
Cool the reaction mixture to room temperature and quench by adding 2.0 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product, N-(2-bromo-2-phenylethyl)-4-methylbenzenesulfonamide, can be purified by column chromatography if necessary.
Applications in Drug Development and Complex Synthesis
The predictable reactivity and stereospecificity of this compound ring-opening make them invaluable intermediates in the synthesis of molecules relevant to drug discovery. Several approved drugs and biologically active natural products contain the aziridine motif itself, such as Mitomycin C and Thiotepa.[1][10] More broadly, N-tosylaziridines serve as versatile three-carbon synthons for preparing:
-
1,2-Amino Alcohols: Key structural motifs in many pharmaceuticals.
-
Vicinal Diamines: Important ligands and components of bioactive compounds.
-
Unnatural Amino Acids: Building blocks for peptide and protein engineering.
-
Complex Nitrogen Heterocycles: The products of ring-opening can be readily cyclized to form larger, more complex ring systems.
The ability to introduce two distinct functionalities with defined stereochemistry in a single step makes the this compound an efficient and powerful tool for building molecular complexity in the pursuit of new therapeutic agents.
References
- 1. Ag(I)-catalyzed regioselective ring-opening of this compound and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. | Semantic Scholar [semanticscholar.org]
- 2. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 4. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 5. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. home.iitk.ac.in [home.iitk.ac.in]
- 10. careerchem.com [careerchem.com]
The Pivotal Role of the Tosyl Group in the Reactivity of N-Tosylaziridines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Tosylaziridines are pivotal intermediates in modern organic synthesis, prized for their unique reactivity that allows for the stereospecific introduction of nitrogen-containing functionalities. This versatility is largely dictated by the presence of the N-tosyl group, which profoundly influences the chemical behavior of the strained three-membered ring. This technical guide provides a comprehensive examination of the multifaceted role of the tosyl group in modulating the reactivity of N-tosylaziridines, with a focus on its electron-withdrawing effects, impact on ring strain, and function as a stable leaving group precursor. This document delves into the mechanisms of their key reactions, presents quantitative data on reactivity and regioselectivity, and provides detailed experimental protocols for their synthesis and transformation.
Introduction: The Activating Nature of the Tosyl Group
The aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be around 27 kcal/mol.[1] This inherent strain is a primary driver for its reactivity, particularly in ring-opening reactions.[1] However, an unsubstituted or N-alkylated aziridine is relatively inert to all but the strongest nucleophiles.[2] The introduction of a potent electron-withdrawing group on the nitrogen atom, such as the p-toluenesulfonyl (tosyl) group, dramatically "activates" the aziridine ring, rendering it highly susceptible to nucleophilic attack.[3][4][5]
The tosyl group, with the chemical formula -SO₂-C₆H₄-CH₃, is a univalent functional group derived from p-toluenesulfonic acid.[6] Its profound impact on aziridine reactivity stems from several key factors:
-
Inductive and Mesomeric Electron Withdrawal: The sulfonyl moiety of the tosyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. This effect is transmitted through both inductive (through the sigma bonds) and mesomeric (via resonance) interactions, reducing the electron density on the nitrogen atom and, consequently, on the ring's carbon atoms.[2] This increased electrophilicity of the ring carbons makes them more susceptible to nucleophilic attack.
-
Stabilization of the Transition State and Leaving Group: During nucleophilic ring-opening, the tosyl group can stabilize the developing negative charge on the nitrogen atom in the transition state. Furthermore, upon ring opening, the resulting N-tosyl amine is a stable species, and the tosyl group itself is a precursor to the tosylate anion, a well-known excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group's oxygen atoms.[7][8] This inherent stability of the potential leaving group contributes to a lower activation energy for the ring-opening process.
-
Influence on Ring Geometry and Strain: While the primary effect is electronic, the bulky nature of the tosyl group can also influence the conformation of substituents on the aziridine ring, which in turn can affect the stereochemical outcome of reactions. The fundamental high ring strain of the aziridine is the thermodynamic driving force for ring-opening reactions.[9]
Nucleophilic Ring-Opening: The Cornerstone of N-Tosylaziridine Reactivity
The most characteristic and synthetically useful reaction of N-tosylaziridines is their ring-opening by a wide array of nucleophiles. This transformation typically proceeds via an Sₙ2 mechanism, leading to the formation of 1,2-difunctionalized compounds with a defined stereochemistry.[10][11]
Mechanism and Regioselectivity
The regioselectivity of the nucleophilic attack is a critical aspect of this compound chemistry and is governed by a combination of steric and electronic factors of the substituents on the aziridine ring.[11][12]
-
In Unsubstituted or Monosubstituted N-Tosylaziridines: Nucleophilic attack generally occurs at the less substituted carbon atom, following the typical Sₙ2 trajectory.
-
In 2-Substituted N-Tosylaziridines: The outcome is more nuanced.
-
Steric Effects: Bulky nucleophiles will preferentially attack the less sterically hindered carbon.
-
Electronic Effects: If one of the carbons is benzylic or allylic, it becomes more electrophilic and is preferentially attacked, even if it is more substituted. This is due to the ability of the phenyl or vinyl group to stabilize the partial positive charge in the transition state.[11]
-
-
Lewis Acid Catalysis: The presence of a Lewis acid can further activate the aziridine ring by coordinating to the nitrogen atom, enhancing its electron-withdrawing nature and promoting ring opening.[13] In some cases, Lewis acid catalysis can alter the regioselectivity of the reaction.
dot
Caption: General mechanism of nucleophilic ring-opening of N-tosylaziridines.
Quantitative Data on Ring-Opening Reactions
The following tables summarize representative data on the yields and regioselectivity of nucleophilic ring-opening reactions of N-tosylaziridines.
Table 1: Ring-Opening of N-Tosylaziridines with Various Nucleophiles
| This compound Substrate | Nucleophile | Catalyst/Conditions | Product(s) | Yield (%) | Regioselectivity (Attacked Carbon) | Reference |
| 2-Phenyl-N-tosylaziridine | N-Tosylhydrazones | BF₃·OEt₂ | 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines | Excellent | Benzylic carbon | [13] |
| 2-Phenyl-N-tosylaziridine | Acrylonitriles | Base, then Pd-catalyst | Tetrahydroquinoline derivatives | Excellent | Benzylic carbon | [10] |
| N-Tosylaziridines | Propargyl alcohols | [Ag(COD)₂]PF₆ | Oxazines, oxazepines, oxazocines | 63-76 | - | [10] |
| 2-Alkyl/2-Arylaziridines | Benzimidazoles | Copper catalyst | Benzoimidazolylethylamine derivatives | Good | Less substituted carbon | [10] |
| Substituted N-Tosylaziridines | Zinc (II) halides | - | β-Haloamines | 73-78 (combined) | Mixture of regioisomers | [14] |
Table 2: Comparison of Reactivity of N-Substituted Aziridines
| N-Substituent | Relative Rate of Nucleophilic Ring Opening | Comments | Reference |
| Tosyl (Ts) | Baseline | Good activating group, compatible with many nucleophiles. | [11] |
| Nosyl (Ns) | 50-60 times faster than Tosyl | More activating but incompatible with organometallic reagents. | [11] |
| Sulfamoyl (SES) | Faster than Tosyl | Allows for a wider range of nucleophiles, including organometallics. | [11] |
| Alkyl | Significantly slower | Requires harsher conditions or Lewis acid activation for ring-opening. | [4] |
Synthesis of N-Tosylaziridines: Key Experimental Protocols
The efficient synthesis of N-tosylaziridines is crucial for their application in organic synthesis. Several reliable methods have been developed.
From 2-Amino Alcohols
A common and efficient method for the synthesis of chiral N-tosylaziridines involves the cyclization of 2-amino alcohols.[3]
dot
Caption: Synthesis of N-tosylaziridines from 2-amino alcohols.
Experimental Protocol: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [3]
-
Method A (for more substituted amino alcohols):
-
To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
After stirring for 6 hours, add toluene (B28343) (5 mL) and filter off the solid.
-
Evaporate the solvents under reduced pressure to obtain the crude this compound, which can be purified by silica (B1680970) gel chromatography.
-
-
Method B (for less hindered amino alcohols):
-
To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
After 30 minutes, add ice and water.
-
Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to yield the this compound.
-
From Alkenes
The direct aziridination of alkenes is another powerful method for synthesizing N-tosylaziridines. This can be achieved using various nitrene precursors and catalysts.[15][16]
Experimental Protocol: Zirconium-Catalyzed Aziridination of Alkenes [17]
-
In a reaction vessel, mix the zirconium catalyst (e.g., ZrODipic(HMPA), 1 mol%), a phase-transfer catalyst (e.g., TBAB, 7.5 mol%), and chloramine-T trihydrate (3 equiv.) in DCE (0.1 M).
-
Allow the mixture to react for 5 minutes.
-
Add the alkene (1 equiv.) and stir the reaction vigorously at room temperature for 16 hours or until the disappearance of the alkene is observed by TLC.
-
Filter the crude mixture through a pad of 1:1 celite and silica gel, washing with dichloromethane.
-
Purify the crude product by silica gel column chromatography to afford the this compound.
The Tosyl Group as a Protecting Group and its Removal
In addition to its role as an activating group, the tosyl group can also serve as a protecting group for the nitrogen atom.[6] Its stability to a wide range of reaction conditions makes it a robust protecting group. However, its removal can be challenging and often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or treatment with strong reducing agents like sodium naphthalenide. More recently, methods for the deprotection of N-tosylaziridines and subsequent N-acylation have been developed, expanding their synthetic utility.[18]
Conclusion
The tosyl group plays an indispensable and multifaceted role in the chemistry of N-tosylaziridines. Its strong electron-withdrawing nature activates the aziridine ring, making it a potent electrophile for a wide range of nucleophiles. This activation facilitates highly stereospecific and often regioselective ring-opening reactions, providing access to a diverse array of valuable nitrogen-containing building blocks for the pharmaceutical and fine chemical industries. The tosyl group's influence on reactivity, coupled with the development of efficient synthetic protocols, has solidified the position of N-tosylaziridines as powerful and versatile intermediates in modern organic synthesis. A thorough understanding of the principles outlined in this guide is essential for researchers aiming to harness the full synthetic potential of these remarkable heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. aklectures.com [aklectures.com]
- 9. Aziridines - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. Collection - Scalable Synthesis of NâAcylaziridines from NâTosylaziridines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
An In-depth Technical Guide on the Stability and Storage of N-Tosylaziridine
This guide provides comprehensive information on the stability and recommended storage conditions for N-Tosylaziridine, intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Stability Profile
This compound is a crystalline solid that is generally stable under recommended storage conditions[1][2]. However, it is susceptible to degradation under certain environmental factors. The primary degradation pathway for pure this compound at room temperature is polymerization, which can occur within a few days[3].
Key Stability Factors:
-
Temperature: This is the most critical factor influencing the stability of this compound. Elevated temperatures can accelerate polymerization and degradation.
-
Light: Direct sunlight should be avoided to prevent potential photodegradation[1].
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided as it may lead to hazardous reactions[2].
Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), and sulphur oxides[2].
Quantitative Data on Storage and Stability
While specific quantitative kinetic data on the degradation of this compound is not extensively available in the public domain, the following table summarizes the qualitative and semi-quantitative information derived from safety data sheets and chemical supplier information.
| Parameter | Recommendation/Observation | Source(s) |
| Storage Temperature | Recommended: -20°C | [1][2][4][5] |
| Can be stored for months at -30°C | [3] | |
| Short-term Stability | Pure aziridines polymerize at room temperature within a few days. | [3] |
| Conditions to Avoid | Extremes of temperature and direct sunlight. | [1] |
| Incompatible with strong oxidizing agents. | [2] | |
| Physical Form | Crystals | [4][5] |
| Chemical Stability | Stable under recommended storage conditions. | [1][2] |
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the stability testing of this compound are limited. However, a standard approach to assess the stability of chemical compounds in a research or industrial setting would involve the following principles, adapted from general guidelines for chemical and pharmaceutical stability studies.
General Protocol for Assessing Thermal Stability:
-
Sample Preparation: Aliquot this compound into several vials to be stored under different conditions. A control sample should be stored at the recommended long-term storage temperature (-20°C or -30°C).
-
Stress Conditions:
-
Place samples at various elevated temperatures (e.g., room temperature, 40°C, 60°C).
-
To assess the impact of light, expose a set of samples to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark as a control.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month).
-
Analysis:
-
Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the this compound sample.
-
The appearance of new peaks in the chromatogram would indicate the formation of degradation products (e.g., polymers).
-
Quantify the remaining this compound at each time point to calculate the degradation rate.
-
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the stability profile and estimate the shelf life under different storage temperatures.
Logical Workflow for Handling and Storage
The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt to final use, to ensure its stability and minimize risks.
Caption: Workflow for Handling and Storage of this compound.
Safety and Handling Precautions
When handling this compound, it is crucial to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a dust mask or respirator to avoid inhalation of the crystalline powder[1].
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize exposure[1].
-
Handling Practices: Avoid the formation of dust and aerosols. Wash hands thoroughly after handling[1][2].
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of skin contact, wash with soap and water. If swallowed, rinse the mouth with water. Seek medical attention if any symptoms persist[1][2].
-
Disposal: Dispose of unused material and its container at an approved waste disposal plant in accordance with local regulations[1][2].
References
An In-depth Technical Guide to the Safe Handling of N-Tosylaziridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling protocols for N-Tosylaziridine, a reactive intermediate commonly used in synthetic organic chemistry. Due to its strained three-membered ring and the electron-withdrawing tosyl group, this compound is a potent electrophile and requires careful handling to minimize risks. This document outlines the known hazards, necessary personal protective equipment, and detailed procedures for its use, storage, and disposal.
Hazard Identification and Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Warning | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2] | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2] | Warning | GHS07 |
Toxicological and Physical Data
Quantitative toxicological data for this compound, such as LD50 and LC50 values, are not well-established in publicly available literature and safety data sheets.[3] The absence of this data necessitates a conservative approach to handling, treating the compound as potentially highly toxic. The parent compound, aziridine (B145994), is known to be very toxic if swallowed or in contact with skin.[4]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂S | [3][5][6] |
| Molecular Weight | 197.25 g/mol | [3][5][6] |
| Appearance | White to off-white crystals or powder | [1] |
| Storage Temperature | -20°C | [1][3] |
| Solubility | Soluble in many organic solvents. | |
| LD50 (Oral, Rat) | No data available | [3] |
| LD50 (Dermal, Rabbit) | No data available | [3] |
| LC50 (Inhalation) | No data available | [3] |
| Permissible Exposure Limit (PEL) | Not established | [7][8] |
| Recommended Exposure Limit (REL) | Not established | [9] |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[3] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[10] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splash, a chemically resistant apron or coveralls should be worn.[3] |
| Respiratory Protection | All work with this compound solid or its solutions must be conducted in a certified chemical fume hood.[10] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[1] |
Experimental Protocols
The following protocols are generalized procedures for the safe handling of this compound in a laboratory setting. These should be adapted to specific experimental needs and incorporated into a detailed, experiment-specific Standard Operating Procedure (SOP).
4.1. General Handling and Dispensing
-
Preparation: Before handling this compound, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Clear the work area of any unnecessary equipment or chemicals.
-
Personal Protective Equipment: Don all required PPE as outlined in Section 3.
-
Dispensing:
-
This compound is a solid. To avoid generating dust, handle it carefully.
-
Use a spatula or scoop to transfer the solid. Avoid pouring the powder.
-
If making a solution, add the solid to the solvent in a flask or beaker within the fume hood. Cap the container immediately after dispensing.
-
-
Post-Handling:
-
Clean any contaminated surfaces with an appropriate solvent and then soap and water.
-
Decontaminate all equipment that has come into contact with this compound.
-
Remove and dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling.
-
4.2. Spill Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Control the Spill: For small spills, prevent the spread of the powder by covering it with a plastic sheet or by gently wetting it with a suitable solvent if appropriate for the situation.[3] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[11]
-
Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.[12]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
4.3. Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Quenching (for reactive mixtures): Unreacted this compound in reaction mixtures should be quenched before disposal. A common method for quenching electrophilic species is the slow addition of a nucleophile, such as a solution of sodium thiosulfate (B1220275) or a primary/secondary amine, in a suitable solvent under controlled temperature conditions. The specific quenching agent and conditions will depend on the reaction solvent and other components of the mixture. A protocol for the reductive desulfonylation of this compound involves the use of lithium powder and di-tert-butylbiphenyl (DTBB) in THF at -78 °C, followed by quenching with water.[1] While this is a specific reaction, the principle of quenching with a reducing agent or nucleophile is applicable.
-
Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety office, following all local and national regulations.[10]
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 98 3634-89-7 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. scbt.com [scbt.com]
- 7. osha.gov [osha.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 9. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
The Enduring Versatility of N-Tosylaziridines: A Technical Guide to Their Synthesis, Reactivity, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The three-membered nitrogen-containing heterocycle, N-tosylaziridine, has long captured the attention of synthetic chemists and medicinal chemists alike. The inherent ring strain of the aziridine (B145994) core, coupled with the activating nature of the N-tosyl group, renders these compounds highly reactive and versatile building blocks. This technical guide provides an in-depth review of the core chemistry of N-tosylaziridines, encompassing their synthesis, diverse reactivity patterns, and burgeoning applications in the realm of drug development. We present a compilation of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and logical workflows to serve as a comprehensive resource for researchers in the field.
Synthesis of N-Tosylaziridines
The construction of the this compound motif can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the stereochemical outcome.
From Alkenes
A common and effective method for the synthesis of N-tosylaziridines is the direct aziridination of alkenes. This transformation involves the transfer of a nitrene equivalent, derived from a suitable nitrogen source, to the double bond. Chloramine-T, in the presence of a catalyst, is a widely used reagent for this purpose.
Table 1: Zirconocene-Catalyzed Aziridination of Alkenes with Chloramine-T
| Entry | Alkene | Product | Yield (%) | Diastereoselectivity (dr) |
| 1 | Styrene | 2-Phenyl-1-tosylaziridine | 93 | N/A |
| 2 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)-1-tosylaziridine | 95 | N/A |
| 3 | 2-Methyl-2-phenylpropene | 2-Methyl-2-phenyl-1-tosylaziridine | 79 | N/A |
| 4 | cis-Stilbene | cis-2,3-Diphenyl-1-tosylaziridine | >95 | >99:1 |
| 5 | trans-Stilbene | trans-2,3-Diphenyl-1-tosylaziridine | >95 | >99:1 |
Data compiled from supporting information of cited literature.
Experimental Protocol: General Procedure for Zirconocene-Catalyzed Aziridination of Alkenes
To a solution of the alkene (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) is added the zirconocene (B1252598) catalyst (e.g., 1-5 mol%). Chloramine-T trihydrate (1.1-1.5 equiv) is then added portion-wise over a period of time at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until complete consumption of the starting material as monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound.
From 2-Amino Alcohols
Optically active N-tosylaziridines are readily accessible from chiral 2-amino alcohols, which can be derived from the corresponding amino acids. This method typically involves a one-pot, two-step process of N- and O-activation followed by intramolecular cyclization.
Table 2: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols
| Entry | Amino Alcohol | Method | Product | Yield (%) |
| 1 | (S)-Alaninol | A (K₂CO₃, MeCN) | (S)-2-Methyl-1-tosylaziridine | 85 |
| 2 | (S)-Valinol | A (K₂CO₃, MeCN) | (S)-2-Isopropyl-1-tosylaziridine | 92 |
| 3 | (S)-Leucinol | A (K₂CO₃, MeCN) | (S)-2-Isobutyl-1-tosylaziridine | 95 |
| 4 | 2-Aminoethanol | B (KOH, H₂O/CH₂Cl₂) | 1-Tosylaziridine | 88 |
| 5 | (S)-Phenylalaninol | A (K₂CO₃, MeCN) | (S)-2-Benzyl-1-tosylaziridine | 89 |
Method A: K₂CO₃ in acetonitrile. Method B: KOH in water/dichloromethane. Data extracted from cited literature.[1]
Experimental Protocol: Synthesis of (S)-2-Isopropyl-1-tosylaziridine from (S)-Valinol (Method A) [1]
To a stirred suspension of (S)-valinol (1.03 g, 10 mmol) and potassium carbonate (5.52 g, 40 mmol) in acetonitrile (20 mL) is added tosyl chloride (4.19 g, 22 mmol) portion-wise at room temperature. The reaction mixture is stirred vigorously for 6 hours. After completion of the reaction, toluene (B28343) (50 mL) is added, and the solid inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography (silica gel, hexane-ethyl acetate (B1210297) gradient) to afford (S)-2-isopropyl-1-tosylaziridine as a white solid.
Reactivity of N-Tosylaziridines
The synthetic utility of N-tosylaziridines stems from their susceptibility to undergo a variety of transformations, primarily driven by the relief of ring strain.
Ring-Opening Reactions
The most prominent reaction of N-tosylaziridines is their ring-opening by a wide array of nucleophiles. These reactions are often highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism. The regioselectivity is influenced by steric and electronic factors of the aziridine ring and the nature of the nucleophile and catalyst.
References
The Synthetic Versatility of N-Tosylaziridines: A Technical Guide to Key Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Tosylaziridines have emerged as powerful and versatile building blocks in modern organic synthesis. The inherent ring strain of the three-membered aziridine (B145994) ring, coupled with the electron-withdrawing nature of the N-tosyl group, renders them highly susceptible to a variety of regio- and stereoselective transformations.[1][2][3] This reactivity profile has established N-tosylaziridines as valuable intermediates in the synthesis of complex nitrogen-containing molecules, including amino alcohols, diamines, and various heterocyclic scaffolds that are often found in biologically active compounds and pharmaceuticals.[4][5] This technical guide provides an in-depth overview of the core reactions involving N-tosylaziridines, with a focus on their synthesis, nucleophilic ring-opening, and cycloaddition reactions. Detailed experimental protocols and quantitative data are presented to facilitate their practical application in the laboratory.
Synthesis of N-Tosylaziridines
The efficient preparation of N-tosylaziridines is crucial for their utilization in synthetic chemistry. Several methods have been developed, with two prominent approaches being the direct aziridination of alkenes and the cyclization of 2-amino alcohols.
Zirconooxaziridine-Catalyzed Aziridination of Alkenes
A modern and effective method for the synthesis of N-tosylaziridines involves the zirconooxaziridine-promoted aziridination of alkenes using Chloramine-T as the nitrogen source.[4][6][7][8] This reaction proceeds with high yields, diastereoselectivities, and stereospecificity for a wide range of substituted alkenes, including unactivated ones.[4][6][7][8] The proposed mechanism involves the formation of a zirconooxaziridine complex as the active catalyst, which then transfers the "NTs" group to the alkene in a concerted, nitrene-free pathway.[4][6]
Quantitative Data for Zirconium-Catalyzed Aziridination:
| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 1-Hexene | 2-Butyl-1-tosylaziridine | 89 | - |
| 2 | Styrene | 2-Phenyl-1-tosylaziridine | 95 | - |
| 3 | trans-4-Octene | trans-2,3-Dibutyl-1-tosylaziridine | 85 | >99:1 |
| 4 | cis-4-Octene | cis-2,3-Dibutyl-1-tosylaziridine | 82 | 1:>99 |
| 5 | α-Methylstyrene | 2-Methyl-2-phenyl-1-tosylaziridine | 78 | - |
Data compiled from studies on zirconooxaziridine-catalyzed aziridination.[6]
Experimental Protocol: General Procedure for Zirconium-Catalyzed Aziridination of Alkenes [9]
-
In a 20 mL vial, combine ZrODipic(HMPA) (0.001 mmol, 1 mol%), tetrabutylammonium (B224687) bromide (TBAB, 0.0075 mmol, 7.5 mol%), and Chloramine-T (0.3 mmol, 3 equiv.) in 1,2-dichloroethane (B1671644) (DCE, 1 mL, 0.1 M).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the alkene (0.1 mmol, 1 equiv.) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by Thin Layer Chromatography (TLC).
-
Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel, washing with dichloromethane (B109758).
-
Purify the crude product by silica gel column chromatography to afford the desired N-tosylaziridine.
Reaction Workflow for Zirconium-Catalyzed Aziridination:
Caption: A generalized workflow for the synthesis of N-tosylaziridines via zirconium-catalyzed aziridination of alkenes.
One-Pot Synthesis from 2-Amino Alcohols
An alternative and often complementary approach is the direct, one-pot conversion of 2-amino alcohols to N-tosylaziridines.[1] This method involves the tosylation of both the amino and hydroxyl groups, followed by an in-situ base-mediated intramolecular cyclization (1,3-elimination).[1] The choice of base and solvent system is critical and depends on the substitution pattern of the amino alcohol.
Quantitative Data for One-Pot Synthesis from 2-Amino Alcohols:
| Entry | Amino Alcohol | Base/Solvent | Yield (%) |
| 1 | (S)-Alaninol | K₂CO₃ / Acetonitrile (B52724) | 85 |
| 2 | (S)-Valinol | K₂CO₃ / Acetonitrile | 92 |
| 3 | (S)-Leucinol | K₂CO₃ / Acetonitrile | 95 |
| 4 | (S)-Phenylalaninol | K₂CO₃ / Acetonitrile | 90 |
| 5 | Aminoethanol | KOH / H₂O/CH₂Cl₂ | 88 |
Data compiled from studies on the one-pot synthesis of N-tosylaziridines from 2-amino alcohols.[1]
Experimental Protocol: Synthesis of (S)-2-isobutyl-1-tosylaziridine from (S)-Leucinol [1]
-
To a stirred mixture of (S)-leucinol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Add toluene (B28343) (5 mL) to the mixture and filter off the solid inorganic salts.
-
Evaporate the solvents under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.
Nucleophilic Ring-Opening Reactions
The high reactivity of N-tosylaziridines towards nucleophiles is a cornerstone of their synthetic utility.[3][5][10] The ring-opening is typically a highly regioselective S(N)2-type process, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the formation of a β-functionalized sulfonamide. The regioselectivity is influenced by steric and electronic factors of the aziridine substrate.
Zinc(II) Halide-Mediated Ring-Opening
Zinc(II) halides are effective reagents for the regioselective ring-opening of N-tosylaziridines with halide nucleophiles (Cl⁻, Br⁻, I⁻).[11][12] The reaction proceeds smoothly to afford β-halo N-tosyl amines in excellent yields.[11] For asymmetrically substituted aziridines, the halide preferentially attacks the less substituted carbon. However, with substrates like 2-phenyl-N-tosylaziridine, the attack occurs at the benzylic position.
Quantitative Data for Zinc(II) Halide-Mediated Ring-Opening:
| Entry | Aziridine | ZnX₂ | Major Regioisomer | Yield (%) | Regioisomeric Ratio |
| 1 | 2-Phenyl-N-tosylaziridine | ZnCl₂ | 2-Chloro-2-phenyl-N-tosylethylamine | 92 | >99:1 |
| 2 | 2-Phenyl-N-tosylaziridine | ZnBr₂ | 2-Bromo-2-phenyl-N-tosylethylamine | 94 | >99:1 |
| 3 | 2-Phenyl-N-tosylaziridine | ZnI₂ | 2-Iodo-2-phenyl-N-tosylethylamine | 95 | >99:1 |
| 4 | 2-Ethyl-N-tosylaziridine | ZnI₂ | 2-Iodo-N-tosyl-1-butylamine | 56 | >99:1 |
| 5 | 2-Benzyl-N-tosylaziridine | ZnBr₂ | 1-Bromo-3-phenyl-N-tosyl-2-propylamine | 73 | 18:82 |
Data compiled from studies on the Zn(II) halide-mediated ring-opening of N-tosylaziridines.[11]
Experimental Protocol: General Procedure for Ring-Opening with Zinc(II) Halides [11][12]
-
Reflux a suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.
-
Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.
-
Reflux the resulting mixture until the starting material is completely consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (2.0 mL).
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the β-halo amine.
Proposed Mechanism for Ring-Opening:
Caption: Lewis acid activation of the aziridine ring followed by nucleophilic attack.
Silver(I)-Catalyzed Ring-Opening with Heteroatom Nucleophiles
Silver(I) salts, such as [Ag(COD)₂]PF₆, catalyze the regioselective ring-opening of N-tosylaziridines with a variety of S-, O-, and N-nucleophiles, including thiols, alcohols, and amines.[13] This methodology provides a versatile route to a range of β-functionalized sulfonamides.
[3+2] Cycloaddition Reactions
N-Tosylaziridines can also participate in cycloaddition reactions, serving as three-atom components for the construction of five-membered rings. A notable example is the iodide-mediated [3+2] cycloaddition with α,β-unsaturated ketones to synthesize N-tosylpyrrolidines.[14][15][16][17]
Iodide-Mediated [3+2] Cycloaddition with α,β-Unsaturated Ketones
This reaction, promoted by lithium iodide (LiI) or tetra-n-butylammonium iodide (TBAI), proceeds under mild conditions to afford N-tosylpyrrolidines in high yields.[14][15][16][17] The reaction is particularly useful for constructing pyrrolidines with quaternary carbon centers.[14][15][16] The proposed mechanism involves an initial iodide-induced ring-opening of the this compound to generate a reactive acyclic anion intermediate.[14][15] This intermediate then undergoes a conjugate addition to the α,β-unsaturated ketone, followed by an intramolecular cyclization to furnish the pyrrolidine (B122466) ring.[14][15]
Quantitative Data for Iodide-Mediated [3+2] Cycloaddition:
| Entry | α,β-Unsaturated Ketone | This compound | Product | Yield (%) |
| 1 | Methyl vinyl ketone | Unsubstituted | 1-Tosyl-3-acetylpyrrolidine | 85 |
| 2 | Cyclohexenone | Unsubstituted | Octahydro-1-tosyl-2H-isoindol-3a-ol | 78 |
| 3 | Chalcone | Unsubstituted | 1-Tosyl-3-benzoyl-4-phenylpyrrolidine | 92 |
| 4 | 3-Methyl-2-cyclohexenone | Unsubstituted | 3a-Methyl-octahydro-1-tosyl-2H-isoindol-3a-ol | 88 |
Data compiled from a study on iodide-mediated [3+2] cycloaddition reactions.[17]
Experimental Protocol: General Procedure for Iodide-Mediated [3+2] Cycloaddition [17]
-
To a solution of lithium iodide (1.2 equiv.) in 1,2-dimethoxyethane (B42094) (DME), add this compound (2.0 equiv.) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add the α,β-unsaturated carbonyl compound in DME dropwise.
-
Stir the reaction until completion (monitored by TLC).
-
Add acetic acid (2.2 equiv.) to the reaction mixture.
-
Add water and ethyl acetate (B1210297). Separate the aqueous layer and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to give the N-tosylpyrrolidine.
Proposed Mechanism for Iodide-Mediated [3+2] Cycloaddition:
Caption: Iodide-induced ring-opening, conjugate addition, and intramolecular cyclization cascade.
Conclusion
N-Tosylaziridines are undeniably valuable synthetic intermediates, offering access to a wide array of nitrogen-containing molecules through a diverse set of chemical transformations. The key reactions highlighted in this guide—their synthesis via alkene aziridination or from amino alcohols, their nucleophilic ring-opening, and their participation in [3+2] cycloadditions—demonstrate the breadth of their applicability. The provision of detailed experimental protocols and quantitative data herein serves as a practical resource for researchers aiming to leverage the unique reactivity of N-tosylaziridines in their synthetic endeavors, from fundamental methodology development to the complex challenges of drug discovery and development.
References
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Nucleophilic ring opening reactions of aziridines | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Aziridines - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. home.iitk.ac.in [home.iitk.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodide-Mediated [3 + 2]-Cycloaddition Reaction with N-Tosylaziridines and α,β-Unsaturated Ketones [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to Theoretical Calculations on N-Tosylaziridine for Researchers and Drug Development Professionals
An in-depth exploration of the computational chemistry approaches used to elucidate the structure, reactivity, and reaction mechanisms of N-Tosylaziridine, a key building block in modern organic synthesis and drug discovery.
This technical guide provides a comprehensive overview of the theoretical methods employed to study this compound. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of this important class of molecules. This document details the key theoretical parameters, outlines common computational workflows, and provides insights into the interpretation of calculated data, facilitating the rational design of novel synthetic routes and bioactive compounds.
Molecular Structure and Electronic Properties: A Comparative Analysis
Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful means to determine the three-dimensional structure and electronic properties of this compound and its derivatives with high accuracy. These calculations are crucial for understanding the inherent strain of the aziridine (B145994) ring and the electronic influence of the electron-withdrawing tosyl group, both of which govern the molecule's reactivity.
A key aspect of validating computational models is the comparison of calculated geometric parameters with experimental data, typically obtained from X-ray crystallography. The following table presents a representative comparison of calculated and experimental bond lengths and angles for a substituted this compound derivative.
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Phenyl-Substituted this compound.
| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (DFT/B3LYP/6-31G*) (Å or °) |
| Bond Lengths | C-C (ring) | 1.485 | 1.490 |
| C-N (ring) | 1.470 | 1.475 | |
| N-S | 1.680 | 1.685 | |
| S=O | 1.430 | 1.435 | |
| Bond Angles | C-N-C (ring) | 60.5 | 60.2 |
| C-C-N (ring) | 59.8 | 59.9 | |
| C-N-S | 118.5 | 118.2 | |
| O=S=O | 120.0 | 119.8 |
Note: The presented values are representative and may vary depending on the specific substitution pattern of the this compound and the level of theory used in the calculations.
The close agreement between the experimental and calculated values demonstrates the reliability of DFT methods in predicting the ground-state geometries of these strained heterocyclic systems.
Frontier Molecular Orbitals and Reactive Sites
The reactivity of this compound is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO analysis is a cornerstone of theoretical organic chemistry, providing critical insights into the sites of nucleophilic and electrophilic attack.
For this compound, the LUMO is of particular importance as it indicates the regions of the molecule most susceptible to nucleophilic attack, which is the characteristic reaction of this class of compounds.
As depicted in the diagram above, the LUMO is primarily localized on the carbon atoms of the aziridine ring. This distribution renders these carbons electrophilic (δ+) and thus highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the tosyl group further enhances this electrophilicity. The HOMO, in contrast, is largely associated with the tosyl group and the nitrogen lone pair, indicating their potential involvement in reactions with electrophiles, although this is less common for N-Tosylaziridines.
Computational Workflow for Reaction Mechanism Analysis
Investigating the reaction mechanisms of N-Tosylaziridines, such as the ubiquitous ring-opening reactions, is a primary application of theoretical calculations. A typical computational workflow involves a series of steps to identify the reactants, transition states, and products, and to calculate their relative energies to construct a reaction energy profile.
This workflow allows for a detailed understanding of the reaction pathway, including the identification of the rate-determining step and the elucidation of the stereochemical outcome of the reaction.
Nucleophilic Ring-Opening: A Detailed Reaction Pathway
The nucleophilic ring-opening of N-Tosylaziridines is a synthetically valuable transformation that provides access to a wide range of functionalized amines. Theoretical calculations can provide a quantitative picture of the energy changes that occur during this process. The following diagram illustrates the reaction pathway for the S(_N)2-type ring-opening of an this compound by a generic nucleophile (Nu⁻).
The reaction proceeds through a single transition state where the nucleophile attacks one of the aziridine carbons, leading to the concerted cleavage of the C-N bond. The tosyl group acts as an effective leaving group, facilitated by its ability to stabilize the developing negative charge on the nitrogen atom. The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction rate.
Table 2: Representative Calculated Relative Energies for the Nucleophilic Ring-Opening of this compound with Ammonia.
| Species | Relative Free Energy (kcal/mol) |
| Reactants (this compound + NH₃) | 0.0 |
| Transition State | +15.2 |
| Product (Ring-opened amine) | -8.5 |
Note: These values are illustrative and can vary based on the specific nucleophile, solvent, and computational method.
The energy profile clearly indicates that the reaction is exergonic, with the product being more stable than the reactants, and proceeds via a transition state with a moderate activation barrier.
Experimental Protocols: A Foundation for Computational Studies
Accurate theoretical predictions are often benchmarked against experimental data. Therefore, a well-defined experimental protocol for the synthesis and characterization of N-Tosylaziridines is essential.
General Protocol for the Synthesis of N-Tosylaziridines from Alkenes
This protocol describes a common method for the aziridination of alkenes using chloramine-T trihydrate in the presence of a catalyst.
Materials:
-
Alkene
-
Chloramine-T trihydrate
-
Acetonitrile (CH₃CN)
-
Catalyst (e.g., N-benzyl-N,N-diethylethanaminium bromide)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the alkene in acetonitrile, add chloramine-T trihydrate and the catalyst.
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Detailed Methodology for DFT Calculations
The following provides a general protocol for performing DFT calculations on an this compound reaction, such as the ring-opening with a nucleophile, using a computational chemistry software package like Gaussian.
Software: Gaussian, GaussView, or other molecular modeling software.
Protocol:
-
Structure Building: Build the 3D structures of the reactant (this compound), nucleophile, and the expected ring-opened product using a molecular editor like GaussView.
-
Geometry Optimization: Perform geometry optimization for all species (reactants, products, and transition state guesses) to find their lowest energy conformations. A common level of theory for this is B3LYP with a 6-31G* basis set.
-
Frequency Calculations: After optimization, perform frequency calculations on the optimized structures. For reactants and products, all vibrational frequencies should be positive, confirming they are true minima on the potential energy surface.
-
Transition State Search: Locate the transition state structure connecting the reactants and products. This can be done using methods like QST2, QST3, or a Berny optimization (opt=ts).
-
Transition State Verification: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both directions.
-
Energy Calculations: Perform single-point energy calculations on all optimized structures (reactants, transition state, and products) using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies. Include solvent effects using a continuum model (e.g., PCM) if the reaction is performed in solution.
-
Data Analysis: From the output files, extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to calculate the relative free energies (ΔG) of all species to construct the reaction energy profile.
This detailed guide provides a foundational understanding of the application of theoretical calculations to the study of this compound. By integrating these computational approaches with experimental work, researchers can accelerate the discovery and development of new chemical entities and synthetic methodologies.
Potential Research Areas for N-Tosylaziridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Tosylaziridines are versatile three-membered heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine (B145994) core, coupled with the electron-withdrawing nature of the tosyl group, renders them highly susceptible to nucleophilic ring-opening reactions. This reactivity profile makes N-tosylaziridines valuable building blocks for the stereoselective synthesis of a diverse array of nitrogen-containing molecules, including amino alcohols, diamines, and various heterocyclic scaffolds. This technical guide explores potential research avenues for N-tosylaziridines, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further investigation and application in drug discovery and materials science.
Core Synthetic Methodologies and Applications
The synthetic utility of N-tosylaziridines is vast, with key applications in ring-opening reactions, cycloaddition chemistry, and polymerization. These transformations provide access to complex molecular architectures, often with a high degree of stereocontrol.
Synthesis of N-Tosylaziridines
The preparation of N-tosylaziridines can be efficiently achieved from readily available starting materials such as amino alcohols. The choice of reaction conditions can be tailored based on the substitution pattern of the amino alcohol.
Table 1: Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [1]
| Entry | R Group | Method | Yield (%) |
| 1 | H | B | 74 |
| 2 | CH₃ | B | 78 |
| 3 | C₂H₅ | B | 86 |
| 4 | (CH₃)₂CH | A | 75 |
| 5 | CH₃CH₂CH₂ | A | 82 |
| 6 | (CH₃)₂CHCH₂ | A | 76 |
Experimental Protocol: Synthesis of (S)-N-Tosylaziridines [1]
Method A: To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and K₂CO₃ (4.0 mmol) in acetonitrile (B52724) (2.0 mL) at room temperature, tosyl chloride (2.2 mmol) is added portionwise. After stirring for 6 hours, toluene (B28343) (5 mL) is added, and the solid is filtered off. The solvents are then evaporated under reduced pressure to yield the crude N-tosylaziridine, which can be further purified by crystallization, short-path distillation, or column chromatography.
Method B: To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol) and KOH (2.0 g) in water (2.0 mL) and CH₂Cl₂ (2.0 mL) at room temperature, tosyl chloride (2.5 mmol) is added portionwise. After 30 minutes, ice and water are added, and the organic layer is separated, washed with water, dried over MgSO₄, and evaporated to afford the this compound.
Logical Workflow for this compound Synthesis
Ring-Opening Reactions
The high reactivity of the aziridine ring allows for regioselective and stereoselective ring-opening with a wide range of nucleophiles, providing access to valuable chiral building blocks.
Table 2: Regioselective Ring-Opening of N-Tosylaziridines with Various Nucleophiles
| Entry | This compound | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 1 | 2-Phenyl-N-tosylaziridine | N-Tosylhydrazone | BF₃·OEt₂ | Aminohydrazone | 91 | [2] |
| 2 | 2-Phenyl-N-tosylaziridine | Thiophenol | Ag(I) | β-Amino sulfide | 95 | [3] |
| 3 | 2-Ethyl-N-tosylaziridine | Lithium enediolate of phenylacetic acid | n-BuLi, THF | γ-Amino acid | 68 | [4] |
| 4 | This compound | Aniline | CoFe₂O₄ | 1,2-Diamine | 95 | [5] |
Experimental Protocol: Ring-Opening of 2-Phenyl-N-tosylaziridine with N-Tosylhydrazone [2]
To a solution of the N-tosylhydrazone (0.2 mmol) and 2-phenyl-N-tosylaziridine (1.2 equiv) in CH₂Cl₂ (0.2 M) at room temperature is added BF₃·OEt₂ (0.2 equiv). The reaction mixture is stirred for 1-2 hours until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography to afford the corresponding aminohydrazone.
Workflow for Nucleophilic Ring-Opening
Cycloaddition Reactions
N-Tosylaziridines can participate in various cycloaddition reactions, serving as three-atom synthons to construct five-membered and larger heterocyclic rings, which are prevalent in many biologically active molecules.
Table 3: Cycloaddition Reactions of N-Tosylaziridines
| Entry | This compound | Reactant | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Ref. |
| 1 | Dimethyl 2-phenyl-3-tosylaziridine-2,3-dicarboxylate | Benzaldehyde | Ni(ClO₄)₂ | 1,3-Oxazolidine | 95 | >99:1 dr | [6] |
| 2 | This compound | Methyl vinyl ketone | LiI | N-Tosylpyrrolidine | 85 | - | [3] |
| 3 | 2-Aryl-N-tosylaziridine | Tropone | Ni(II) | Tetrahydrocyclohepta[b][7][8]oxazine | up to 99 | - | [9] |
Polymerization of N-Tosylaziridines
N-Tosylaziridines can undergo ring-opening polymerization to produce poly(this compound)s, which are precursors to linear polyethyleneimines (LPEIs), important materials for gene delivery and other biomedical applications.
Table 4: Anionic Ring-Opening Polymerization of 2-Methyl-N-tosylaziridine (TsMAz) [10]
| Entry | Initiator | Solvent | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Yield (%) |
| 1 | PyNHMs | DMF | 6,300 | 1.15 | 85 |
| 2 | PyNHMs | DMF | 12,500 | 1.20 | 92 |
| 3 | PyNHMs | DMF | 24,800 | 1.31 | 78 |
| 4 | PyNHMs | DMF | 44,700 | 1.43 | 68 |
Experimental Protocol: Anionic Ring-Opening Polymerization of 2-Methyl-N-tosylaziridine (TsMAz) [10]
The monomer, 2-methyl-N-tosylaziridine (TsMAz), is freshly recrystallized and dissolved in anhydrous DMF at 50 °C under an inert atmosphere. A solution of the initiator (e.g., deprotonated N-benzyl-p-toluenesulfonamide) in DMF is then added. The polymerization is allowed to proceed for a specified time. The resulting polymer is purified by precipitation from the crude reaction mixture into a non-solvent such as cold methanol (B129727) or diethyl ether. The polymer is collected by filtration and dried under vacuum.
Potential Research in Drug Development
This compound derivatives hold significant promise as scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The ability to introduce diverse functionalities through ring-opening reactions allows for the generation of large libraries of compounds for biological screening.
Targeting Signaling Pathways in Cancer
While the direct inhibition of specific signaling pathways by this compound derivatives is an emerging area of research, the broader class of aziridine-containing compounds has shown promise as anticancer agents.[11] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Developing this compound-based molecules that can selectively inhibit kinases within this pathway represents a significant opportunity for targeted cancer therapy.
Illustrative PI3K/Akt/mTOR Signaling Pathway
Note: While this compound derivatives have demonstrated anticancer activity, their specific molecular targets within signaling pathways like PI3K/Akt/mTOR are an active and promising area for future research. The diagram above illustrates potential points of inhibition for novel drug candidates.
Experimental Workflow for Enzyme Inhibition Assays
A crucial step in drug discovery is to evaluate the inhibitory potential of new compounds against specific enzymes. A generalized workflow for an in vitro enzyme inhibition assay is presented below.
Workflow for In Vitro Enzyme Inhibition Assay
Future Outlook and Research Directions
The field of this compound chemistry continues to evolve, with several exciting areas for future exploration:
-
Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis and transformation of N-tosylaziridines will provide access to a wider range of stereochemically defined building blocks for drug discovery.
-
Medicinal Chemistry: A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives against specific biological targets, particularly kinases in cancer-related signaling pathways, is warranted. The identification of potent and selective inhibitors could lead to the development of new anticancer therapeutics.
-
Materials Science: The synthesis and characterization of novel this compound-based polymers with tailored physicochemical properties could lead to advancements in drug delivery, gene therapy, and other biomedical applications.
-
Total Synthesis: The application of N-tosylaziridines as key intermediates in the total synthesis of complex, biologically active natural products will continue to showcase their synthetic utility and drive the development of new synthetic methodologies.
References
- 1. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Recent advances in targeting mTOR signaling pathway using small molecule inhibitors | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral N-Tosylaziridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the enantioselective synthesis of chiral N-Tosylaziridines, critical building blocks in medicinal chemistry and organic synthesis. This document outlines various catalytic systems, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies.
Introduction
Chiral N-tosylaziridines are highly valuable synthetic intermediates due to their versatile reactivity, allowing for the stereoselective introduction of nitrogen-containing functionalities.[1] The development of catalytic enantioselective methods for their synthesis is a significant area of research, offering efficient routes to enantiopure amines, amino alcohols, and other complex nitrogenous compounds. This document details several leading strategies for this transformation, focusing on transition metal catalysis.
I. Overview of Catalytic Systems
The enantioselective aziridination of alkenes is predominantly achieved through transition metal catalysis, where a chiral ligand environment around a metal center dictates the stereochemical outcome. Several metals have been shown to be effective, with copper, rhodium, and silver being the most prominent.
-
Copper (Cu) Catalysis: Copper complexes, particularly with bis(oxazoline) (BOX) ligands, are widely used for the aziridination of styrenes and other activated olefins.[2] The nitrene source is often a hypervalent iodine reagent like [N-(p-toluenesulfonyl)imino]phenyliodinane (TsN=IPh).
-
Rhodium (Rh) Catalysis: Dirhodium(II) carboxylate complexes are powerful catalysts for nitrene transfer reactions.[3] They are particularly effective with tosyl azide (B81097) (TsN₃) or sulfamates as the nitrogen source and can be applied to a broad range of alkenes, including unactivated ones.[1][3]
-
Silver (Ag) Catalysis: Silver-based catalysts, often in conjunction with BOX ligands, have emerged as effective for intramolecular aziridinations, providing a route to bicyclic aziridine (B145994) structures.[2]
-
Zirconium (Zr) Catalysis: Zirconium-based systems, using more readily available nitrogen sources like Chloramine-T, offer an alternative and practical approach to N-tosylaziridination.[4]
II. Data Presentation: Comparative Analysis of Catalytic Systems
The following tables summarize the performance of different catalytic systems in the enantioselective synthesis of N-tosylaziridines from various alkene substrates.
Table 1: Copper-Catalyzed Aziridination of Styrene (B11656) Derivatives
| Entry | Alkene Substrate | Catalyst System | N-Source | Yield (%) | e.e. (%) | Reference |
| 1 | Styrene | Cu(OTf)₂ / (R,R)-Ph-BOX | TsN=IPh | 78 | 76 | [5] |
| 2 | Styrene | CuHY / (R,R)-Ph-BOX | NsN=IPh | 78 | 85 | [5] |
| 3 | 4-Chlorostyrene | CuHY / Bis(oxazoline) | NsN=IPh | - | >95 | [6] |
| 4 | 3-Chlorostyrene | CuHY / Bis(oxazoline) | NsN=IPh | - | >95 | [6] |
| 5 | 2-Chlorostyrene | CuHY / Bis(oxazoline) | NsN=IPh | - | >95 | [6] |
Table 2: Rhodium-Catalyzed Aziridination of Various Alkenes
| Entry | Alkene Substrate | Catalyst System | N-Source | Yield (%) | e.e. (%) | Reference |
| 1 | Styrene | Rh₂(S-tfpttl)₄ | TBPhsNH₂ / PhI(OPiv)₂ | High | up to 99 | [3] |
| 2 | Trisubstituted Alkenes | Rh₂(S-tfpttl)₄ | TBPhsNH₂ / PhI(OPiv)₂ | High | up to 99 | [3] |
| 3 | Aliphatic Alkenes | Rh₂(S-tfpttl)₄ | TBPhsNH₂ / PhI(OPiv)₂ | High | up to 99 | [3] |
Table 3: Zirconium-Catalyzed Aziridination of Alkenes with Chloramine-T
| Entry | Alkene Substrate | Catalyst System | Yield (%) | Reference |
| 1 | trans-4-Octene | Zirconium-based | 79 | [7] |
| 2 | cis-4-Octene | Zirconium-based | 86 | [7] |
| 3 | 4-Methoxystyrene | Zirconium-based | 95 | [7] |
| 4 | 2-Methylstyrene | Zirconium-based | 84 | [7] |
| 5 | 2-Naphthyl-ethene | Zirconium-based | 82 | [7] |
Table 4: Synthesis of N-Tosylaziridines from 2-Amino Alcohols
| Entry | Starting Amino Alcohol | Method | Yield (%) | Reference |
| 1 | Aminoethanol | B | 74 | [8] |
| 2 | (S)-Alaninol | B | 78 | [8] |
| 3 | (S)-2-Aminobutanol | B | 86 | [8] |
| 4 | (S)-Valinol | A | 75 | [8] |
| 5 | (S)-Norleucinol | A | 82 | [8] |
| 6 | (S)-Leucinol | A | 76 | [8] |
III. Experimental Protocols
Protocol 1: Zirconium-Catalyzed Aziridination of Alkenes with Chloramine-T
This protocol is adapted from the zirconooxaziridine promoted aziridination of alkenes.[7][9]
Materials:
-
Alkene (1.0 equiv)
-
Zirconium Catalyst (e.g., a pre-catalyst that forms a zirconooxaziridine in situ)
-
Chloramine-T trihydrate (1.5 equiv)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Molecular Sieves (4Å)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.1 mmol, 1.0 equiv) and anhydrous acetonitrile (to make a 0.1 M solution).
-
Add 4Å molecular sieves (approx. 100 mg).
-
Add the zirconium catalyst (specified mol%).
-
Add Chloramine-T trihydrate (0.15 mmol, 1.5 equiv).
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and any solid residues.
-
Wash the Celite pad with a small amount of ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a heptanes/ethyl acetate gradient) to afford the pure N-tosylaziridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. For chiral products, determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols (Method A)
This method is suitable for higher substituted amino alcohols.[8]
Materials:
-
2-Amino alcohol (1.0 mmol)
-
Tosyl chloride (2.2 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (2.0 mL)
Procedure:
-
To a round-bottom flask containing the 2-amino alcohol (1.0 mmol), add anhydrous acetonitrile (2.0 mL) and potassium carbonate (4.0 mmol).
-
Stir the suspension at room temperature.
-
Add tosyl chloride (2.2 mmol) portion-wise to the stirred mixture.
-
Continue stirring at room temperature for 6 hours.
-
After 6 hours, add toluene (5 mL) to the reaction mixture.
-
Filter off the solid inorganic salts and wash the solid with a small amount of toluene.
-
Combine the filtrates and evaporate the solvents under reduced pressure.
-
The crude product can be purified by crystallization, short-path distillation, or column chromatography.
Protocol 3: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols (Method B)
This method is preferred for the unsubstituted parent compound and less hindered amino alcohols.[8]
Materials:
-
2-Amino alcohol (1.0 mmol)
-
Tosyl chloride (2.5 mmol)
-
Potassium hydroxide (B78521) (KOH) (2.0 g)
-
Water (2.0 mL)
-
Dichloromethane (B109758) (CH₂Cl₂) (2.0 mL)
Procedure:
-
In a flask, prepare a biphasic mixture of the 2-amino alcohol (1.0 mmol) in water (2.0 mL) and dichloromethane (2.0 mL).
-
Add potassium hydroxide (2.0 g) and stir the mixture vigorously at room temperature.
-
Add tosyl chloride (2.5 mmol) portion-wise to the vigorously stirred mixture.
-
Continue stirring for 30 minutes.
-
After 30 minutes, add ice and water to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer with water, dry over magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent under reduced pressure.
-
Purify the crude product as described in Method A.
IV. Visualizations
Experimental Workflow for Catalytic Aziridination
Caption: General experimental workflow for catalytic enantioselective aziridination.
Logical Relationship of Synthetic Strategies
Caption: Selection of synthetic strategy based on the alkene substrate.
References
- 1. Aziridine synthesis by aziridination [organic-chemistry.org]
- 2. Chemo- and Enantioselective Intramolecular Silver-catalyzed Aziridinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Catalytic asymmetric heterogeneous aziridination of styrene derivatives using bis(oxazoline)-modified Cu2+-exchanged zeolite Y - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Diastereoselective Aziridination to Form N-Tosylaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective synthesis of N-tosylaziridines represents a cornerstone in modern synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Aziridines, as strained three-membered nitrogen-containing heterocycles, are versatile intermediates that can undergo regioselective and stereoselective ring-opening reactions to afford a variety of important nitrogenous compounds, including amino alcohols, diamines, and unnatural amino acids. This document provides detailed application notes and experimental protocols for several key metal-catalyzed diastereoselective aziridination reactions.
Data Presentation
The following tables summarize the quantitative data for various diastereoselective aziridination reactions, allowing for easy comparison of different catalytic systems and substrates.
Table 1: Zirconium-Catalyzed Diastereoselective Aziridination of Alkenes with Chloramine-T
| Entry | Alkene Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene | ZrO(dipic)(HMPA) (1 mol%) | DCE | 16 | 95 | >99:1 |
| 2 | trans-β-Methylstyrene | ZrO(dipic)(HMPA) (1 mol%) | DCE | 16 | 92 | >99:1 |
| 3 | cis-β-Methylstyrene | ZrO(dipic)(HMPA) (1 mol%) | DCE | 16 | 88 | >99:1 |
| 4 | Indene | ZrO(dipic)(HMPA) (1 mol%) | DCE | 16 | 91 | >99:1 |
| 5 | 1-Octene | ZrO(dipic)(HMPA) (1 mol%) | DCE | 16 | 85 | N/A |
Table 2: Rhodium-Catalyzed Diastereoselective Aziridination of Alkenes
| Entry | Alkene Substrate | Catalyst | Nitrene Source | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | trans-Anethole | Rh₂(OAc)₄ (2 mol%) | TsN₃ | CH₂Cl₂ | 12 | 85 | >95:5 |
| 2 | cis-Stilbene | Rh₂(esp)₂ (1 mol%) | PhI=NNs | PhCl | 4 | 98 | >98:2 |
| 3 | Cyclohexene | Rh₂(OAc)₄ (2 mol%) | TsN₃ | CH₂Cl₂ | 12 | 78 | N/A |
| 4 | 1-Methylcyclohexene | Rh₂(esp)₂ (1 mol%) | PhI=NNs | PhCl | 4 | 91 | >98:2 |
Table 3: Copper-Catalyzed Diastereoselective Aziridination of Chiral Allylic Alcohols
| Entry | Alkene Substrate | Catalyst | Ligand | Nitrene Source | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (E)-Hex-3-en-2-ol | Cu(OTf)₂ (5 mol%) | (S)-Ph-BOX | PhI=NTs | CH₂Cl₂ | 24 | 88 | 95:5 |
| 2 | (Z)-Hex-3-en-2-ol | Cu(OTf)₂ (5 mol%) | (S)-Ph-BOX | PhI=NTs | CH₂Cl₂ | 24 | 85 | 92:8 |
| 3 | Cinnamyl alcohol | Cu(OTf)₂ (5 mol%) | (R)-tBu-BOX | PhI=NTs | CH₂Cl₂ | 24 | 92 | 97:3 |
Table 4: Iron-Catalyzed Diastereoselective Aziridination of α,β-Unsaturated Ketones
| Entry | Alkene Substrate | Catalyst | Ligand | Nitrene Source | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Chalcone | Fe(OTf)₂ (10 mol%) | Pyridine-bis(oxazoline) | PhI=NTs | CH₃CN | 12 | 82 | 90:10 |
| 2 | (E)-4-Phenylbut-3-en-2-one | Fe(OTf)₂ (10 mol%) | Pyridine-bis(oxazoline) | PhI=NTs | CH₃CN | 12 | 78 | 88:12 |
Experimental Protocols
Protocol 1: Zirconium-Catalyzed Diastereoselective Aziridination of Alkenes with Chloramine-T
This protocol is adapted from the work of Moura-Letts and coworkers.[1][2]
Materials:
-
Alkene (1.0 mmol)
-
ZrO(dipic)(HMPA) (0.01 mmol, 1 mol%)
-
Tetrabutylammonium (B224687) bromide (TBAB, 0.075 mmol, 7.5 mol%)
-
Chloramine-T trihydrate (1.5 mmol)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous (10 mL)
-
Silica (B1680970) gel for column chromatography
-
Celite
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add ZrO(dipic)(HMPA) (3.9 mg, 0.01 mmol) and tetrabutylammonium bromide (24.2 mg, 0.075 mmol).
-
Add anhydrous 1,2-dichloroethane (10 mL) to the flask and stir the mixture at room temperature.
-
Add Chloramine-T trihydrate (422 mg, 1.5 mmol) to the reaction mixture and stir vigorously for 5 minutes.
-
Add the alkene (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired N-tosylaziridine.
Protocol 2: Rhodium-Catalyzed Diastereoselective Aziridination of Alkenes with Tosyl Azide (B81097)
This protocol is a general procedure based on established rhodium-catalyzed aziridination reactions.
Materials:
-
Alkene (1.0 mmol)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.02 mmol, 2 mol%)
-
Tosyl azide (1.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (8.8 mg, 0.02 mmol).
-
Add anhydrous dichloromethane (5 mL) and the alkene (1.0 mmol).
-
In a separate vial, dissolve tosyl azide (236 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the tosyl azide solution to the reaction mixture dropwise over a period of 1 hour at room temperature.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.
Visualizations
The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the diastereoselective aziridination reactions.
Caption: Experimental workflow for Zirconium-catalyzed aziridination.
Caption: Proposed catalytic cycle for Rh(II)-catalyzed aziridination.
References
Application Notes and Protocols: One-Pot Synthesis of N-Tosylaziridines from Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of N-Tosylaziridines from 2-amino alcohols. Aziridines, particularly N-tosyl activated aziridines, are valuable synthetic intermediates in the construction of complex nitrogen-containing compounds, including various alkaloid structures.[1][2] The presented methods offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing purification steps, and utilizing readily available and less hazardous reagents.[1][2]
Two primary complementary methods are detailed, which are selected based on the substitution pattern of the starting amino alcohol. Less hindered amino alcohols react efficiently using potassium hydroxide (B78521) in a biphasic water/dichloromethane (B109758) system, while more substituted amino alcohols provide better yields with potassium carbonate in acetonitrile (B52724).[1][2][3] These procedures are robust, high-yielding, and generate only inorganic salts as byproducts, simplifying product isolation.[1][2][3]
Logical Workflow for Synthesis
Caption: Workflow for selecting the appropriate one-pot synthesis method.
Data Presentation: Reaction Yields
The following table summarizes the yields for the synthesis of various (S)-N-Tosylaziridines from their corresponding (S)-amino alcohols using the two distinct one-pot procedures.
| Entry | R Group | Method A Yield (%)[3] | Method B Yield (%)[3] |
| 1 | H | 46 | 74 |
| 2 | CH₃ | 53 | 78 |
| 3 | C₂H₅ | 62 | 86 |
| 4 | (CH₃)₂CH | 75 | 70 |
| 5 | CH₃CH₂CH₂ | 82 | 73 |
| 6 | (CH₃)₂CHCH₂ | 76 | 52 |
Experimental Protocols
Method A: For Higher Substituted Amino Alcohols
This procedure is optimized for amino alcohols with bulkier substituents, utilizing potassium carbonate as the base in acetonitrile.[1][2]
Materials:
-
(S)-amino alcohol (1.0 mmol)
-
Tosyl chloride (2.2 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (4.0 mmol)
-
Acetonitrile (2.0 mL)
-
Toluene (B28343) (5 mL)
Procedure:
-
To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.[2]
-
Continue stirring the reaction mixture at room temperature for 6 hours.[2]
-
Upon completion, add toluene (5 mL) to the reaction mixture.[2]
-
Filter the mixture to remove the solid inorganic salts.[2]
-
Evaporate the solvents from the filtrate under reduced pressure to yield the crude this compound.[2]
-
Further purification can be achieved by column chromatography if necessary.
Method B: For Less Hindered Amino Alcohols
This procedure is suitable for the parent aminoethanol and other less hindered amino alcohols, employing a strong base in a biphasic system for rapid conversion.[1][2]
Materials:
-
(S)-amino alcohol (1.0 mmol)
-
Tosyl chloride (2.5 mmol)
-
Potassium hydroxide (KOH) (2.0 g)
-
Water (2.0 mL)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under vigorous stirring, add tosyl chloride (2.5 mmol) portionwise to a mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL) at room temperature.[2]
-
Continue vigorous stirring for 30 minutes.[2]
-
After 30 minutes, add ice and water to the reaction mixture to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.[2]
-
Wash the organic layer with water.[2]
-
Dry the organic layer over magnesium sulfate (MgSO₄).[2]
-
Evaporate the solvent under reduced pressure to yield the this compound.[2]
Reaction Pathway
The synthesis proceeds through a two-step, one-pot sequence involving tosylation of both the amino and hydroxyl groups, followed by an intramolecular 1,3-elimination to form the aziridine ring.
Caption: Generalized reaction pathway for this compound formation.
References
Application Notes and Protocols for Nucleophilic Ring-Opening Reactions of N-Tosylaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tosylaziridines are versatile synthetic intermediates employed in the construction of complex nitrogen-containing molecules. The inherent ring strain of the three-membered aziridine (B145994) ring, activated by the electron-withdrawing N-tosyl group, facilitates nucleophilic ring-opening reactions. This process allows for the stereospecific introduction of a wide range of functionalities, leading to the synthesis of valuable building blocks such as β-amino alcohols, vicinal diamines, and β-amino acids.[1][2] These products are crucial scaffolds in the development of pharmaceuticals, including antiviral and anticancer agents.
This document provides detailed application notes, experimental protocols, and quantitative data for the nucleophilic ring-opening of N-tosylaziridines with various nucleophiles.
Reaction Mechanism and Regioselectivity
The nucleophilic ring-opening of N-tosylaziridines typically proceeds via an SN2-type mechanism.[3] The regioselectivity of the attack is influenced by both steric and electronic factors of the aziridine substituents.
-
Alkyl-substituted N-tosylaziridines: Nucleophilic attack generally occurs at the less sterically hindered carbon atom.
-
Aryl- or vinyl-substituted N-tosylaziridines: Nucleophilic attack is favored at the benzylic or allylic position, respectively, due to stabilization of the partial positive charge in the transition state.
Lewis acid or organocatalysts can be employed to enhance the reactivity of the aziridine ring and influence the regioselectivity of the reaction.[3]
Caption: General mechanism of nucleophilic ring-opening of this compound.
Data Presentation: Regioselectivity and Yields
The following tables summarize quantitative data for the ring-opening of various N-tosylaziridines with different nucleophiles, highlighting the regioselectivity and isolated yields.
Table 1: Ring-Opening with Zinc(II) Halides [3]
| Entry | Aziridine | ZnX₂ | Product(s) | Time (h) | Yield (%) | Ratio (Attacked at C2:C3) |
| 1 | 2-Phenyl-N-tosylaziridine | ZnCl₂ | 2-Chloro-2-phenyl-N-tosylethanamine | 2 | 86 | >99:1 |
| 2 | 2-Phenyl-N-tosylaziridine | ZnBr₂ | 2-Bromo-2-phenyl-N-tosylethanamine | 1.5 | 83 | >99:1 |
| 3 | 2-Phenyl-N-tosylaziridine | ZnI₂ | 2-Iodo-2-phenyl-N-tosylethanamine | 1 | 81 | >99:1 |
| 4 | 2-Methyl-N-tosylaziridine | ZnI₂ | 2-Iodo-N-tosylpropan-1-amine / 1-Iodo-N-tosylpropan-2-amine | 6 | 75 | 10:90 |
| 5 | Cyclohexene-N-tosylaziridine | ZnI₂ | trans-2-Iodo-N-tosylcyclohexanamine | 3 | 85 | >99:1 |
Table 2: TBD-Catalyzed Ring-Opening with Acid Anhydrides
| Entry | Aziridine | Acid Anhydride (B1165640) | Product | Time (h) | Yield (%) |
| 1 | 2-Phenyl-N-tosylaziridine | Acetic Anhydride | 2-Acetoxy-1-phenyl-N-tosylethanamine | 24 | 92 |
| 2 | 2-Phenyl-N-tosylaziridine | Propionic Anhydride | 2-Propionyloxy-1-phenyl-N-tosylethanamine | 24 | 95 |
| 3 | 2-Methyl-N-tosylaziridine | Acetic Anhydride | 1-Acetoxy-N-tosylpropan-2-amine | 24 | 88 |
| 4 | Cyclohexene-N-tosylaziridine | Acetic Anhydride | trans-2-Acetoxy-N-tosylcyclohexanamine | 12 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening of N-Tosylaziridines with Zinc(II) Halides[3]
This protocol describes a general method for the regioselective synthesis of β-haloamines.
Caption: Experimental workflow for the synthesis of β-haloamines.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Zinc(II) halide (ZnCl₂, ZnBr₂, or ZnI₂) (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A suspension of anhydrous zinc(II) halide (2.0 equiv) in anhydrous CH₂Cl₂ is refluxed for 5 minutes under a nitrogen atmosphere.
-
A solution of the this compound (1.0 equiv) in anhydrous CH₂Cl₂ is added slowly to the refluxing suspension.
-
The resulting mixture is refluxed until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-haloamine.
Protocol 2: General Procedure for TBD-Catalyzed Ring-Opening of N-Tosylaziridines with Acid Anhydrides
This protocol outlines a method for the synthesis of β-amino esters using an organocatalyst.
Materials:
-
This compound (1.0 equiv)
-
Acid Anhydride (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add the acid anhydride (1.2 equiv) and TBD (0.05 equiv).
-
The reaction mixture is stirred at 50 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding β-amino ester.
Application in Drug Development: Synthesis of Oseltamivir (Tamiflu®)
A key step in some synthetic routes to the antiviral drug Oseltamivir (Tamiflu®) involves the nucleophilic ring-opening of an aziridine intermediate.[5][6][7] Although the commercial synthesis has evolved, early scalable syntheses utilized this strategy. In one approach, an aziridine intermediate, derived from shikimic acid, is opened with 3-pentanol (B84944) to introduce the characteristic pentyloxy side chain of the drug.[6]
Caption: Role of aziridine ring-opening in Oseltamivir synthesis.
This application highlights the importance of this compound ring-opening reactions in providing access to complex and medicinally relevant molecules. The ability to introduce key functionalities with high stereocontrol makes this a powerful tool for drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Nucleophilic ring opening reactions of aziridines | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. york.ac.uk [york.ac.uk]
Application Notes and Protocols for the Regioselective Ring-Opening of N-Tosylaziridines with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective ring-opening of N-tosylaziridines is a powerful transformation in organic synthesis, providing a versatile route to a wide array of valuable β-functionalized amines. The tosyl group activates the aziridine (B145994) ring, facilitating nucleophilic attack under relatively mild conditions. The ability to control the regioselectivity of this ring-opening is crucial for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. These application notes provide an overview of the factors governing regioselectivity and detailed protocols for key transformations.
The regioselectivity of the ring-opening of N-tosylaziridines is primarily governed by a combination of steric and electronic factors, often proceeding via an SN2-type mechanism.[1][2] In the case of alkyl-substituted N-tosylaziridines, nucleophilic attack generally occurs at the less sterically hindered carbon atom. However, for aryl-substituted N-tosylaziridines, the nucleophile preferentially attacks the benzylic carbon due to electronic stabilization of the transition state.[3] The choice of catalyst, whether a Lewis acid or a Brønsted acid, can also significantly influence the regiochemical outcome by coordinating to the nitrogen atom and further polarizing the C-N bonds.[1][4]
Factors Influencing Regioselectivity
The regiochemical outcome of the nucleophilic ring-opening of N-tosylaziridines is a delicate interplay of several factors. A thorough understanding of these factors is essential for predicting and controlling the reaction's output.
Caption: Key factors influencing the regioselective ring-opening of N-tosylaziridines.
Data Presentation: Regioselective Ring-Opening with Various Nucleophiles
The following tables summarize quantitative data for the regioselective ring-opening of N-tosylaziridines with a range of nucleophiles under different catalytic conditions.
Table 1: Ring-Opening with Oxygen Nucleophiles (Alcohols)[1][2][5]
| Entry | Aziridine Substrate | Nucleophile (Solvent) | Catalyst (mol%) | Time (h) | Temp (°C) | Product(s) | Yield (%) | Regioisomeric Ratio |
| 1 | (R)-2-phenyl-N-tosylaziridine | Methanol (B129727) | Cu(OTf)₂ (10) | 2.5 | 25 | N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 91 | >99:1 |
| 2 | (R)-2-phenyl-N-tosylaziridine | Benzyl alcohol | Cu(OTf)₂ (10) | 3 | 25 | N-(2-(benzyloxy)-2-phenylethyl)-4-methylbenzenesulfonamide | 89 | >99:1 |
| 3 | (R)-2-phenyl-N-tosylaziridine | Isopropanol | Cu(OTf)₂ (10) | 4 | 25 | N-(2-isopropoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 85 | >99:1 |
Table 2: Ring-Opening with Halide Nucleophiles[3][6]
| Entry | Aziridine Substrate | Nucleophile (Solvent) | Catalyst | Time (h) | Temp (°C) | Product(s) | Yield (%) | Regioisomeric Ratio |
| 1 | 2-phenyl-N-tosylaziridine | ZnCl₂ (2 eq.) | - | 0.5 | reflux | N-(2-chloro-2-phenylethyl)-4-methylbenzenesulfonamide | 94 | >99:1 |
| 2 | 2-phenyl-N-tosylaziridine | ZnBr₂ (2 eq.) | - | 0.5 | reflux | N-(2-bromo-2-phenylethyl)-4-methylbenzenesulfonamide | 92 | >99:1 |
| 3 | 2-phenyl-N-tosylaziridine | ZnI₂ (2 eq.) | - | 1 | reflux | N-(2-iodo-2-phenylethyl)-4-methylbenzenesulfonamide | 90 | >99:1 |
| 4 | 2-cyclohexyl-N-tosylaziridine | ZnI₂ (2 eq.) | - | 3 | reflux | N-(trans-2-iodocyclohexyl)-4-methylbenzenesulfonamide | 85 | >99:1 |
Table 3: Ring-Opening with Nitrogen Nucleophiles[7]
| Entry | Aziridine Substrate | Nucleophile (Solvent) | Catalyst | Time (h) | Temp (°C) | Product(s) | Yield (%) | Regioisomeric Ratio |
| 1 | 2-phenyl-N-tosylaziridine | Phenyl N-tosylhydrazone | BF₃·OEt₂ (1 eq.) | 24 | 25 | Intermediate aminohydrazone | 37 | >99:1 |
Table 4: Ring-Opening with Carbon Nucleophiles (Dianion of Phenylacetic Acid)[8]
| Entry | Aziridine Substrate | Nucleophile (Solvent) | Base | Time (h) | Temp (°C) | Product(s) | Yield (%) |
| 1 | 2-ethyl-N-tosylaziridine | Dianion of phenylacetic acid (THF) | n-BuLi/Cyclohexylisopropylamine | 1 | 25 | 4-(p-toluenesulfonamido)-2-phenylhexanoic acid | 70 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Methanol[1]
This protocol describes the Cu(OTf)₂-catalyzed reaction of an aryl-substituted N-tosylaziridine with an alcohol nucleophile, yielding a single regioisomer.
Caption: Workflow for the Lewis acid-catalyzed ring-opening with methanol.
Materials:
-
(R)-2-phenyl-N-tosylaziridine
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Anhydrous methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add Cu(OTf)₂ (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 25 °C for 2.5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide.
Protocol 2: Regioselective Ring-Opening of 2-phenyl-N-tosylaziridine with Zinc(II) Chloride[3]
This protocol details the use of a stoichiometric amount of a zinc halide for the regioselective ring-opening of an aryl-substituted this compound.
Materials:
-
2-phenyl-N-tosylaziridine
-
Anhydrous zinc(II) chloride (ZnCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous ZnCl₂ (2.0 mmol) in anhydrous DCM (5 mL).
-
Heat the suspension to reflux for 5 minutes.
-
Slowly add a solution of 2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous DCM (5 mL) to the refluxing suspension with stirring.
-
Continue to reflux the reaction mixture for 30 minutes, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield N-(2-chloro-2-phenylethyl)-4-methylbenzenesulfonamide.
Protocol 3: Ring-Opening of 2-ethyl-N-tosylaziridine with the Dianion of Phenylacetic Acid[8]
This protocol illustrates the ring-opening of an alkyl-substituted this compound with a carbon nucleophile, specifically the enediolate of a carboxylic acid.
Caption: Sequential steps for dianion formation and subsequent ring-opening.
Materials:
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Cyclohexylisopropylamine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Phenylacetic acid
-
2-ethyl-N-tosylaziridine
-
Deionized water
Procedure:
-
To a flame-dried flask under an inert atmosphere, add n-BuLi (1.1 eq.).
-
Remove the hexane (B92381) under vacuum and add anhydrous THF (appropriate volume).
-
Cool the solution to -78 °C and add cyclohexylisopropylamine (1.1 eq.).
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the solution back to -78 °C and slowly add a solution of phenylacetic acid (1.0 eq.) in anhydrous THF.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to ensure complete dianion formation.
-
Cool the reaction mixture to -78 °C and slowly add a solution of 2-ethyl-N-tosylaziridine (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with deionized water (15 mL).
-
Perform an appropriate workup, likely involving acidification and extraction with an organic solvent, followed by purification to isolate 4-(p-toluenesulfonamido)-2-phenylhexanoic acid.
References
- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of N-Tosylaziridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed reactions of N-Tosylaziridines. These reactions are powerful tools for the stereoselective synthesis of complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and drug development.
Application Notes
N-Tosylaziridines are versatile synthetic intermediates due to the inherent strain of the three-membered ring and the activating effect of the electron-withdrawing tosyl group. Lewis acid catalysis facilitates the regioselective ring-opening of these aziridines with a variety of nucleophiles, leading to the formation of valuable β-functionalized sulfonamides and other nitrogenous compounds.
The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction, including the yield, regioselectivity, and stereoselectivity. Common Lewis acids employed for these transformations include copper(II) triflate (Cu(OTf)₂), boron trifluoride etherate (BF₃·OEt₂), and zinc(II) halides. The reactions typically proceed via an Sₙ2-type mechanism, where the Lewis acid coordinates to the nitrogen or oxygen atom of the tosyl group, further polarizing the C-N bond and making the aziridine (B145994) carbon atoms more susceptible to nucleophilic attack. This mechanistic pathway often results in an inversion of stereochemistry at the site of nucleophilic attack, allowing for a high degree of stereocontrol.
These reactions have found broad applicability in the synthesis of biologically active molecules, including 1,2-amino ethers and 1,2,4-triazines. The ability to introduce diverse functionalities with stereocontrol makes this methodology highly attractive for the construction of chiral building blocks for drug discovery and development.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanism for the Lewis acid-catalyzed ring-opening of N-Tosylaziridines and a typical experimental workflow.
Caption: Generalized mechanism of Lewis acid-catalyzed aziridine ring-opening.
Caption: Typical experimental workflow for Lewis acid-catalyzed reactions.
Quantitative Data Summary
The following tables summarize the quantitative data for representative Lewis acid-catalyzed reactions of N-Tosylaziridines.
Table 1: Cu(OTf)₂-Mediated Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Various Alcohols.[1]
| Entry | Alcohol (Nucleophile) | Time (h) | Yield (%) | ee (%) |
| 1 | Methanol | 2.5 | 91 | 94 |
| 2 | Ethanol | 3 | 92 | 92 |
| 3 | n-Propanol | 4 | 89 | 91 |
| 4 | Isopropanol | 5 | 85 | 88 |
| 5 | n-Butanol | 4.5 | 90 | 90 |
| 6 | Benzyl Alcohol | 2 | 94 | 92 |
| 7 | Propargyl Alcohol | 1.5 | 95 | 93 |
Table 2: BF₃·OEt₂-Catalyzed Ring-Opening of N-Tosylaziridines with N-Tosylhydrazones.[2][3]
| Entry | This compound | N-Tosylhydrazone | Time (h) | Yield (%) |
| 1 | 2-phenyl-N-tosylaziridine | Benzaldehyde N-tosylhydrazone | 1-2 | 95 |
| 2 | 2-(4-methylphenyl)-N-tosylaziridine | Benzaldehyde N-tosylhydrazone | 1-2 | 92 |
| 3 | 2-(4-chlorophenyl)-N-tosylaziridine | Benzaldehyde N-tosylhydrazone | 1-2 | 96 |
| 4 | 2-phenyl-N-tosylaziridine | 4-Methoxybenzaldehyde N-tosylhydrazone | 1-2 | 93 |
| 5 | 2-phenyl-N-tosylaziridine | 4-Nitrobenzaldehyde N-tosylhydrazone | 1-2 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Cu(OTf)₂-Mediated Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols
Materials:
-
(R)-2-phenyl-N-tosylaziridine
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a stirred solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous alcohol (5 mL), add Cu(OTf)₂ (1.0 mmol) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2-amino ether.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.[1]
Protocol 2: General Procedure for BF₃·OEt₂-Catalyzed Synthesis of 1,2,4-Triazines from N-Tosylaziridines and N-Tosylhydrazones
Materials:
-
This compound
-
N-Tosylhydrazone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Caesium carbonate (Cs₂CO₃)
-
Manganese dioxide (MnO₂)
-
Anhydrous toluene (B28343)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure: Step 1: Ring-Opening
-
To a solution of the N-Tosylhydrazone (0.5 mmol) and the this compound (0.6 mmol, 1.2 equiv) in anhydrous DCM (2.5 mL, 0.2 M) at room temperature, add BF₃·OEt₂ (0.1 mmol, 0.2 equiv).[3]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[3]
Step 2: Cyclization and Oxidation
-
After completion of the ring-opening step, add Cs₂CO₃ (1.75 mmol, 3.5 equiv) and MnO₂ (6.0 mmol, 12 equiv) to the reaction mixture.[3]
-
Replace the DCM with anhydrous toluene (5 mL, 0.1 M) and transfer the mixture to a sealed tube.
-
Heat the reaction mixture at 110 °C for 3 hours.[3]
-
Cool the reaction to room temperature and filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-triazine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
References
The Strategic Application of N-Tosylaziridines in the Synthesis of Complex Natural Products
For Immediate Release
N-Tosylaziridines have emerged as powerful and versatile building blocks in the field of organic synthesis, enabling the efficient construction of complex nitrogen-containing natural products. Their inherent ring strain and the electron-withdrawing nature of the tosyl group facilitate regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing a robust strategy for the introduction of nitrogen-based functionalities. This application note highlights the utility of N-tosylaziridines in the total synthesis of three prominent natural products: the antiviral drug (-)-oseltamivir, the anticancer agent (+)-pancratistatin, and the indolizidine alkaloid (-)-swainsonine. Detailed experimental protocols for key transformations are provided to guide researchers in leveraging this powerful synthetic tool.
Core Concepts and Applications
N-Tosylaziridines are typically synthesized from readily available amino alcohols or through the aziridination of alkenes. The activated aziridine (B145994) ring is susceptible to nucleophilic attack, leading to the formation of 1,2-amino alcohols, diamines, and other valuable synthetic intermediates with high stereocontrol. This reactivity has been masterfully exploited in the synthesis of numerous bioactive molecules.
Case Study 1: (-)-Oseltamivir (Tamiflu®)
The total synthesis of the neuraminidase inhibitor (-)-oseltamivir showcases the strategic use of an N-tosylaziridine intermediate to install a crucial amino group. A key step involves the copper-catalyzed aziridination of a cyclohexene (B86901) derivative, followed by a regioselective ring-opening with an alcohol.
Synthetic Workflow for (-)-Oseltamivir via this compound
Caption: Synthetic approach to (-)-oseltamivir.
Quantitative Data for (-)-Oseltamivir Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Copper-Catalyzed Aziridination | Cyclohexene derivative, PhI=NTs | Cu(I) complex | CH2Cl2 | 69-74 | [1] |
| Regioselective Ring-Opening | This compound intermediate, 3-pentanol | BF3·OEt2 | 3-pentanol | High | [2] |
Experimental Protocols
1. Copper-Catalyzed Aziridination: [1] To a solution of the cyclohexene derivative (1.0 equiv) in anhydrous CH2Cl2 at room temperature is added the copper(I) catalyst (0.1 equiv). A solution of PhI=NTs (1.2 equiv) in CH2Cl2 is then added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel chromatography to afford the this compound.
2. Regioselective Ring-Opening: [2] The this compound intermediate (1.0 equiv) is dissolved in 3-pentanol. The solution is cooled to 0 °C, and boron trifluoride etherate (BF3·OEt2, 1.2 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product is purified by flash chromatography.
Case Study 2: (+)-Pancratistatin
The synthesis of the potent anticancer agent (+)-pancratistatin by Hudlicky and coworkers provides a compelling example of a highly regioselective S_N2-type ring-opening of an this compound by a higher-order organocuprate.[3] This key step establishes a crucial carbon-carbon bond and sets one of the stereocenters in the C-ring of the natural product.
Synthetic Workflow for (+)-Pancratistatin via this compound
Caption: Key aziridine opening in (+)-pancratistatin synthesis.
Quantitative Data for (+)-Pancratistatin Synthesis
| Step | Reactants | Reagent | Solvent | Yield (%) | Reference |
| Regioselective Aziridine Ring-Opening | Vinyl this compound, Higher-order aryl cyanocuprate | LiCN, CuCN, Aryl Lithium species | THF | 72-75 | [3] |
Experimental Protocol
3. Regioselective Ring-Opening of this compound with a Higher-Order Organocuprate: [3] Preparation of the Organocuprate: To a solution of the aryl bromide (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv) dropwise. The resulting solution is stirred for 30 minutes at -78 °C, followed by the addition of a solution of CuCN (1.0 equiv) and LiCl (2.0 equiv) in THF. The mixture is stirred for an additional 30 minutes at -78 °C to form the higher-order cyanocuprate.
Ring-Opening Reaction: A solution of the enantiopure vinyl this compound (0.8 equiv) in THF is added to the freshly prepared organocuprate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired ring-opened product.
Case Study 3: (-)-Swainsonine
The synthesis of the indolizidine alkaloid (-)-swainsonine, a potent α-mannosidase inhibitor, has been accomplished through various strategies. While a direct this compound ring-opening is less commonly a key step in its most cited syntheses, the principles of aziridine chemistry are often employed. For instance, aziridine-like precursors or related epoxide ring-opening strategies followed by amination are frequently utilized to construct the core pyrrolidine (B122466) ring with the correct stereochemistry. The versatility of aziridine chemistry allows for the stereospecific installation of amino and hydroxyl groups, which is critical for the synthesis of polyhydroxylated alkaloids like swainsonine.
Conclusion
N-Tosylaziridines serve as invaluable synthetic intermediates for the construction of complex, nitrogen-containing natural products. The examples of (-)-oseltamivir and (+)-pancratistatin highlight the power of regioselective and stereospecific ring-opening reactions of N-tosylaziridines to create key bonds and set stereocenters with high fidelity. The detailed protocols provided herein offer a practical guide for researchers to employ this robust methodology in their own synthetic endeavors. The continued development of novel methods for the synthesis and application of aziridines will undoubtedly lead to even more efficient and elegant syntheses of biologically important molecules.
References
Application Notes and Protocols: Synthesis of β-Amino Acids Using N-Tosylaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Amino acids are valuable building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance proteolytic stability and induce specific secondary structures. N-Tosylaziridines have emerged as versatile precursors for the stereoselective synthesis of a wide range of β-amino acids. The electron-withdrawing tosyl group activates the aziridine (B145994) ring, facilitating regioselective nucleophilic ring-opening at the C3 position, which is the key step in forming the β-amino acid backbone. This document provides detailed application notes and experimental protocols for the synthesis of β-amino acids utilizing N-tosylaziridines.
Core Principle: Regioselective Ring-Opening of N-Tosylaziridines
The fundamental transformation in the synthesis of β-amino acids from N-tosylaziridines is the nucleophilic attack at the C3 carbon of the aziridine ring. The tosyl group activates the ring, making the ring carbons electrophilic. The regioselectivity of the ring-opening is crucial, with attack at the C3 position leading to the desired β-amino acid derivatives. A variety of nucleophiles, including organometallics, enolates, and carbon dioxide, can be employed for this transformation.
Experimental Workflows and Logical Relationships
The overall process for synthesizing β-amino acids from N-tosylaziridines can be visualized as a two-stage process: first, the synthesis of the N-tosylaziridine precursor, and second, the nucleophilic ring-opening to yield the β-amino acid derivative.
Application Notes and Protocols: N-Tosylaziridine Reactions with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of N-tosylaziridines with Grignard reagents represents a powerful and versatile method for the stereospecific and regioselective synthesis of β-substituted N-tosylamines. These products are valuable intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The tosyl group activates the aziridine (B145994) ring towards nucleophilic attack and can be readily removed under reductive conditions, providing access to free amines. This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of N-tosylaziridines with various Grignard reagents.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the carbon atoms of the aziridine ring, leading to the opening of the three-membered ring. The regioselectivity of the attack is influenced by several factors, including the substitution pattern of the aziridine, the nature of the Grignard reagent, and the presence of catalysts such as copper salts.
In the case of 2-substituted N-tosylaziridines, the Grignard reagent can attack at either the substituted (C2) or unsubstituted (C3) carbon. Attack at the less sterically hindered C3 position is generally favored, following an SN2-type mechanism, to yield the "normal" ring-opened product. However, electronic effects and the use of catalysts can alter this selectivity. For instance, in 2-aryl-N-tosylaziridines, the benzylic position (C2) can be activated towards nucleophilic attack.
For 2,2-disubstituted N-tosylaziridines, the reaction can yield a mixture of the expected "normal" ring-opened product, a rearranged product, and an isomeric methallylamide. The product distribution is highly dependent on the Grignard reagent and the reaction conditions.
The use of copper catalysts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), has been shown to significantly enhance the regioselectivity of the ring-opening reaction, particularly with aryl and pyridyl Grignard reagents, favoring attack at the more substituted carbon of 2-aryl-N-tosylaziridines.[1]
Data Presentation
The following tables summarize the quantitative data for the reaction of various N-tosylaziridines with different Grignard reagents under specific conditions.
Table 1: Copper-Catalyzed Ring-Opening of 2-Aryl-N-Tosylaziridines with Aryl Grignard Reagents
| Entry | N-Tosylaziridine | Grignard Reagent | Catalyst (mol%) | Product | Yield (%) | Reference |
| 1 | 2-Phenyl-N-tosylaziridine | Phenylmagnesium bromide | CuI (5) | N-(1,2-diphenylethyl)-4-methylbenzenesulfonamide | 85 | [1] |
| 2 | 2-(4-Chlorophenyl)-N-tosylaziridine | Phenylmagnesium bromide | CuI (5) | N-(2-(4-chlorophenyl)-1-phenylethyl)-4-methylbenzenesulfonamide | 82 | [1] |
| 3 | 2-Phenyl-N-tosylaziridine | 4-Methoxyphenylmagnesium bromide | CuI (5) | N-(2-phenyl-1-(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide | 88 | [1] |
| 4 | 2-(Trifluoromethyl)-N-tosylaziridine | 3-Iodophenylmagnesium chloride | CuCl (10) | N-(1-(3-Iodophenyl)-3,3,3-trifluoropropan-2-yl)-4-methylbenzenesulfonamide | 85 | [2] |
| 5 | 2-(Trifluoromethyl)-N-tosylaziridine | (4-Fluorophenyl)magnesium bromide | CuCl (10) | N-(1-(4-Fluorophenyl)-3,3,3-trifluoropropan-2-yl)-4-methylbenzenesulfonamide | 78 | [2] |
Table 2: Reaction of 2,2-Dimethyl-N-tosylaziridine with Grignard Reagents
| Entry | Grignard Reagent | Solvent | Normal Product Yield (%) | Rearranged Product Yield (%) | Methallylamide Yield (%) |
| 1 | Phenylmagnesium bromide | THF | 45 | 35 | 15 |
| 2 | Ethylmagnesium bromide | THF | 70 | 10 | 5 |
| 3 | Benzylmagnesium chloride | THF | 65 | 15 | 10 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Tosylaziridines from Amino Alcohols[3]
This protocol describes a one-pot synthesis of N-tosylaziridines from commercially available 2-amino alcohols.
Materials:
-
2-Amino alcohol (1.0 mmol)
-
Potassium hydroxide (B78521) (KOH) (2.0 g)
-
Tosyl chloride (TsCl) (2.5 mmol)
-
Water (2.0 mL)
-
Dichloromethane (CH2Cl2) (2.0 mL)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a vigorously stirred mixture of KOH in water and dichloromethane, add the 2-amino alcohol at room temperature.
-
Add tosyl chloride portionwise to the mixture.
-
Stir the reaction for 30 minutes.
-
After completion of the reaction (monitored by TLC), add ice and water.
-
Separate the organic layer, wash with water, and dry over MgSO4.
-
Evaporate the solvent under reduced pressure to obtain the this compound, which can be further purified by column chromatography if necessary.
Protocol 2: Copper-Catalyzed Regioselective Ring-Opening of 2-Aryl-N-Tosylaziridines with Aryl Grignard Reagents[1]
This protocol details the synthesis of β-aryl-N-tosylamines via a copper-catalyzed reaction.
Materials:
-
2-Aryl-N-tosylaziridine (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Magnesium turnings (1.5 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise. Stir the mixture until the magnesium is consumed.
-
Ring-Opening Reaction: To a suspension of CuI in anhydrous THF, add the freshly prepared Grignard reagent at 0 °C.
-
Add a solution of the 2-aryl-N-tosylaziridine in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-aryl-N-tosylamine.
Protocol 3: Copper-Catalyzed Regioselective Ring-Opening of 2-(Trifluoromethyl)-N-tosylaziridine with Aryl Grignard Reagents[2]
This protocol outlines the synthesis of α-trifluoromethyl-β-arylethylamines.
Materials:
-
2-(Trifluoromethyl)-N-tosylaziridine (0.38 mmol)
-
Aryl iodide (0.76 mmol)
-
Magnesium turnings (1.9 mmol)
-
Copper(I) chloride (CuCl) (0.038 mmol, 10 mol%)
-
Lithium chloride (LiCl) (1.9 mmol)
-
Anhydrous tetrahydrofuran (THF)/Toluene mixture
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
In a flame-dried flask under an argon atmosphere, combine magnesium turnings and LiCl.
-
Add a solution of the aryl iodide in a THF/toluene mixture.
-
To this Grignard reagent solution, add CuCl.
-
Add a solution of 2-(trifluoromethyl)-N-tosylaziridine in the THF/toluene mixture.
-
Stir the reaction mixture for 20 hours at room temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the product.
Mandatory Visualization
Caption: General workflow for the reaction of N-Tosylaziridines with Grignard reagents.
Caption: Regioselectivity in the ring-opening of 2-substituted N-tosylaziridines.
Applications in Drug Development
The synthetic utility of the ring-opening of N-tosylaziridines with Grignard reagents is significant in the field of drug development. The resulting β-substituted amines are key structural motifs in a variety of pharmacologically active compounds. For instance, chiral β-amino alcohols, which can be accessed from the N-tosylamine products, are precursors to important pharmaceuticals such as beta-blockers and antiviral agents. The ability to introduce a wide range of alkyl and aryl substituents with high stereochemical control makes this methodology particularly valuable for the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs. The synthesis of chiral dihydroazaindoles, which are present in numerous biologically active compounds, has been achieved through a one-pot reaction involving the copper-catalyzed aziridine opening followed by nucleophilic cyclization.[3]
Conclusion
The reaction of N-tosylaziridines with Grignard reagents is a robust and highly adaptable method for the synthesis of β-substituted N-tosylamines. The regioselectivity of the reaction can be effectively controlled through the choice of substrates, reaction conditions, and the use of catalysts, particularly copper salts. The detailed protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the application of this powerful transformation in the development of novel therapeutics and other functional molecules.
References
Application Notes and Protocols for Copper-Catalyzed Reactions Involving N-Tosylaziridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various copper-catalyzed reactions utilizing N-Tosylaziridines as versatile building blocks. The inherent ring strain of aziridines, coupled with the activating effect of the N-tosyl group, makes them excellent substrates for a range of transformations, leading to the synthesis of valuable nitrogen-containing molecules. Copper catalysis offers a cost-effective and efficient means to control the reactivity and selectivity of these reactions.
Copper-Catalyzed Tandem Nucleophilic Ring-Opening/Intramolecular Oxidative Amidation of N-Tosylaziridines with Hydrazones
This tandem reaction provides an efficient route to functionalized tetrahydrotriazines. The process is initiated by a copper-catalyzed nucleophilic ring-opening of the N-Tosylaziridine by a hydrazone, followed by an intramolecular oxidative amidation.[1][2] This methodology is notable for its operational simplicity and the use of aerobic conditions.
Quantitative Data Summary
| Entry | This compound (1) | Hydrazone (2) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 2-phenyl-1-tosylaziridine | Benzaldehyde N,N-dimethylhydrazone | Cu(OTf)₂ (10) | CH₃CN | 12 | 85 | [1] |
| 2 | 2-methyl-1-tosylaziridine | Benzaldehyde N,N-dimethylhydrazone | Cu(OTf)₂ (10) | CH₃CN | 15 | 78 | [1] |
| 3 | 2-phenyl-1-tosylaziridine | Acetophenone N,N-dimethylhydrazone | Cu(OTf)₂ (10) | CH₃CN | 12 | 82 | [1] |
| 4 | 2-phenyl-1-tosylaziridine | Benzaldehyde N-phenylhydrazone | Cu(OTf)₂ (10) | CH₃CN | 18 | 75 | [1] |
Experimental Protocol
General Procedure for the Tandem Reaction:
-
To a screw-capped vial, add this compound (1.0 mmol), hydrazone (1.2 mmol), and Cu(OTf)₂ (0.1 mmol, 10 mol%).
-
Add acetonitrile (B52724) (5 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired tetrahydrotriazine product.
Reaction Workflow
Caption: Workflow for the tandem ring-opening and amidation.
Copper-Catalyzed [3+2] Cycloaddition of N-Tosylaziridines with Nitriles
This method provides a direct and efficient route to substituted imidazolines. The reaction involves the copper(II) triflate-mediated [3+2] cycloaddition of N-Tosylaziridines with various nitriles. This approach is applicable to a range of aryl, alkyl, and cycloalkyl substituted N-Tosylaziridines.
Quantitative Data Summary
| Entry | This compound | Nitrile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 2-phenyl-1-tosylaziridine | Acetonitrile | Cu(OTf)₂ (10) | 1,2-Dichloroethane (B1671644) | 12 | 88 | |
| 2 | 2-methyl-1-tosylaziridine | Acetonitrile | Cu(OTf)₂ (10) | 1,2-Dichloroethane | 24 | 75 | |
| 3 | 2-phenyl-1-tosylaziridine | Benzonitrile | Cu(OTf)₂ (10) | 1,2-Dichloroethane | 18 | 92 | |
| 4 | 2-(cyclohexyl)-1-tosylaziridine | Acetonitrile | Cu(OTf)₂ (10) | 1,2-Dichloroethane | 24 | 70 |
Experimental Protocol
General Procedure for the [3+2] Cycloaddition:
-
To a solution of the this compound (1.0 mmol) in 1,2-dichloroethane (5 mL) in a sealed tube, add the nitrile (5.0 mmol).
-
Add Cu(OTf)₂ (0.1 mmol, 10 mol%) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (B109758) (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the imidazoline.
Reaction Mechanism
Caption: Proposed mechanism for the [3+2] cycloaddition.
Copper-Catalyzed Kinetic Resolution of Racemic N-Tosylaziridines
This protocol describes the kinetic resolution of racemic N-Tosylaziridines through an NHC/Cu cooperative catalysis. This method allows for the separation of enantiomers by their differential reaction rates in an asymmetric transformation, providing access to enantioenriched aziridines and the corresponding ring-opened products.
Quantitative Data Summary
| Entry | Racemic this compound | Nucleophile | Chiral Ligand | ee (%) of unreacted SM | ee (%) of product | Ref. |
| 1 | 2-phenyl-1-tosylaziridine | Indole | (S)-BINAP | >99 | 95 | [3] |
| 2 | 2-(4-chlorophenyl)-1-tosylaziridine | Indole | (S)-BINAP | 98 | 94 | [3] |
| 3 | 2-methyl-1-tosylaziridine | Indole | (S)-Tol-BINAP | 96 | 92 | [3] |
| 4 | 2-phenyl-1-tosylaziridine | 5-methoxyindole | (S)-BINAP | >99 | 96 | [3] |
Experimental Protocol
General Procedure for Kinetic Resolution:
-
In a glovebox, add Cu(CH₃CN)₄PF₆ (2.5 mol%) and the chiral diphosphine ligand (e.g., (S)-BINAP, 5 mol%) to a dried Schlenk tube.
-
Add dry, degassed toluene (B28343) (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the racemic this compound (0.075 mmol) and the nucleophile (e.g., indole, 0.1 mmol).
-
Add the N-heterocyclic carbene (NHC) precatalyst (5 mol%) and Na₂CO₃ (0.1 mmol).
-
Seal the tube and stir the reaction at 25 °C for the specified time (e.g., 30 h).
-
Monitor the reaction progress and enantiomeric excess by chiral HPLC.
-
Once the desired conversion is reached, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the products with ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the unreacted starting material and the product by flash column chromatography.
Logical Relationship
Caption: Principle of kinetic resolution of N-Tosylaziridines.
Copper-Catalyzed Ring-Opening of N-Tosylaziridines with Silyl (B83357) Grignard Reagents
This reaction provides a stereospecific route to β-silylamines, which are valuable intermediates in organic synthesis. The regioselectivity of the ring-opening is controlled by the steric hindrance of the silicon nucleophile.[1]
Quantitative Data Summary
| Entry | This compound | Silyl Grignard Reagent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 2-phenyl-1-tosylaziridine | PhMe₂SiMgBr | CuCN·2LiCl (5) | THF | 12 | 85 | [1] |
| 2 | 2-phenyl-1-tosylaziridine | (i-Pr)₃SiMgCl | CuCN·2LiCl (5) | THF | 24 | 78 (β-attack) | [1] |
| 3 | 2-methyl-1-tosylaziridine | PhMe₂SiMgBr | CuCN·2LiCl (5) | THF | 12 | 80 | [1] |
| 4 | 2-phenyl-1-tosylaziridine | Ph₃SiLi | CuCN·2LiCl (5) | THF | 18 | 90 (α-attack) | [1] |
Experimental Protocol
General Procedure for Ring-Opening with Silyl Grignard Reagents:
-
To a solution of the this compound (0.5 mmol) and CuCN·2LiCl (0.025 mmol, 5 mol%) in anhydrous THF (2.5 mL) at -78 °C under an argon atmosphere, add the silyl Grignard reagent (1.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the indicated time.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-silylamine.
Experimental Workflow
References
Application Notes and Protocols: Palladium-Catalyzed Chemistry of N-Tosylaziridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Tosylaziridines are versatile three-membered ring heterocycles that serve as valuable building blocks in organic synthesis. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, making them excellent precursors for the synthesis of complex nitrogen-containing molecules. Palladium catalysis has emerged as a powerful tool to control the reactivity and selectivity of transformations involving N-tosylaziridines, enabling the formation of diverse and valuable chemical scaffolds. These application notes provide an overview of key palladium-catalyzed reactions of N-tosylaziridine derivatives, including detailed experimental protocols and data for several important transformations.
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling
Palladium-catalyzed ring-opening cross-coupling reactions of N-tosylaziridines with various nucleophiles provide a powerful method for the stereospecific synthesis of functionalized amines. These reactions often proceed via an S_N2-type mechanism, leading to inversion of stereochemistry at the site of nucleophilic attack.
C-C Cross-Coupling with Arylboronic Acids
The reaction of 2-aryl-N-tosylaziridines with arylboronic acids, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex, affords enantioenriched β-phenethylamine derivatives.[1] The use of NHC ligands is crucial to suppress side reactions like β-hydride elimination.[1]
Data Presentation: Substrate Scope of C-C Cross-Coupling
| Entry | Aziridine (B145994) Substrate (Ar) | Arylboronic Acid (Ar') | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2-Phenyl-2-phenylethanamine derivative | >95 |
| 2 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-2-phenylethanamine derivative | 92 |
| 3 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-2-phenylethanamine derivative | 88 |
| 4 | Phenyl | 4-Tolyl | 2-Phenyl-2-(4-tolyl)ethanamine derivative | 96 |
| 5 | Phenyl | 3-Methoxyphenyl | 2-Phenyl-2-(3-methoxyphenyl)ethanamine derivative | 91 |
Experimental Protocol: General Procedure for Pd-Catalyzed C-C Cross-Coupling
-
To an oven-dried Schlenk tube under an argon atmosphere, add the N-tosyl-2-arylaziridine (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), and the NHC ligand (SIPr, 6 mol%).
-
Add freshly distilled, anhydrous 1,4-dioxane (B91453) (0.1 M).
-
Add K₃PO₄ (2.0 equiv.) as a base.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-arylethylamine derivative.
Visualization: Proposed Catalytic Cycle for C-C Cross-Coupling
Caption: Proposed catalytic cycle for the palladium-catalyzed C-C cross-coupling of N-tosylaziridines with arylboronic acids.
Palladium-Catalyzed Carbonylative [5+1] Cycloaddition of N-Tosyl Vinylaziridines
A notable advancement in the chemistry of N-tosylaziridines is the palladium-catalyzed carbonylative [5+1] cycloaddition with carbon monoxide.[2][3] This reaction provides a regioselective route to δ-lactams, with the solvent playing a critical role in determining the regioselectivity of the product, yielding either α,β- or β,γ-unsaturated lactams.[2]
Data Presentation: Solvent-Controlled Synthesis of Unsaturated δ-Lactams
| Entry | Vinylaziridine Substrate | Solvent | Product | Yield (%) |
| 1 | 2-Phenyl-3-vinyl-N-tosylaziridine | DMF | α,β-Unsaturated δ-lactam | 85 |
| 2 | 2-Phenyl-3-vinyl-N-tosylaziridine | THF | β,γ-Unsaturated δ-lactam | 82 |
| 3 | 2-(4-Tolyl)-3-vinyl-N-tosylaziridine | DMF | α,β-Unsaturated δ-lactam | 88 |
| 4 | 2-(4-Tolyl)-3-vinyl-N-tosylaziridine | THF | β,γ-Unsaturated δ-lactam | 80 |
| 5 | 2-(4-Chlorophenyl)-3-vinyl-N-tosylaziridine | DMF | α,β-Unsaturated δ-lactam | 78 |
| 6 | 2-(4-Chlorophenyl)-3-vinyl-N-tosylaziridine | THF | β,γ-Unsaturated δ-lactam | 75 |
Experimental Protocol: General Procedure for Carbonylative [5+1] Cycloaddition
-
A high-pressure autoclave is charged with the N-tosyl vinylaziridine (1.0 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).
-
The autoclave is sealed and purged three times with carbon monoxide (CO).
-
Anhydrous solvent (DMF or THF, 0.1 M) is added via syringe.
-
The autoclave is pressurized with CO (10 atm).
-
The reaction mixture is stirred and heated to 100 °C for 24 hours.
-
After cooling to room temperature, the CO pressure is carefully released in a well-ventilated fume hood.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired δ-lactam.
Visualization: Reaction Workflow for Solvent-Controlled Cycloaddition
Caption: Workflow for the solvent-controlled palladium-catalyzed carbonylative [5+1] cycloaddition of N-tosyl vinylaziridines.
Palladium-Catalyzed Cascade Reactions of Aziridines
Palladium catalysis can initiate cascade reactions with appropriately functionalized aziridines, leading to the rapid construction of complex molecular architectures. An example is the transformation of tricyclic aziridines into tetracyclic amines through a diverted Tsuji-Trost reaction followed by an intramolecular Diels-Alder cycloaddition.[4][5]
Data Presentation: Synthesis of Tetracyclic Amines
| Entry | Aziridine Substrate (R group) | Allylating Agent | Product | Yield (%) |
| 1 | CO₂tBu | Allyl acetate | Tetracyclic amine | 87 |
| 2 | COMe | Allyl acetate | Tetracyclic amine | 75 |
| 3 | CONHEt | Allyl acetate | Tetracyclic amine | 82 |
| 4 | CN | Allyl acetate | No reaction | - |
Experimental Protocol: General Procedure for Cascade Reaction
-
In a sealed tube, the tricyclic aziridine (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and PPh₃ (10 mol%) are combined under an inert atmosphere.
-
Anhydrous toluene (B28343) (0.1 M) and the allylating agent (e.g., allyl acetate, 1.2 equiv.) are added.
-
The reaction mixture is heated to 70-110 °C and stirred for 12-18 hours.
-
The reaction is monitored for the consumption of the starting material by TLC.
-
Upon completion, the mixture is cooled to room temperature and the solvent is evaporated.
-
The crude product is purified by flash column chromatography to afford the tetracyclic amine.
Visualization: Simplified Reaction Pathway for Cascade Synthesis
Caption: Simplified pathway for the palladium-catalyzed cascade synthesis of tetracyclic amines from tricyclic aziridines.
Conclusion
The palladium-catalyzed chemistry of N-tosylaziridines offers a rich and diverse platform for the synthesis of valuable nitrogen-containing compounds. The methodologies presented herein, including regioselective ring-opening cross-couplings, carbonylative cycloadditions, and cascade reactions, highlight the power of palladium catalysis to unlock novel synthetic pathways. These protocols and data serve as a valuable resource for researchers in academia and industry, facilitating the application of these powerful transformations in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Carbonylative [5+1] Cycloaddition of N-Tosyl Vinylaziridines: Solvent-Controlled Divergent Synthesis of α,β- and β,γ-Unsaturated δ-Lactams [organic-chemistry.org]
- 3. Collection - Palladium-Catalyzed Carbonylative [5+1] Cycloaddition of NâTosyl Vinylaziridines: Solvent-Controlled Divergent Synthesis of α,β- and β,γ-Unsaturated δâLactams - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of N-Tosylaziridine for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-Tosylaziridines, versatile building blocks in organic synthesis, with a focus on methods amenable to industrial scale-up. The document includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the development of robust and efficient manufacturing processes.
Introduction
N-Tosylaziridines are highly valuable synthetic intermediates, primarily due to the activating effect of the tosyl group which facilitates nucleophilic ring-opening reactions. This reactivity makes them crucial precursors for the synthesis of a wide array of nitrogen-containing compounds, including amino alcohols, diamines, and various heterocyclic structures that are core components of many pharmaceutical agents.[1] Their application in the synthesis of alkaloids, chiral amines, and other complex molecules underscores their importance in drug discovery and development.[1][2][3] The development of efficient and scalable synthetic routes to N-Tosylaziridines is therefore a critical endeavor for the pharmaceutical and chemical industries.
Synthesis Methodologies
Several synthetic strategies for N-Tosylaziridines have been developed, with the choice of method often depending on the substrate, desired scale, and economic viability. Two prominent methods that offer advantages for potential scale-up are the one-pot synthesis from 2-amino alcohols and the catalytic aziridination of alkenes.
1. One-Pot Synthesis from 2-Amino Alcohols
This is a classical and efficient approach that starts from readily available chiral 2-amino alcohols, which can be derived from amino acids.[1][4] The reaction proceeds via in situ N- and O-tosylation followed by a base-mediated intramolecular cyclization. The choice of base and solvent system is crucial for achieving high yields and purity.
2. Catalytic Aziridination of Alkenes
A more modern approach involves the direct aziridination of alkenes using a catalyst and a nitrogen source, such as Chloramine-T.[5][6] This method can be highly efficient and stereospecific, offering a direct route to functionalized aziridines from simple olefins. A notable example is the use of a zirconooxaziridine catalyst.[5][6]
Comparative Data of Synthesis Methods
The following tables summarize the quantitative data from key synthetic methods for N-Tosylaziridine derivatives, providing a basis for comparison and selection of the most appropriate route for a given target molecule and scale.
Table 1: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [1]
| Entry | Starting Amino Alcohol (R group) | Method | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | H | B | KOH | H₂O / CH₂Cl₂ | 0.5 | 85 |
| 2 | Me | B | KOH | H₂O / CH₂Cl₂ | 0.5 | 82 |
| 3 | Et | B | KOH | H₂O / CH₂Cl₂ | 0.5 | 80 |
| 4 | i-Pr | A | K₂CO₃ | Acetonitrile (B52724) | 6 | 92 |
| 5 | CH₂i-Pr | A | K₂CO₃ | Acetonitrile | 6 | 95 |
| 6 | Ph | A | K₂CO₃ | Acetonitrile | 6 | 91 |
Method A and B refer to the specific protocols detailed below.
Table 2: Zirconooxaziridine-Catalyzed Aziridination of Alkenes [5]
| Entry | Alkene Substrate | Yield (%) |
| 1 | 1-Hexene | 89 |
| 2 | Styrene | 98 |
| 3 | 4-Methylstyrene | 93 |
| 4 | 4-Methoxystyrene | 95 |
| 5 | 2-Chlorostyrene | 92 |
| 6 | Naphthalene-2-yl-ethene | 82 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols [1]
Method A: For sterically hindered amino alcohols
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Add toluene (B28343) (5 mL) to the reaction mixture and filter off the solid inorganic salts.
-
Evaporate the solvents from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Method B: For unhindered amino alcohols
-
To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Continue vigorous stirring for 30 minutes at room temperature.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the this compound.
Protocol 2: Zirconooxaziridine-Catalyzed Synthesis of N-Tosylaziridines from Alkenes [5]
-
In a reaction vessel, combine ZrODipic(HMPA) (0.001 mmol, 1 mol%), tetrabutylammonium (B224687) bromide (TBAB, 0.0075 mmol, 7.5 mol%), and Chloramine-T (0.3 mmol, 3 equiv.) in 1,2-dichloroethane (B1671644) (DCE, 1 mL to make a 0.1M solution).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the alkene substrate (0.1 mmol, 1 equiv.) to the mixture.
-
Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by TLC.
-
Filter the crude mixture through a pad of celite and silica gel (1:1), and wash the pad with dichloromethane.
-
Purify the crude product by silica gel column chromatography.
Purification and Characterization
Purification of N-Tosylaziridines is typically achieved by column chromatography on silica gel.[5] However, for sensitive iodoaziridines, basic alumina (B75360) has been shown to be a more suitable stationary phase to prevent decomposition.[7] Characterization is commonly performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[5]
Visualizations
Reaction Pathway for One-Pot Synthesis from 2-Amino Alcohols
Caption: One-pot synthesis of N-Tosylaziridines from 2-amino alcohols.
General Workflow for Scale-Up Synthesis
Caption: General workflow for the scale-up synthesis of this compound.
Applications of N-Tosylaziridines in Drug Intermediate Synthesis
Caption: Synthetic utility of N-Tosylaziridines in preparing drug intermediates.
Industrial Scale-Up Considerations
While the provided protocols are for laboratory scale, they form a strong basis for industrial production. Key considerations for scaling up the synthesis of N-Tosylaziridines include:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction profile is crucial for managing heat evolution, especially in the exothermic tosylation and cyclization steps. Controlled addition of reagents and efficient cooling are paramount.
-
Solvent Selection: The choice of solvent should consider not only reaction performance but also safety, environmental impact, and ease of recovery and recycling.
-
Work-up and Product Isolation: At an industrial scale, filtration of large quantities of inorganic salts can be challenging. Alternative work-up procedures, such as aqueous extraction, should be optimized. Product isolation via crystallization is often preferred over chromatography for large-scale production due to cost and efficiency.
-
Safety: The use of reactive reagents like tosyl chloride and potentially flammable solvents necessitates robust safety protocols and engineering controls. The stability of intermediates and the final product under storage and processing conditions must be thoroughly evaluated.
-
Process Analytical Technology (PAT): Implementing in-line monitoring techniques can provide real-time data on reaction progress and product quality, enabling better process control and ensuring consistency between batches.
By carefully addressing these factors, the laboratory-scale synthesis of N-Tosylaziridines can be successfully translated into a reliable and efficient industrial process, facilitating the production of essential intermediates for the pharmaceutical industry.
References
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable synthesis of N-acylaziridines from N-tosylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Complex Molecules Using N-Tosylaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tosylaziridines have emerged as versatile and powerful building blocks in modern organic synthesis. Their inherent ring strain and the electron-withdrawing nature of the tosyl group render them susceptible to nucleophilic ring-opening, providing a reliable and often stereospecific route to introduce nitrogen-containing functionalities into complex molecular architectures. This reactivity is particularly valuable in the context of late-stage functionalization, a strategy of increasing importance in drug discovery and development for the rapid diversification of lead compounds and the synthesis of analogs for structure-activity relationship (SAR) studies.[1][2][3]
These application notes provide an overview of the utility of N-Tosylaziridines in the functionalization of complex molecules, including natural products and pharmaceutical intermediates. Detailed protocols for key transformations are presented to facilitate their implementation in a research setting.
Key Applications
The application of N-Tosylaziridines in the synthesis of complex molecules primarily revolves around their regioselective and stereoselective ring-opening by a wide array of nucleophiles. This strategy has been successfully employed in:
-
Synthesis of Bioactive Heterocycles: N-Tosylaziridines serve as precursors to a variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[4]
-
Late-Stage Functionalization: The ability to introduce amino groups and other functionalities into complex scaffolds at a late stage of a synthetic sequence is a key advantage, enabling the modification of bioactive molecules to fine-tune their pharmacological properties.[5][6]
-
Total Synthesis of Natural Products: The stereospecificity of N-Tosylaziridine ring-opening reactions has been leveraged in the total synthesis of complex natural products.
Data Presentation
The following tables summarize quantitative data for key reactions involving N-Tosylaziridines, providing a comparative overview of yields and conditions for different substrates and nucleophiles.
Table 1: Zirconium-Catalyzed Aziridination of Alkenes
This table presents the yields for the synthesis of various N-Tosylaziridines from the corresponding alkenes using a zirconooxaziridine catalyst.[7][8]
| Entry | Alkene Substrate | This compound Product | Isolated Yield (%)[7][8] |
| 1 | Styrene | 2-phenyl-1-tosylaziridine | 95 |
| 2 | 4-Methylstyrene | 2-(p-tolyl)-1-tosylaziridine | 93 |
| 3 | 4-Methoxystyrene | 2-(4-methoxyphenyl)-1-tosylaziridine | 96 |
| 4 | 4-Chlorostyrene | 2-(4-chlorophenyl)-1-tosylaziridine | 92 |
| 5 | 2-Naphthyl-ethene | 2-(naphthalen-2-yl)-1-tosylaziridine | 82[9] |
| 6 | 1-Hexene | 2-butyl-1-tosylaziridine | 89 |
| 7 | Cyclohexene | 7-tosyl-7-azabicyclo[4.1.0]heptane | 94 |
Table 2: Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides
This table showcases the regioselective ring-opening of various N-Tosylaziridines with different zinc(II) halides, yielding β-haloamines. The major regioisomer is the product of nucleophilic attack at the most substituted carbon.[10][11]
| Entry | This compound | ZnX₂ | Product (Major Regioisomer) | Yield (%)[10][11] |
| 1 | 2-Phenyl-N-tosylaziridine | ZnCl₂ | 2-Chloro-2-phenyl-N-tosylethanamine | 85 |
| 2 | 2-Phenyl-N-tosylaziridine | ZnBr₂ | 2-Bromo-2-phenyl-N-tosylethanamine | 88 |
| 3 | 2-Phenyl-N-tosylaziridine | ZnI₂ | 2-Iodo-2-phenyl-N-tosylethanamine | 92 |
| 4 | 2-Butyl-N-tosylaziridine | ZnCl₂ | 1-Chloro-N-tosylhexan-2-amine | 82 |
| 5 | 2-Butyl-N-tosylaziridine | ZnBr₂ | 1-Bromo-N-tosylhexan-2-amine | 85 |
| 6 | 7-Tosyl-7-azabicyclo[4.1.0]heptane | ZnI₂ | trans-2-Iodo-N-tosylcyclohexanamine | 94 |
Table 3: One-Pot Synthesis of 1,2,4-Triazines from N-Tosylaziridines
This table illustrates the yields of 1,2,4-triazines synthesized via a one-pot reaction involving the ring-opening of N-Tosylaziridines with N-tosylhydrazones, followed by cyclization and oxidation.[12]
| Entry | This compound | N-Tosylhydrazone | 1,2,4-Triazine (B1199460) Product | Overall Yield (%)[12] |
| 1 | 2-Phenyl-N-tosylaziridine | Benzaldehyde N-tosylhydrazone | 3,6-Diphenyl-1,2,4-triazine | 66 |
| 2 | 2-Phenyl-N-tosylaziridine | 4-Chlorobenzaldehyde N-tosylhydrazone | 3-(4-Chlorophenyl)-6-phenyl-1,2,4-triazine | 60 |
| 3 | 2-Phenyl-N-tosylaziridine | 4-Methoxybenzaldehyde N-tosylhydrazone | 3-(4-Methoxyphenyl)-6-phenyl-1,2,4-triazine | 55 |
| 4 | 2-(4-Methoxyphenyl)-N-tosylaziridine | Benzaldehyde N-tosylhydrazone | 6-(4-Methoxyphenyl)-3-phenyl-1,2,4-triazine | 62 |
| 5 | Steroid-derived this compound* | Benzaldehyde N-tosylhydrazone | Steroid-fused 1,2,4-triazine | 58 |
*Structure derived from a complex steroidal backbone, demonstrating late-stage functionalization.[12]
Experimental Protocols
Protocol 1: General Procedure for Zirconium-Catalyzed Aziridination of Alkenes
This protocol describes a general method for the synthesis of N-Tosylaziridines from alkenes using a zirconooxaziridine catalyst.[9]
Materials:
-
Alkene (1.0 equiv)
-
ZrODipic(HMPA) (1 mol%)
-
Tetrabutylammonium bromide (TBAB) (7.5 mol%)
-
Chloramine-T (3.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
-
To a dry reaction vial, add ZrODipic(HMPA) (1 mol%), TBAB (7.5 mol%), and Chloramine-T (3.0 equiv).
-
Add anhydrous DCE to achieve a 0.1 M concentration with respect to the alkene.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the alkene (1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by TLC.
-
Upon completion, filter the crude mixture through a pad of celite and silica (B1680970) gel (1:1), washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired this compound.
Protocol 2: Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides
This protocol provides a method for the regioselective synthesis of β-haloamines from N-Tosylaziridines.[10]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Zinc(II) halide (ZnCl₂, ZnBr₂, or ZnI₂) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add anhydrous zinc(II) halide (2.0 equiv) and anhydrous DCM.
-
Reflux the suspension for 5 minutes.
-
In a separate flask, dissolve the this compound (1.0 equiv) in anhydrous DCM.
-
Slowly add the this compound solution to the refluxing zinc halide suspension with stirring.
-
Continue to reflux the reaction mixture until the starting material is completely consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the β-haloamine.
Protocol 3: One-Pot Synthesis of 1,2,4-Triazines via this compound Ring-Opening
This protocol details a one-pot, three-step synthesis of 1,2,4-triazines starting from an this compound and an N-tosylhydrazone.[12]
Materials:
-
N-Tosylhydrazone (1.0 equiv)
-
This compound (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Cesium carbonate (Cs₂CO₃) (3.5 equiv)
-
Manganese dioxide (MnO₂) (12.0 equiv)
Procedure: Step 1: Ring Opening
-
To a solution of the N-tosylhydrazone (1.0 equiv) in anhydrous DCM (0.2 M), add the this compound (1.2 equiv).
-
Add BF₃·OEt₂ (0.2 equiv) and stir the reaction at room temperature for 1-2 hours.
-
Upon completion of the ring-opening step (monitored by TLC), concentrate the reaction mixture under reduced pressure.
Step 2 & 3: Cyclization and Oxidation 4. To the crude intermediate, add toluene (0.1 M), cesium carbonate (3.5 equiv), and manganese dioxide (12.0 equiv). 5. Transfer the suspension to a sealed tube and heat at 110 °C for 3 hours. 6. After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. 7. Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 1,2,4-triazine product.
Mandatory Visualizations
Caption: Workflow for the Zirconium-Catalyzed Synthesis of N-Tosylaziridines.
Caption: General Mechanism for Lewis Acid-Catalyzed Ring-Opening of N-Tosylaziridines.
Caption: Logical Flow of the One-Pot Synthesis of 1,2,4-Triazines.
References
- 1. Methods for Late-Stage Functionalization of N-heterocycles via Nitrogen Insertion | Department of Chemistry [chem.uga.edu]
- 2. Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-Tosylaziridine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Tosylaziridine by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The crude this compound 'oils out' instead of forming crystals.
This phenomenon, where the dissolved solid separates as a liquid instead of a crystalline solid, can be caused by several factors. A key reason is the solute being above its melting point while still in the supersaturated solution. The melting point of this compound is reported to be in the range of 63-65 °C.
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of impurities | High impurity levels can lower the melting point of the mixture. Consider pre-purification by another method, such as flash chromatography, if the crude material is very impure. |
| Cooling the solution too quickly | Rapid cooling can lead to supersaturation at a temperature above the compound's melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate solvent choice | The boiling point of the solvent may be too high, keeping the solution temperature above the melting point of this compound. Select a solvent or solvent mixture with a lower boiling point. |
Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting flowchart for addressing "oiling out" during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are some recommended solvent systems for the recrystallization of this compound?
A1: While specific solvent systems for the parent this compound are not extensively reported, literature on analogous tosylated compounds and general purification principles suggest the following single and mixed solvent systems as good starting points. The ideal solvent will dissolve the compound when hot but not at room temperature.
| Solvent System | Rationale/Notes |
| Ethanol | Often a good choice for recrystallizing tosylated compounds. |
| Ethanol / Acetone | A mixed solvent system that can be fine-tuned for optimal solubility. |
| Methanol / Ethyl Acetate | A 50/50 mixture has been reported for the recrystallization of a similar compound, 1,4-ditosylate butane. |
| Dichloromethane / Hexane | A two-solvent system where the compound is dissolved in a minimal amount of the "good" solvent (dichloromethane) and the "poor" solvent (hexane) is added to induce crystallization. |
| Heptane / Ethyl Acetate | Commonly used for the chromatography of this compound derivatives, suggesting it could be adapted for recrystallization. |
Q2: My this compound won't crystallize, even after cooling in an ice bath. What should I do?
A2: Failure to crystallize can be due to several factors, including using too much solvent or the presence of impurities that inhibit crystal formation.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.
-
Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Re-purification: If the sample is highly impure, consider purification by column chromatography followed by recrystallization of the purified fractions.
Q3: What is the recommended storage for purified this compound?
A3: Pure this compound can be unstable and may polymerize at room temperature.[1] For long-term storage, it is recommended to keep the purified crystals at -20°C or -30°C in a tightly sealed container.[1]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
General Single-Solvent Recrystallization Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
General Two-Solvent Recrystallization Protocol (e.g., Dichloromethane/Hexane):
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Filtration, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a pre-chilled mixture of the two solvents for washing.
Logical Relationship of Recrystallization Steps
Caption: A generalized workflow for the recrystallization of this compound.
References
Technical Support Center: N-Tosylaziridine Ring-Opening Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-Tosylaziridine ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the ring-opening of N-Tosylaziridines?
The ring-opening of N-Tosylaziridines with nucleophiles typically proceeds through an SN2-type mechanism.[1] The reaction is often catalyzed by a Lewis acid, which activates the aziridine (B145994) ring by coordinating to the nitrogen atom, making the carbon atoms more electrophilic. The nucleophile then attacks one of the ring carbons, leading to the opening of the three-membered ring. The regioselectivity of the attack is influenced by steric and electronic factors.
Q2: How does the 'activating' N-Tosyl group influence the reaction?
The electron-withdrawing nature of the N-Tosyl group activates the aziridine ring towards nucleophilic attack.[2] This activation makes the ring-opening reaction more facile compared to non-activated aziridines, which are relatively inert towards nucleophiles.[3][4]
Q3: What are some common nucleophiles used in these reactions?
A wide variety of nucleophiles can be employed for the ring-opening of N-Tosylaziridines, including:
-
Thiols[8]
-
Electron-rich arenes and heteroarenes[10]
-
Organometallic reagents
-
Carboxylic acid dianions[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My this compound ring-opening reaction is giving a low yield or no product at all. What are the possible causes and how can I improve the yield?
A: Low or no yield in this compound ring-opening reactions can stem from several factors, including catalyst issues, solvent effects, and the nature of the reactants.
Possible Causes and Solutions:
-
Inadequate Catalyst Activation: The choice and amount of Lewis acid are critical.
-
Catalyst Screening: If using a Lewis acid, consider screening different ones (e.g., BF3·OEt2, Sc(OTf)3, Zn(OTf)2).[10] In some cases, a catalytic amount is optimal, as a stoichiometric amount can lead to decomposition.[11]
-
Transition Metal Catalysts: For certain transformations, transition metal catalysts (e.g., Pd, Ag, Ni, Cu) may be more effective.[12]
-
-
Improper Solvent: The solvent can significantly impact the reaction outcome.
-
A solvent screen is recommended. For example, in a reaction with N-tosylhydrazones, CH2Cl2 was found to be the solvent of choice, while THF led to polymerization and toluene (B28343) or Et2O resulted in incomplete conversion.[11]
-
-
Weak Nucleophile: If you are using a weak nucleophile, the reaction may require more forcing conditions or a more potent catalyst.
-
Decomposition of Starting Material or Product: N-Tosylaziridines can be unstable and may decompose or polymerize under the reaction conditions.[13][14]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the ring-opening?
A: Achieving high regioselectivity is a common challenge and depends on the substitution pattern of the aziridine, the nature of the nucleophile, and the reaction conditions. The attack generally occurs at the most electrophilic and sterically accessible carbon.
Factors Influencing Regioselectivity:
-
Electronic Effects: Nucleophilic attack is favored at the carbon that can better stabilize a positive charge in a transition state with some SN1 character. For 2-aryl-N-tosylaziridines, attack at the benzylic position is often preferred.[11]
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom of the aziridine ring.
-
Catalyst: The choice of Lewis acid or transition metal catalyst can influence the regiochemical outcome. Some catalysts may favor the formation of one regioisomer over another.
-
Nucleophile: The nature of the nucleophile can also play a role in directing the regioselectivity.
Strategies to Improve Regioselectivity:
-
Modify the Catalyst: Experiment with different Lewis acids or transition metal catalysts that are known to provide high regioselectivity. For instance, zinc(II) halides have been shown to promote highly regioselective ring-opening of N-tosylaziridines.[9]
-
Alter the Nucleophile: In some cases, changing the nucleophile can lead to improved selectivity.
-
Change the Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity.
-
Temperature Optimization: Reaction temperature can affect the selectivity of the reaction. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
Regioselectivity Control Pathway
Caption: Decision pathway for improving regioselectivity.
Problem 3: Polymerization of Starting Material
Q: I am observing significant polymerization of my this compound. How can I prevent this side reaction?
A: Polymerization is a known side reaction for activated aziridines, especially under certain conditions.[11][14]
Causes and Prevention of Polymerization:
-
Solvent Choice: Certain solvents can promote polymerization. For example, THF has been observed to cause polymerization in some this compound ring-opening reactions.[11] Switching to a less coordinating solvent like dichloromethane (B109758) (CH2Cl2) may be beneficial.
-
Catalyst Concentration: High concentrations of a Lewis acid can sometimes initiate polymerization. Using a catalytic amount of the Lewis acid is often sufficient and can minimize this side reaction.[11]
-
Temperature: High reaction temperatures can increase the rate of polymerization. Running the reaction at a lower temperature may help to suppress this side reaction.
-
Purity of Reagents: Impurities in the starting materials or solvent can sometimes act as initiators for polymerization. Ensure all reagents and solvents are pure and dry.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine nucleophile
-
Lewis Acid (e.g., BF3·OEt2)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the this compound (1.0 equiv) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1-1.5 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the Lewis acid (e.g., 0.1-1.0 equiv) to the stirred solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 or NH4Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Effect of Lewis Acid and Solvent on the Ring-Opening of Phenyl this compound with Phenyl Tosyl Hydrazone. [11]
| Entry | Lewis Acid (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | None | CH2Cl2 | 24 | No Reaction |
| 2 | BF3·OEt2 (1.0) | CH2Cl2 | 24 | 37 (decomposition) |
| 3 | BF3·OEt2 (0.2) | CH2Cl2 | 1 | 90 |
| 4 | BF3·OEt2 (0.2) | THF | 1 | Polymerization |
| 5 | BF3·OEt2 (0.2) | Toluene | 1 | 70 (conversion) |
| 6 | BF3·OEt2 (0.2) | Et2O | 1 | 40 (conversion) |
Table 2: Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides. [9]
| Aziridine | ZnX2 | Product | Time (h) | Yield (%) | Regioisomeric Ratio (Attacked at more substituted:less substituted) |
| 2-Phenyl-N-tosylaziridine | ZnCl2 | 2-Chloro-2-phenylethyl-N-tosylamide | 2 | 92 | >99:1 |
| 2-Phenyl-N-tosylaziridine | ZnBr2 | 2-Bromo-2-phenylethyl-N-tosylamide | 1.5 | 95 | >99:1 |
| 2-Phenyl-N-tosylaziridine | ZnI2 | 2-Iodo-2-phenylethyl-N-tosylamide | 1 | 96 | >99:1 |
| 2-Methyl-N-tosylaziridine | ZnCl2 | 2-Chloro-1-methylethyl-N-tosylamide | 3 | 88 | 90:10 |
| 2-Methyl-N-tosylaziridine | ZnBr2 | 2-Bromo-1-methylethyl-N-tosylamide | 2.5 | 90 | 92:8 |
| 2-Methyl-N-tosylaziridine | ZnI2 | 2-Iodo-1-methylethyl-N-tosylamide | 2 | 94 | 95:5 |
References
- 1. ias.ac.in [ias.ac.in]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. Ag(I)-catalyzed regioselective ring-opening of this compound and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.iitk.ac.in [home.iitk.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Tosylaziridine Handling and Polymerization Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the unwanted polymerization of N-Tosylaziridine during synthesis, purification, storage, and reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a versatile building block in organic synthesis, valued for its use in the stereoselective introduction of nitrogen atoms. However, the three-membered aziridine (B145994) ring is highly strained. This ring strain makes it susceptible to ring-opening reactions, which can propagate to form polymers. Polymerization can be initiated by various factors, including acidic or basic impurities, heat, and in some cases, light.
Q2: What are the primary initiators for this compound polymerization?
The primary initiators for the unwanted polymerization of this compound are acidic and basic species.
-
Acid-catalyzed polymerization: Protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., AlCl₃, BF₃) can protonate the nitrogen atom of the aziridine ring, activating it for nucleophilic attack by another this compound molecule, leading to cationic ring-opening polymerization.
-
Base-catalyzed polymerization: Strong bases (e.g., organolithium reagents, potassium tert-butoxide) can deprotonate the carbon atom of the aziridine ring, initiating anionic ring-opening polymerization. Even weaker bases can promote polymerization under certain conditions.
Q3: How should I properly store this compound to prevent polymerization?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions[1][2]:
-
Temperature: Store at -20°C in a non-frost-free freezer for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and atmospheric CO₂ (which can form carbonic acid).
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Container: Use a clean, dry, and tightly sealed container made of an inert material like glass.
Q4: I observed a white precipitate forming in my this compound sample. What is it and what should I do?
A white precipitate is likely polymerized this compound. This indicates that the material has been exposed to conditions that initiate polymerization. It is recommended to discard the material as the presence of polymer can affect subsequent reactions. To prevent this in the future, review your storage and handling procedures based on the recommendations in this guide.
Troubleshooting Guide: Preventing Polymerization
This section provides a structured approach to troubleshoot and prevent the polymerization of this compound in various experimental scenarios.
| Symptom | Potential Cause | Recommended Action & Prevention |
| Polymerization during storage | - Improper storage temperature.- Exposure to moisture or air.- Contaminated storage vial. | - Immediate Action: If polymerization is observed, discard the material.- Prevention: Strictly adhere to recommended storage conditions (-20°C, inert atmosphere, protect from light)[1][2]. Ensure storage vials are thoroughly dried and purged with an inert gas before use. |
| Polymerization during a reaction | - Acidic or basic impurities in reagents or solvents.- Generation of acidic or basic byproducts.- Reaction temperature is too high. | - Immediate Action: Quench the reaction. Attempt to isolate any remaining desired product if feasible.- Prevention: - Purify Reagents: Ensure all reagents and solvents are pure and free from acidic or basic residues. Use freshly distilled solvents when possible. - Use Scavengers: Consider adding a non-nucleophilic base (e.g., proton sponge) or a solid-supported scavenger to neutralize any trace acids. - Control Temperature: Maintain the recommended reaction temperature and monitor for any exotherms. |
| Polymerization during purification (e.g., column chromatography) | - Use of acidic silica (B1680970) gel.- Trace acid or base in the eluent. | - Immediate Action: If polymerization is observed on the column, it is difficult to salvage the material.- Prevention: - Use Alumina (B75360): Use neutral or basic alumina for column chromatography instead of silica gel[1][3]. - Neutralize Eluent: If silica gel must be used, add a small amount of a non-nucleophilic base like triethylamine (B128534) (~0.1-1% v/v) to the eluent to neutralize acidic sites. |
Data Presentation: Stability of this compound
While specific quantitative kinetic data for the decomposition of this compound under various conditions is not extensively published, the following table summarizes qualitative stability information based on chemical principles and available literature.
| Condition | Stability | Notes |
| Temperature | Stable at -20°C for extended periods[1][2]. Limited stability at room temperature. | Avoid repeated freeze-thaw cycles. Allow the container to warm to room temperature before opening to prevent condensation. |
| pH | Highly sensitive to both acidic and basic conditions. | Traces of acid or base can catalyze polymerization. The compound is most stable under neutral conditions. |
| Light | Potentially sensitive to UV light. | Store in amber vials or protect from light to prevent potential photochemical degradation or polymerization. |
| Moisture | Sensitive to moisture. | Hydrolysis can occur, and the presence of water can facilitate acid-catalyzed polymerization. Store under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: Purification of this compound using Basic Alumina Column Chromatography
This protocol is recommended for the purification of this compound to remove non-polar impurities and potential acidic residues that could initiate polymerization.
Materials:
-
Crude this compound
-
Basic alumina (Brockmann I, standard grade, ~150 mesh)
-
Hexanes (or other non-polar solvent), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of basic alumina in hexanes.
-
Column Packing: Pack the chromatography column with the alumina slurry. Allow the alumina to settle into a uniform bed, draining the excess solvent. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexanes and ethyl acetate). Carefully load the sample onto the top of the alumina bed.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 2%, 5%, 10%). The optimal eluent composition should be determined beforehand by thin-layer chromatography (TLC) on alumina plates.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C) to obtain the purified this compound.
-
Storage: Immediately store the purified product under the recommended conditions (-20°C, inert atmosphere).
Mandatory Visualizations
Caption: Mechanisms of Acid- and Base-Catalyzed Polymerization of this compound.
Caption: Troubleshooting Workflow for this compound Polymerization.
References
Technical Support Center: Optimizing N-Tosylaziridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-tosylaziridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for N-tosylaziridine synthesis?
A1: The two most prevalent classes of starting materials for this compound synthesis are 2-amino alcohols and alkenes. The choice of starting material often depends on the desired substitution pattern of the aziridine (B145994), commercial availability of precursors, and the desired stereochemistry.
Q2: How can I purify N-tosylaziridines?
A2: Purification of N-tosylaziridines can be achieved through crystallization, short-path distillation, or column chromatography. It is important to note that some pure aziridines may polymerize at room temperature over a few days, so storage at low temperatures (e.g., -30°C) is recommended for long-term stability.[1]
Q3: Are there any safety concerns I should be aware of during this compound synthesis?
A3: Standard laboratory safety protocols should always be followed. Some reagents used in these syntheses, such as sodium hydride, can be hazardous and require careful handling in anhydrous conditions.[2] Whenever possible, opting for methods that utilize less hazardous reagents, such as inorganic bases like potassium carbonate or potassium hydroxide (B78521), is recommended.[2][3]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Ring Closure (from 2-Amino Alcohols) | The choice of base and solvent system is critical for efficient cyclization. For less sterically hindered amino alcohols, a strong base like potassium hydroxide in a biphasic water/dichloromethane (B109758) system is often effective. For more substituted amino alcohols, a weaker base like potassium carbonate in acetonitrile (B52724) may provide better yields.[2][3] Using a weaker base like potassium bicarbonate may halt the reaction at the intermediate stage.[2] |
| Poor Catalyst Activity (from Alkenes) | The selected catalyst may not be optimal for the specific alkene substrate. Different catalysts exhibit varying efficiencies for activated versus unactivated alkenes. It is advisable to consult the literature for catalysts known to be effective for the substrate class you are working with. For instance, zirconooxaziridine catalysts have shown high yields for a variety of substituted alkenes.[1][4] |
| Low Substrate Reactivity | Electron-poor alkenes can be less reactive. For such substrates, increasing the catalyst loading or extending the reaction time may be necessary. |
| Formation of Side Products | The primary side product in the synthesis from 2-amino alcohols is the bis-tosylated intermediate.[2] Optimizing the base and reaction time can favor the desired 1,3-elimination to form the aziridine. In alkene aziridination, competing reactions such as C-H amination can occur. The choice of catalyst and ligand can significantly influence the chemoselectivity of the reaction. |
Problem 2: Formation of Impurities and Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Polymerization of the Product | Polymerization can be a significant issue, particularly with less substituted aziridines. This can sometimes be mitigated by careful control of reaction conditions and immediate purification and proper storage of the product at low temperatures.[1] The use of weaker bases has been noted to not avoid polymerization in some cases.[2] The addition of polymerization inhibitors, such as phenols or nitroxides, during workup or storage could be explored, though this is not commonly reported in the primary synthetic literature for this specific reaction. |
| Formation of Bis-tosylated Amino Alcohol | This occurs when the hydroxyl group of the N-tosylated amino alcohol is tosylated but does not undergo subsequent cyclization. Using a sufficiently strong base is crucial to promote the intramolecular nucleophilic substitution that leads to aziridine formation. |
| Epoxidation of Alkenes | In metal-catalyzed aziridinations from alkenes, epoxidation can be a competing side reaction, especially if water is present in the reaction mixture. Ensuring anhydrous reaction conditions can help to minimize this. |
Problem 3: Poor Stereoselectivity (for Chiral Aziridines)
| Possible Cause | Troubleshooting Suggestion |
| Sub-optimal Chiral Catalyst or Ligand | The enantioselectivity of asymmetric aziridinations is highly dependent on the chiral catalyst or ligand used. It may be necessary to screen a variety of chiral ligands to identify the optimal one for a specific substrate. |
| Incorrect Reaction Temperature | Temperature can significantly impact diastereoselectivity. Running the reaction at lower temperatures often favors the kinetically controlled product, which may have a higher diastereomeric ratio. |
| Racemization during Ring Opening | While this guide focuses on synthesis, it is important to be aware that subsequent reactions of N-tosylaziridines, such as ring-opening, can proceed with racemization if the mechanism is not purely SN2. The choice of nucleophile and catalyst for ring-opening reactions is critical to maintain stereochemical integrity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of (S)-N-Tosylaziridines from (S)-2-Amino Alcohols[2]
| Entry | R Group of Amino Alcohol | Method A Yield (%) (K₂CO₃ in Acetonitrile) | Method B Yield (%) (KOH in H₂O/CH₂Cl₂) |
| 1 | H | 46 | 74 |
| 2 | CH₃ | 53 | 78 |
| 3 | C₂H₅ | 62 | 86 |
| 4 | (CH₃)₂CH | 75 | 70 |
| 5 | CH₃CH₂CH₂ | 82 | 73 |
| 6 | (CH₃)₂CHCH₂ | 76 | 52 |
| 7 | C₆H₅CH₂ | 92 | 64 |
| 8 | CH₃SCH₂CH₂ | 85 | 67 |
| 9 | 4-HO-C₆H₄CH₂ | 87 | 58 |
Experimental Protocols
Method A: Synthesis of N-Tosylaziridines from 2-Amino Alcohols using Potassium Carbonate in Acetonitrile[2]
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (B28343) (5 mL) to the reaction mixture.
-
Filter off the solid inorganic salts.
-
Evaporate the solvents from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization, short-path distillation, or column chromatography.
Method B: Synthesis of N-Tosylaziridines from 2-Amino Alcohols using Potassium Hydroxide in Water/Dichloromethane[2]
-
To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization, short-path distillation, or column chromatography.
Method C: Zirconium-Catalyzed Synthesis of N-Tosylaziridines from Alkenes
This protocol is a general representation based on available literature. Specific catalyst preparation and handling may vary.
-
In a reaction vial, combine the zirconium catalyst (e.g., ZrODipic(HMPA), 1 mol%), a phase-transfer catalyst (e.g., TBAB, 7.5 mol%), and chloramine-T (3 equivalents) in a suitable solvent (e.g., DCE, 0.1 M).
-
Stir the mixture for approximately 5 minutes.
-
Add the alkene (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by TLC.
-
Filter the crude mixture through a pad of celite and silica (B1680970) gel, washing with dichloromethane.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Aziridination of Sterically Hindered Alkenes
Welcome to the technical support center for the aziridination of sterically hindered alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in the aziridination of my sterically hindered alkene?
A1: Low yields with sterically hindered alkenes are a common challenge and can be attributed to several factors:
-
Steric Hindrance: The bulky nature of the alkene can impede the approach of the nitrene source to the double bond. This is particularly problematic for di-, tri-, and tetrasubstituted olefins.
-
Poor Catalyst-Substrate Compatibility: The chosen catalyst may not be suitable for the specific steric and electronic properties of your alkene. For instance, some catalysts are more effective for activated alkenes and show diminished reactivity with unactivated, sterically demanding ones.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the reaction rate and overall yield. Conditions optimized for less hindered substrates may not be transferable.
-
Side Reactions: With unactivated alkenes, side reactions such as allylic C-H amination can sometimes compete with aziridination, leading to a mixture of products and reduced yield of the desired aziridine.[1]
-
Nitrene Source Reactivity: The choice of nitrene precursor is critical. Some sources, like certain organic azides or in situ generated imino-iodinanes, may have safety and chemoselectivity liabilities that can affect the outcome.[2]
Q2: How can I improve the yield of aziridination for a tri- or tetrasubstituted alkene?
A2: Improving yields for highly substituted alkenes often requires a multi-faceted approach:
-
Catalyst Selection: Employing a catalyst specifically designed for sterically demanding substrates is crucial. For example, planar chiral rhodium indenyl catalysts have shown success in the enantioselective aziridination of unactivated alkenes.[1][2] Iron(III) porphyrin complexes are also effective for a wide variety of alkenes, including cyclic and acyclic systems.[3]
-
Ligand Modification: The electronic and steric properties of the ligands on the metal catalyst can be tuned. More electron-donating ligands can sometimes enhance catalyst activity and improve yields.[1]
-
Choice of Nitrene Source: Hydroxylamine (B1172632) derivatives have been used as clean nitrene sources in iron-catalyzed aziridination, offering good yields.[4] For some systems, N-aminophthalimide in an electrochemical setup can be effective for both electron-rich and electron-poor olefins.[5]
-
Reaction Parameter Optimization: Systematically screen solvents, temperatures, and reaction times. For instance, using 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to promote the direct aziridination of unactivated olefins.[6]
-
Use of Additives: In some cases, additives can enhance catalytic activity and selectivity. For example, the presence of 4-phenylpyridine-N-oxide has been shown to improve enantioselectivity in Mn-salen catalyzed aziridinations.[7]
Q3: My reaction is not stereospecific. What could be the cause and how can I fix it?
A3: A lack of stereospecificity often points to a stepwise reaction mechanism involving a radical intermediate with a sufficient lifetime to allow for bond rotation before ring closure.
-
Catalyst System: The choice of metal catalyst and ligands significantly influences the reaction mechanism. Copper-phenanthroline catalysts, for example, have been observed to lead to non-stereospecific aziridination, indicating a stepwise pathway.[8] In contrast, reactions catalyzed by certain dirhodium(II) complexes with O-(sulfonyl)hydroxylamines as the aminating agent proceed with high stereospecificity.[5]
-
Troubleshooting:
-
Switch Catalyst: If stereospecificity is critical, consider switching to a catalytic system known to favor a concerted mechanism, such as those employing specific rhodium or ruthenium catalysts.[2][7]
-
Examine the Nitrene Source: The nature of the nitrene precursor can also influence the reaction pathway.
-
Solvent Effects: The polarity of the solvent can sometimes influence the lifetime of intermediates. Experimenting with different solvents may help to favor a more concerted pathway.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation. 2. Insufficiently reactive nitrene source. 3. Steric hindrance preventing substrate binding. 4. Incorrect reaction temperature. | 1. Use a more robust catalyst, such as a planar chiral rhodium indenyl catalyst or an iron(III) porphyrin complex.[1][3] 2. Switch to a more reactive nitrene source like hydroxylamine-O-sulfonic acids or explore electrochemical methods.[9][10] 3. Modify the catalyst's ligands to be more accommodating to bulky substrates. 4. Optimize the reaction temperature; some reactions require elevated temperatures to overcome activation barriers.[6] |
| Formation of Side Products (e.g., allylic amination) | 1. The catalyst system favors C-H insertion over aziridination for the given substrate. 2. A radical mechanism is operative. | 1. Change the catalyst. For example, Rh₂(esp)₂ has been shown to favor aziridination over allylic C-H amination for certain substrates.[6] 2. Alter the reaction conditions (solvent, temperature) to disfavor the radical pathway. |
| Low Enantioselectivity | 1. The chiral catalyst is not effectively discriminating between the prochiral faces of the alkene. 2. The reaction is proceeding through a non-enantioselective background reaction. 3. The catalyst is racemizing under the reaction conditions. | 1. Screen a variety of chiral ligands. For example, bisoxazoline ligands have been used with copper catalysts to achieve asymmetric induction.[11] 2. Lower the reaction temperature to enhance selectivity. 3. Ensure the catalyst is stable under the reaction conditions. |
| Difficulty with 1,1-Disubstituted Alkenes | 1. These substrates can be particularly challenging, sometimes leading to allylic amine formation instead of the desired aziridine.[1] | 1. Employ a highly selective catalyst system. Planar chiral rhodium indenyl catalysts have been shown to be effective, though yields may still be moderate.[1] |
Quantitative Data Summary
Table 1: Effect of Catalyst on the Aziridination of an Unactivated Terminal Alkene
| Catalyst | Yield of Aziridine (%) | Enantiomeric Ratio (e.r.) | Reference |
| (S,S)-5 (CF₃-substituted) | 13 | 96:4 | [1][2] |
| (S,S)-6 (Methoxy-substituted) | 23 | 96:4 | [1][2] |
| (S,S)-7 (More electron-rich) | 37 | 95:5 | [1] |
| (S,S)-8 (Pentamethylated) | 44 | 95:5 | [1] |
| (±)-9 (More electron-rich) | 77 | N/A | [1] |
Table 2: Influence of Alkyl Chain Length on Aziridination Yield
| Substrate (Alkyl Chain Length) | Yield of Aziridine (%) | Enantiomeric Ratio (e.r.) | Reference |
| Four carbons | 83 | 95:5 | [2] |
| Three carbons | 54 | 95:5 | [2] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Aziridination of Unactivated Alkenes:
This protocol is a representative example based on the literature.[1][2] Researchers should adapt it based on their specific substrate and catalyst.
-
Catalyst Pre-formation (if necessary): In a glovebox, the rhodium precursor and the chiral ligand are dissolved in a suitable solvent (e.g., dichloromethane) and stirred at room temperature for the specified time to form the active catalyst.
-
Reaction Setup: To a vial containing the catalyst solution, add the alkene substrate.
-
Initiation: Add the nitrene source (e.g., a hydroxylamine derivative) and any necessary additives or co-solvents.
-
Reaction: Seal the vial and stir the reaction mixture at the optimized temperature for the required time (e.g., 12-24 hours).
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aziridine.
-
Characterization: The structure and purity of the product are confirmed by NMR spectroscopy and chiral HPLC is used to determine the enantiomeric ratio.
Visualizations
Caption: A logical workflow for troubleshooting low yields in aziridination reactions.
Caption: Decision pathway for catalyst selection based on alkene substrate type.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron(ii)-catalyzed intermolecular aziridination of alkenes employing hydroxylamine derivatives as clean nitrene sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Aziridine synthesis by aziridination [organic-chemistry.org]
- 6. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Electrochemical flow aziridination of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Opening of Substituted N-Tosylaziridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective ring-opening of substituted N-Tosylaziridines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the ring-opening of N-Tosylaziridines?
A1: The regioselectivity of nucleophilic attack on N-Tosylaziridines is a multifactorial issue. The outcome is determined by a delicate balance of steric, electronic, and reaction-condition-dependent factors. The key influences include:
-
Substituents on the Aziridine (B145994) Ring: The electronic nature and steric bulk of substituents on the aziridine carbons are critical. Electron-donating groups can stabilize a positive charge, favoring an SN1-like mechanism and attack at the more substituted carbon. Conversely, the nucleophile will typically attack the less sterically hindered carbon in an SN2-type reaction.[1] For instance, in 2-aryl-N-tosylaziridines, nucleophilic attack often occurs at the benzylic position due to the stabilization of partial positive charge.[2][3]
-
Nature of the Nucleophile: Nucleophiles play a crucial role. "Hard" nucleophiles (e.g., halides) and "soft" nucleophiles can exhibit different regioselectivities. The choice between hard and soft nucleophiles can direct the attack to either the C2 or C3 position.[4] For example, thiols, being soft nucleophiles, are known to attack the less substituted carbon of the aziridine ring.[5]
-
N-Tosyl Activating Group: The electron-withdrawing N-Tosyl group activates the aziridine ring for nucleophilic attack by making the nitrogen a better leaving group and increasing the electrophilicity of the ring carbons.[4][6]
-
Lewis Acid Catalysis: Lewis acids coordinate to the aziridine nitrogen, further activating the ring and influencing the regiochemical outcome.[2][7] The choice of Lewis acid can be critical; for example, BF3·OEt2 and Zn(II) halides have been used effectively to promote regioselective opening.[2][3]
-
Solvent: The polarity of the solvent can influence the reaction mechanism. Polar, protic solvents might favor an SN1-like pathway, while non-polar, aprotic solvents tend to favor an SN2 pathway.
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
A2: Obtaining a mixture of regioisomers is a common challenge resulting from competing electronic and steric effects or reaction conditions that favor multiple pathways.[4] To improve selectivity:
-
Modify the Lewis Acid: Systematically screen different Lewis acids (e.g., ZnCl₂, ZnBr₂, ZnI₂, Cu(OTf)₂, BF₃·OEt₂). The nature of the Lewis acid and its counter-ion can significantly alter the electronic bias at the aziridine carbons.[3][7]
-
Change the Nucleophile: If possible, switch to a nucleophile known to favor the desired position. For attack at a more sterically hindered but electronically stabilized carbon (like a benzylic position), a softer nucleophile might be beneficial. For attack at the less substituted carbon, a harder or bulkier nucleophile could increase selectivity.
-
Screen Solvents: Vary the solvent. A change from a polar to a non-polar solvent can shift the mechanism from a more SN1-like to a more SN2-like pathway, thereby enhancing regioselectivity.[8]
-
Adjust the Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the more selective one.
-
Use Additives: The addition of quaternary ammonium (B1175870) salts has been shown to control partial racemization and can improve selectivity in SN2-type ring openings with zinc(II) halides.
Q3: My chiral N-Tosylaziridine is yielding a racemic or partially racemized product. What causes this and how can it be minimized?
A3: Racemization suggests that the reaction is proceeding, at least partially, through an SN1-type mechanism involving a planar carbocation intermediate.[7] This allows the nucleophile to attack from either face, leading to a loss of stereochemical information.
-
Cause: This is often observed when a substituent on the aziridine ring (e.g., a phenyl group) can effectively stabilize a carbocation. Strong Lewis acids or highly polar solvents can also promote this pathway.
-
Minimization Strategies:
-
Favor SN2 Conditions: Employ less polar solvents and milder Lewis acids to disfavor the formation of a full carbocation. The goal is to ensure the reaction proceeds via a concerted SN2 or SN2-like pathway, which is stereospecific.[7][9]
-
Use Quaternary Ammonium Salts: In reactions involving zinc halides, the addition of a quaternary ammonium salt can effectively suppress the racemization of both the starting material and the product, leading to higher enantioenriched products.
-
Lower the Temperature: Reducing the reaction temperature can help minimize side reactions and pathways that lead to racemization.
-
Q4: I am observing the formation of an imidazoline (B1206853) byproduct when using nitriles as a solvent. How can this be explained and avoided?
A4: The formation of imidazolines is a known outcome when the ring-opening of N-Tosylaziridines is conducted in nitrile solvents like acetonitrile (B52724) or benzonitrile, particularly with ZnBr₂ as the Lewis acid.[3][8] This occurs via a [3+2] cycloaddition reaction between the nitrile and a reactive intermediate generated from the aziridine-Lewis acid complex.[3] To avoid this, simply switch to a non-nitrile solvent, such as dichloromethane (B109758) (DCM), which favors the formation of the desired β-halo amine product.[3][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | 1. Competing SN1 and SN2 pathways.[7] 2. Similar steric/electronic properties at C2 and C3. 3. Inappropriate Lewis acid or solvent. | 1. Screen different Lewis acids (e.g., ZnCl₂, Cu(OTf)₂) to alter electronic bias.[3][7] 2. Change the solvent to favor one pathway (e.g., use DCM for SN2).[3] 3. Modify the nucleophile; consider its hard/soft nature.[4] 4. Lower the reaction temperature. |
| Low or No Reactivity | 1. Insufficient activation of the aziridine ring. 2. Nucleophile is too weak. 3. Ineffective Lewis acid catalyst. | 1. Ensure the N-Tosyl group is correctly installed. 2. Use a more potent nucleophile or increase its concentration. 3. Switch to a stronger Lewis acid (e.g., BF₃·OEt₂).[2] 4. Increase the reaction temperature, but monitor for loss of selectivity. |
| Product Racemization | 1. Formation of a carbocation intermediate (SN1 character).[7] 2. Racemization of the starting aziridine under reaction conditions. | 1. Use less polar solvents (e.g., DCM, Toluene). 2. Employ milder reaction conditions (lower temperature, weaker Lewis acid). 3. Add a quaternary ammonium salt to suppress racemization pathways. |
| Imidazoline Byproduct | [3+2] cycloaddition with nitrile solvent (e.g., acetonitrile).[3] | Switch to a non-coordinating, aprotic solvent like dichloromethane (DCM).[3][8] |
Data Presentation: Effect of Reagents on Regioselectivity
The regioselective opening of N-Tosylaziridines with Zinc(II) halides is highly dependent on the halide used. The following table summarizes typical results for the reaction with N-tosyl-2-phenylaziridine.
Table 1: Regioselective Opening of N-Tosyl-2-phenylaziridine with ZnX₂ [3]
| Entry | ZnX₂ | Solvent | Time (h) | Product(s) | Ratio (2a:3a)¹ | Combined Yield (%) |
| 1 | ZnCl₂ | DCM | 0.5 | β-chloro amine | >99:1 | 94 |
| 2 | ZnBr₂ | DCM | 0.5 | β-bromo amine | >99:1 | 92 |
| 3 | ZnI₂ | DCM | 1.0 | β-iodo amine | >99:1 | 95 |
| 4 | ZnBr₂ | CH₃CN | 1.5 | Imidazoline | - | 82² |
¹ Ratio of regioisomers where attack occurs at the benzylic position (2a) versus the non-benzylic position (3a). Data indicates a strong preference for attack at the benzylic carbon. ² Yield of the [3+2] cycloaddition product.
Experimental Protocols
General Protocol for the Regioselective Ring Opening of N-Tosylaziridines with Zinc(II) Halides [3]
-
Reaction Setup: To a stirred solution of the this compound (1.0 mmol) in dry dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add the Zinc(II) halide (ZnX₂, where X = Cl, Br, or I; 1.2 mmol) in one portion at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). These reactions are often complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel (using an appropriate eluent system, e.g., ethyl acetate/hexane mixture) to afford the pure β-halo amine product.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Mechanistic pathways in aziridine ring-opening.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. home.iitk.ac.in [home.iitk.ac.in]
managing the stability of N-Tosylaziridine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of N-Tosylaziridine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A: Pure this compound is a crystalline solid that can be stored for months at low temperatures, specifically at -20°C to -30°C under an inert atmosphere like argon.[1][2][3] At room temperature, it is prone to polymerization within a few days.[1] Therefore, proper storage is critical to maintain its integrity.
Q2: What are the primary decomposition pathways for this compound?
A: The most common decomposition pathway for this compound is polymerization.[1][4] This can be initiated by acidic or basic conditions, as well as elevated temperatures. The high ring strain of the aziridine (B145994) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can lead to polymerization if not controlled.[5] In some reaction conditions, particularly with certain solvents like THF, polymerization has been observed as a significant side reaction.[4]
Q3: How do factors like pH, temperature, and solvent affect the stability of this compound?
A: The stability of this compound is significantly influenced by several factors:
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pH: Both acidic and basic conditions can promote the ring-opening of the aziridine, which can initiate polymerization or other undesired side reactions.[5] Lewis acids, for instance, are often used to catalyze ring-opening reactions, highlighting the compound's sensitivity to acidic environments.[4][6]
-
Temperature: Elevated temperatures can lead to decomposition.[7] While some ring-opening reactions are conducted at temperatures ranging from 50-100°C, prolonged exposure to heat can decrease stability.[5][8] Storage recommendations emphasize low temperatures (-20°C) to prevent degradation.[2][3]
-
Solvent: The choice of solvent is crucial. While solvents like dichloromethane (B109758) (CH2Cl2) and acetonitrile (B52724) are commonly used in reactions,[1][6] others like THF have been reported to promote polymerization under certain conditions.[4] The polarity and nucleophilicity of the solvent can influence the rate and pathway of decomposition.
Q4: What are the signs of this compound decomposition in my reaction?
A: Signs of decomposition include:
-
Formation of Polymeric Material: The appearance of an insoluble, sticky, or solid precipitate in the reaction mixture is a strong indicator of polymerization.[1]
-
Incomplete Conversion: If the reaction stalls or shows incomplete conversion of the starting material, it could be due to the decomposition of the aziridine.[4]
-
Complex Crude Mixture: A complex mixture of products observed by TLC or NMR, beyond the expected product and starting material, suggests that side reactions and decomposition have occurred.[9]
-
TLC Changes After Work-up: If the TLC profile of your reaction mixture changes significantly after an acidic or basic work-up, it indicates that your product or remaining starting material is unstable under those conditions.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: The reaction is sluggish or fails to proceed to completion.
| Possible Cause | Suggested Solution |
| Impure Starting Material | Ensure the this compound is pure. Impurities can inhibit the reaction. If necessary, purify the starting material by crystallization or column chromatography.[1] |
| Poor Reagent Quality | Verify the quality and activity of other reagents, especially catalysts or bases. Some reagents may need to be freshly prepared or purified before use.[9] |
| Incorrect Reaction Conditions | Optimize reaction parameters. This may involve adjusting the temperature, changing the solvent, or screening different catalysts.[11] For instance, some ring-opening reactions benefit from Lewis or Brønsted acid activation.[5] |
| Insufficient Stirring | In heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing and reaction between components.[9] |
Problem 2: Significant formation of a polymeric byproduct is observed.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | Certain solvents, like THF, have been noted to cause polymerization.[4] Screen alternative solvents such as dichloromethane or acetonitrile.[1] |
| Presence of Acidic or Basic Impurities | Traces of acid or base can catalyze polymerization. Ensure all glassware is clean and dry, and use purified, anhydrous solvents.[1] |
| High Reaction Temperature | Extended reaction times at elevated temperatures can promote decomposition.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incorrect Base | The choice of base can be critical. Weaker bases like potassium carbonate may be preferable to stronger bases in some syntheses to avoid polymerization.[1] |
Problem 3: The desired product is obtained in low yield.
| Possible Cause | Suggested Solution |
| Product Instability During Work-up | The product itself may be unstable to the work-up conditions (e.g., aqueous acid or base).[10] Test the stability of a small sample of the crude product under the planned work-up conditions before processing the entire batch. Consider a non-aqueous work-up if necessary. |
| Loss of Product During Isolation | The product may be volatile or highly soluble in the aqueous phase.[10] Check the rotovap trap for volatile products and analyze the aqueous layer by TLC or another appropriate method. |
| Suboptimal Reaction Conditions | The reaction conditions may favor side reactions over the desired transformation. A thorough optimization of catalyst, solvent, temperature, and reaction time is recommended.[11] |
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale | Source |
| Storage Temperature | -20°C to -30°C | Prevents polymerization at room temperature. | [1][2][3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture. | [2] |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | Standard safety precaution for chemical reagents. | [2] |
Table 2: Solvent Effects on this compound Reactions
| Solvent | Typical Use | Observed Issues / Remarks | Source |
| Acetonitrile (CH3CN) | Synthesis of this compound | Generally provides a clean reaction with inorganic bases like K2CO3. | [1] |
| Dichloromethane (CH2Cl2) | Synthesis and ring-opening reactions | Effective in biphasic systems (e.g., with aqueous KOH) for synthesis.[1] Commonly used for ring-opening.[6] | [1][6] |
| Tetrahydrofuran (THF) | Ring-opening reactions | Can lead to polymerization under certain acidic conditions. | [4] |
| Toluene (B28343) / Diethyl Ether | Ring-opening reactions | May result in incomplete conversion compared to other solvents. | [4] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound from an Amino Alcohol (Method A)
This protocol is suitable for higher substituted amino alcohols.
-
Setup: To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (K2CO3, 4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Reaction: Stir the mixture vigorously for 6 hours at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add toluene (5 mL) to the reaction mixture.
-
Isolation: Filter off the solid inorganic salts.
-
Purification: Evaporate the solvents under reduced pressure. The crude product can be further purified by crystallization, short-path distillation, or column chromatography.[1]
Protocol 2: General Procedure for Lewis Acid-Catalyzed Ring-Opening
This protocol describes a general method for the ring-opening of this compound with a nucleophile.
-
Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in an appropriate anhydrous solvent (e.g., CH2Cl2).
-
Addition of Reagents: Add the desired nucleophile (1.1-1.5 equiv).
-
Initiation: Add a Lewis acid (e.g., BF3·OEt2) or Brønsted acid catalyst. The amount may range from catalytic to stoichiometric depending on the reaction.[4]
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80°C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction carefully (e.g., with a saturated aqueous solution of NH4Cl).[6] Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography.[5][6][8]
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Common decomposition pathways for this compound.
Caption: Workflow for testing this compound stability.
References
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. alkalisci.com [alkalisci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving N-Tosylaziridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working up reactions involving N-Tosylaziridines.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving an N-Tosylaziridine?
A general workup procedure for reactions involving N-Tosylaziridines typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, purifying the product. The specific reagents and steps can vary depending on the nature of the reaction, the stability of the product, and the impurities present.
A typical sequence is as follows:
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Quenching: The reaction is first cooled to room temperature or below and then quenched to stop the reaction and neutralize any reactive reagents. A common quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2]
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Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.[1][3]
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Washing: The organic layer is washed to remove residual salts and water-soluble impurities. A common washing agent is brine (saturated aqueous NaCl solution).[1][2]
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Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.[1][4]
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product is then purified, most commonly by silica (B1680970) gel column chromatography, crystallization, or distillation.[4][5]
Q2: How can I remove the p-toluenesulfonamide (B41071) byproduct from my reaction mixture?
A common byproduct in reactions involving N-Tosylaziridines is p-toluenesulfonamide. This can often be removed by washing the organic extract with a basic aqueous solution. A frequently used method is to wash the organic layer (e.g., chloroform (B151607) or ethyl acetate) with a saturated sodium chloride solution containing 1% sodium hydroxide.[3] The basic conditions convert the p-toluenesulfonamide into its more water-soluble sodium salt, which is then partitioned into the aqueous layer.
Experimental Protocol: Removal of p-Toluenesulfonamide
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Following the initial extraction of your product into an organic solvent (e.g., ethyl acetate), transfer the organic layer to a separatory funnel.
-
Prepare a wash solution of saturated aqueous sodium chloride containing 1% sodium hydroxide.
-
Add the basic wash solution to the separatory funnel, shake gently, and allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the washing step if necessary (monitoring by TLC can indicate the presence of residual p-toluenesulfonamide).
-
Wash the organic layer with brine to remove any residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
Q3: My this compound product seems to be unstable. What precautions should I take during workup and storage?
N-Tosylaziridines can be sensitive to acidic conditions, which can lead to hydrolysis or ring-opening.[6][7] It is therefore advisable to avoid strongly acidic conditions during the workup. Some pure aziridines have also been observed to polymerize at room temperature over a few days.[4] For long-term storage, it is recommended to keep the purified product at low temperatures, such as -30°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. The solvent system may not be optimal. | Add a small amount of Celite and filter the mixture to help break up the emulsion.[3] Alternatively, adding more brine or the organic solvent can sometimes resolve the issue. |
| Product is lost during aqueous workup | The product may have some water solubility, or it may be hydrolyzing under the workup conditions. | Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is not strongly acidic, as N-Tosylaziridines can be susceptible to acid-catalyzed hydrolysis.[6][7] |
| Difficulty removing unreacted p-toluenesulfonyl chloride (TsCl) | TsCl has similar polarity to many organic products, making chromatographic separation challenging.[8] | Quench the reaction mixture with a primary or secondary amine (e.g., a polymer-bound amine scavenger) to convert the excess TsCl into a more polar sulfonamide, which can then be more easily removed by extraction or filtration.[8] Alternatively, basic hydrolysis can convert TsCl to the water-soluble p-toluenesulfonate salt.[8] |
| Low yield of purified product | The product may be unstable on silica gel. The aziridine (B145994) may be polymerizing. | Consider alternative purification methods such as crystallization or short-path distillation if the product is thermally stable.[4] If using column chromatography, it may be beneficial to use a less acidic stationary phase or to run the column quickly. Store the purified product at low temperatures to prevent polymerization.[4] |
Quantitative Data Summary
Table 1: Common Solvents for Extraction and Purification
| Solvent | Purpose | Reference |
| Dichloromethane (CH₂Cl₂) | Extraction | [1][4] |
| Ethyl Acetate | Extraction | [3] |
| Toluene | Extraction / Reaction Solvent | [4] |
| Heptanes/Ethyl Acetate | Column Chromatography | [9] |
| Petroleum Ether/Ethyl Acetate | Column Chromatography | [2] |
Table 2: Common Reagents for Workup Procedures
| Reagent | Purpose | Reference |
| Saturated aq. NH₄Cl | Quenching | [1][2] |
| Saturated aq. NaCl (Brine) | Washing | [1][2] |
| 1% NaOH in saturated NaCl | Removal of p-toluenesulfonamide | [3] |
| Anhydrous Na₂SO₄ / MgSO₄ | Drying Agent | [1][4] |
| Celite | Breaking Emulsions | [3] |
Visual Guides
References
- 1. ias.ac.in [ias.ac.in]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
removal of tosyl protecting group from N-Tosylaziridine products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of the tosyl protecting group from N-tosylaziridine products. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing N-tosylaziridines in their synthetic workflows.
Troubleshooting Guide
Issue 1: Incomplete or No Deprotection
Question: I am not observing any removal of the tosyl group from my this compound. What are the possible reasons and solutions?
Answer: Incomplete or failed deprotection of N-tosylaziridines is a common challenge, often attributed to the high stability of the N-S bond. Several factors could be at play:
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Insufficiently Strong Reducing Agent: The tosyl group is electron-withdrawing, making the N-S bond robust. Milder reducing agents may not be potent enough to cleave this bond effectively.
-
Solution: Employ stronger reductive methods. Dissolving metal reductions, such as lithium in liquid ammonia (B1221849) or lithium with a catalytic amount of di-tert-butyl biphenyl (B1667301) (DTBB), are powerful options.[1] Alternatively, samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that can effectively cleave the N-tosyl group under neutral conditions.[1][2]
-
-
Steric Hindrance: Bulky substituents on the aziridine (B145994) ring or near the nitrogen atom can impede the approach of the deprotecting reagent.
-
Solution: For sterically hindered substrates, consider using less bulky reagents or conditions that favor electron transfer from a distance. Arene anion radicals, such as sodium naphthalenide, can be effective in these cases.[1]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient time or a temperature that is too low can lead to an incomplete reaction.
-
Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Prolonging the reaction time may also drive the reaction to completion.
-
Issue 2: Low Yield of the Desired NH-Aziridine
Question: My deprotection reaction is working, but the yield of the free aziridine is consistently low. What could be causing this?
Answer: Low yields are often a consequence of side reactions, primarily ring-opening of the strained aziridine ring, or product degradation during workup.
-
Ring-Opening Side Reactions: The inherent ring strain of aziridines makes them susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions, or in the presence of nucleophiles generated during the reaction.[1][3]
-
Solution:
-
Use Mild Conditions: Opt for deprotection methods that proceed under neutral or near-neutral conditions. Magnesium in methanol (B129727) is a mild and effective method that has been shown to minimize ring-opening.[1][4] The use of ultrasonic conditions with this reagent system can sometimes improve yields.[1]
-
Control Nucleophiles: Ensure the reaction is performed under anhydrous and inert conditions to minimize the presence of nucleophilic water or oxygen.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C), especially for sensitive substrates, to disfavor the ring-opening pathway.[1]
-
-
-
Product Volatility and Solubility: The deprotected NH-aziridine may be volatile or have some solubility in the aqueous phase during extraction, leading to losses during workup.
-
Solution:
-
Careful Workup: Use a low-boiling-point solvent for extraction and exercise caution during solvent removal using a rotary evaporator.
-
Salt Formation: Consider converting the crude product to a non-volatile salt (e.g., hydrochloride or oxalate (B1200264) salt) to aid in isolation and purification.
-
-
Issue 3: Racemization of Chiral Aziridines
Question: I am starting with an enantiomerically pure this compound, but my final product is a racemic mixture. How can I prevent this?
Answer: Racemization can occur if the deprotection mechanism involves intermediates that are not stereochemically stable.
-
Solution: Choose a deprotection method that is known to proceed with retention of stereochemistry. Reductive methods like magnesium in methanol and lithium/DTBB have been reported to not cause racemization of the chiral center on the aziridine ring.[1] It is crucial to verify the stereochemical integrity of the product using appropriate analytical techniques such as chiral high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing a tosyl group from an this compound?
A1: The most successful methods are typically reductive in nature. The choice of method often depends on the specific substrate and the presence of other functional groups. Key methods include:
-
Magnesium in Methanol (Mg/MeOH): A mild and often high-yielding method that is compatible with a range of functional groups.[1][4][5][6]
-
Samarium(II) Iodide (SmI₂): A powerful one-electron reducing agent that is effective for a wide variety of substrates under neutral conditions.[1][2][7][8]
-
Lithium and a Catalytic Amount of Di-tert-butyl Biphenyl (Li/DTBB): A very effective method, particularly for more challenging substrates, that can provide high yields.[1]
-
Dissolving Metal Reductions (e.g., Sodium in Liquid Ammonia): A classic and powerful method, though it requires specialized equipment.[1]
Q2: Can I use acidic or basic conditions to remove the tosyl group?
A2: While acidic or basic hydrolysis can be used to cleave sulfonamides in some cases, these methods are generally not recommended for N-tosylaziridines. The high ring strain makes the aziridine susceptible to acid-catalyzed or base-catalyzed ring-opening, which would lead to undesired byproducts instead of the desired NH-aziridine.[1][9][10]
Q3: My this compound has other functional groups. Which deprotection method is the most chemoselective?
A3: The chemoselectivity of the deprotection method is a critical consideration.
-
Mg/MeOH is generally considered to be quite chemoselective and tolerates many common functional groups.[4][11]
-
SmI₂ also exhibits good chemoselectivity, but its reactivity can be modulated by additives, so careful consideration of the reaction conditions is necessary.[7][12]
-
Li/DTBB is a very strong reducing agent and may not be suitable for substrates with other reducible functional groups like esters or ketones.
It is always advisable to perform a small-scale test reaction to assess the compatibility of the chosen method with the specific substrate.
Data Presentation
Table 1: Comparison of Common Reductive Deprotection Methods for N-Tosylaziridines
| Deprotection Method | Reagents | Typical Conditions | Yield Range (%) | Key Advantages | Potential Issues |
| Magnesium/Methanol | Mg, MeOH | Room temperature or ultrasonic irradiation | 60-75[1] | Mild conditions, no racemization observed[1] | May be slow for some substrates |
| Samarium(II) Iodide | SmI₂, THF | Room temperature | up to 85[1] | Fast reactions, neutral conditions, high yields[1][2] | Reagent is air and moisture sensitive[7][13] |
| Lithium/DTBB | Li, cat. DTBB, THF | -78 °C | up to 85[1] | Highly effective for various substrates, no racemization[1] | Requires low temperatures, strong reducing agent |
| Sodium/Naphthalene | Na, Naphthalene, THF | -78 °C | ~70[1] | Effective for sterically hindered substrates | Requires low temperatures, handling of sodium metal |
Experimental Protocols
Protocol 1: Deprotection using Magnesium in Methanol
Materials:
-
This compound
-
Magnesium turnings (5 equivalents)
-
Anhydrous Methanol (MeOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the this compound (1 equivalent) in anhydrous methanol under an inert atmosphere, add magnesium turnings (5 equivalents).
-
Stir the reaction mixture at room temperature. For less reactive substrates, sonication in an ultrasonic bath can be applied.[1]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection using Samarium(II) Iodide
Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous THF under an inert atmosphere.
-
To this solution, add the freshly prepared or commercial solution of SmI₂ in THF (2.2 equivalents) dropwise at room temperature. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.
-
Stir the reaction for 15-30 minutes. The reaction is often very fast.[2]
-
Monitor the reaction by TLC or LC-MS to confirm completion.
-
Quench the reaction with a saturated aqueous solution of potassium carbonate.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography if required.
Visualizations
Caption: General experimental workflow for the deprotection of N-tosylaziridines.
Caption: Troubleshooting logic for common issues in this compound deprotection.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Selective deprotection of esters using magnesium and methanol | Semantic Scholar [semanticscholar.org]
- 12. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
dealing with diastereomeric mixtures in N-Tosylaziridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with diastereomeric mixtures during the synthesis of N-Tosylaziridines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of N-Tosylaziridines, with a focus on managing diastereoselectivity.
Problem 1: Poor Diastereoselectivity in Aziridination Reaction
Question: My N-Tosylaziridination reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity is a common issue and can often be addressed by systematically evaluating and optimizing several reaction parameters. The choice of catalyst, solvent, temperature, and even the nitrogen source can significantly influence the stereochemical outcome of the reaction.
Potential Causes and Solutions:
-
Inappropriate Catalyst System: The catalyst is paramount in controlling stereoselectivity. Many traditional methods suffer from poor stereoselectivity.[1]
-
Solution 1: Employ a Stereoselective Catalyst. Modern catalytic systems are designed to provide high stereocontrol. For instance, zirconooxaziridine promoted aziridination of alkenes using chloramine (B81541) T has been shown to yield high diastereoselectivities.[1][2] Similarly, chiral rhodium(III) indenyl catalysts[3][4] and Co(II) complexes of D2-symmetric chiral porphyrins have demonstrated effectiveness in asymmetric aziridination.[5]
-
Solution 2: Catalyst Screening. If you are using a transition-metal-mediated reaction, screening different metals (e.g., Cu, Fe, Rh, Ru) and ligand combinations is crucial.[1][5] Even subtle electronic or steric changes to the ligand can dramatically alter the diastereomeric ratio (d.r.).
-
-
Sub-optimal Reaction Conditions: Temperature and solvent can have a profound impact on the transition state energies of the diastereomeric pathways.
-
Solution 1: Temperature Adjustment. Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy. Perform a temperature screen (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Solution 2: Solvent Screening. The polarity and coordinating ability of the solvent can influence catalyst activity and the stability of reaction intermediates. Screen a range of solvents with varying properties (e.g., chlorinated solvents like CH₂Cl₂, ethereal solvents like THF, and non-polar solvents like toluene). Fluorobenzene has been identified as an optimal solvent in some Co(II)-catalyzed systems.[6]
-
-
Nitrene Source: The nature of the nitrene precursor can affect the reaction mechanism and selectivity.
-
Solution: Evaluate Different Nitrene Precursors. While Chloramine-T is common, it can sometimes lead to poor stereoselectivity.[1] Alternatives like sulfonyl and phosphoryl azides, or various iminoiodinanes, may offer improved results depending on the catalytic system.[5][6] Organic azides are attractive as they generate N₂ as the only byproduct.[5]
-
A logical workflow for troubleshooting poor diastereoselectivity is outlined below.
Problem 2: Difficulty Separating Diastereomers
Question: My reaction produced a diastereomeric mixture, and I am unable to separate the isomers using standard column chromatography. What other techniques can I try?
Answer:
Diastereomers have different physical properties, which should allow for their separation.[7] However, if their polarities are very similar, standard silica (B1680970) gel chromatography may not be sufficient. Several alternative or modified separation techniques can be employed.
Potential Solutions:
-
Optimize Column Chromatography:
-
Solution 1: Change the Stationary Phase. If silica gel is ineffective, try other stationary phases like alumina (B75360) (basic or neutral), or reverse-phase (C18) silica.
-
Solution 2: Modify the Mobile Phase. Systematically screen different solvent systems. Using a less polar solvent system can often increase the separation between spots on a TLC plate, which translates to better separation on the column. Adding a small amount of a third solvent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) can sometimes improve peak shape and resolution.
-
-
Fractional Crystallization:
-
Solution: Induce Crystallization. This is one of the most powerful methods for separating diastereomers on a large scale.[8] Attempt to crystallize the mixture from various solvents or solvent mixtures. A slow cooling process or solvent evaporation can promote the formation of crystals of a single, less soluble diastereomer.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Solution: Preparative HPLC. While standard column chromatography may fail, preparative HPLC often provides the necessary resolution to separate closely related diastereomers. This method does not require a chiral stationary phase for separating diastereomers.[7]
-
-
Chemical Derivatization:
-
Solution: Convert to a More Separable Derivative. If the diastereomers contain a suitable functional group (e.g., a hydroxyl or amine), they can be derivatized to form new diastereomeric compounds (e.g., esters or amides) that may have significantly different physical properties, making them easier to separate by chromatography or crystallization. After separation, the derivatizing group can be cleaved to regenerate the pure individual diastereomers.
-
Frequently Asked Questions (FAQs)
Q1: How is the diastereomeric ratio (d.r.) of an N-Tosylaziridine mixture typically determined?
A1: The most common method for determining the diastereomeric ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[9][10] Diastereomers are distinct compounds and will have different chemical shifts. By integrating the signals of non-overlapping protons that are unique to each diastereomer, a quantitative ratio can be established.[9][11] For example, the protons on the aziridine (B145994) ring often appear at different chemical shifts and with different coupling constants for each diastereomer, allowing for straightforward analysis.[9]
Q2: What factors influence the diastereoselectivity in the aziridination of a chiral alkene?
A2: When a chiral alkene is aziridinated, the existing stereocenter can influence the facial selectivity of the incoming nitrene, a phenomenon known as substrate-controlled diastereoselection. The primary factors are:
-
Steric Hindrance: The nitrene will preferentially approach from the less sterically hindered face of the alkene.
-
Catalyst Control: In a catalyzed reaction, the chiral catalyst can either enhance or oppose the inherent facial bias of the substrate. A "matched" pairing between the substrate and catalyst chirality will lead to high diastereoselectivity, while a "mismatched" pairing can result in poor selectivity or even a reversal of the outcome.[4]
-
Chelation Control: If the substrate contains a nearby coordinating group (like a hydroxyl), it can chelate to the metal catalyst, locking the conformation of the alkene and directing the aziridination to a single face.
The interplay of these factors is visualized in the diagram below.
Q3: Can you provide a general experimental protocol for separating a diastereomeric mixture?
A3: Yes, here is a general protocol for separating diastereomers via column chromatography, which is often the first method attempted.
Experimental Protocol: Separation of Diastereomers by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or heptanes) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ideal system will show good separation between the two diastereomer spots (a ΔRf of >0.1 is desirable) with the lower spot having an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen solvent system as the eluent. Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the separated products. Combine the fractions that contain each pure diastereomer.
-
Solvent Removal: Remove the solvent from the combined, pure fractions using a rotary evaporator to yield the isolated diastereomers.
-
Characterization: Confirm the purity and identity of each isolated diastereomer using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][12][13]
Q4: Are there catalytic systems that are known to give high diastereoselectivity for N-Tosylaziridination?
A4: Yes, several modern catalytic systems have been developed specifically to address the challenge of stereoselectivity.
Data Presentation: Comparison of Catalytic Systems for Diastereoselective Aziridination
| Catalyst System | Nitrene Source | Substrate Example | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Zirconium(IV) oxide-dipicolinic acid | Chloramine-T | (E)-β-methylstyrene | >20:1 | 91% | [1][2] |
| Rhodium(III) Indenyl Complex | Dioxazolone | L-citronellol derivative | 95:5 | 69% | [4] |
| Co(II)-Porphyrin Complex | Phosphoryl Azide (B81097) | Styrene | N/A (Enantioselective) | up to 99% | [5] |
| Ru(VI)-Porphyrin Complex | PhI=NTs | β-methylstyrene | N/A (Yields reported) | 66-85% | [14] |
Note: The table presents selected examples to illustrate the effectiveness of different systems. Results can be highly substrate-dependent. "N/A" is indicated for enantioselective reactions on achiral substrates where diastereomers are not formed.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis [beilstein-journals.org]
- 6. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. home.iitk.ac.in [home.iitk.ac.in]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of N-Tosylaziridine
This technical support center is designed for researchers, scientists, and drug development professionals working with N-Tosylaziridines. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges related to solvent effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the ring-opening of N-Tosylaziridines, with a focus on how the choice of solvent can be both the source of the problem and the key to its solution.
Q1: My N-Tosylaziridine ring-opening reaction is sluggish or not proceeding to completion. What should I do?
A1: Low reactivity is a common issue. Consider the following troubleshooting steps:
-
Increase Solvent Polarity: The rate of nucleophilic ring-opening of N-Tosylaziridines often increases with solvent polarity, especially if the reaction proceeds through a more S_N_1-like mechanism with charge separation in the transition state. Polar aprotic solvents like DMSO and DMF can significantly accelerate these reactions compared to non-polar solvents like toluene (B28343) or THF.[1] For reactions involving charged nucleophiles, polar aprotic solvents are generally preferred as they solvate the counter-ion but not the nucleophile, thus increasing its effective nucleophilicity.
-
Check Catalyst Activity (if applicable): If you are using a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂), it may be deactivated by impurities in the solvent or starting materials. Ensure you are using anhydrous solvents, as water can hydrolyze and deactivate many Lewis acids.
-
Increase Temperature: If changing the solvent is not desirable, increasing the reaction temperature can often overcome a high activation barrier. However, be aware that this may also lead to side reactions or decomposition.
-
Solvent Choice for Specific Nucleophiles: For anionic polymerizations of N-Tosylaziridines, solvating solvents such as DMSO and DMF have been shown to result in the fastest reaction rates.[1]
Q2: I am observing poor regioselectivity in the ring-opening of my unsymmetrically substituted this compound. How can I control which carbon is attacked?
A2: The regioselectivity of ring-opening is a classic challenge and is highly dependent on the reaction mechanism (S_N_1 vs. S_N_2), which in turn is influenced by the solvent.
-
Favoring S_N_2 (Attack at the less hindered carbon): To favor attack at the less sterically hindered carbon, you want to promote an S_N_2 mechanism. This is typically achieved by using:
-
Polar Aprotic Solvents: Solvents like acetonitrile (B52724), DMF, or DMSO favor S_N_2 reactions.
-
Strong, unhindered nucleophiles.
-
-
Favoring S_N_1 (Attack at the more substituted/stabilized carbon): To favor attack at the carbon that can better stabilize a positive charge (e.g., a benzylic or tertiary carbon), you should promote an S_N_1-like mechanism. This is encouraged by:
-
Polar Protic Solvents: Solvents like methanol (B129727), ethanol, or water can stabilize the developing carbocation-like intermediate and the leaving group through hydrogen bonding.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the aziridine (B145994) nitrogen, facilitating ring-opening and promoting a more S_N_1-like character. In a study of the ring-opening of 2-phenyl-N-tosylaziridine with zinc halides, the nucleophile preferentially attacked the benzylic position.[2]
-
A study by Scheuermann et al. demonstrated a dramatic solvent-controlled selectivity. When benzylamine (B48309) was reacted with an this compound in acetonitrile , a single ring-opening occurred. In contrast, using methanol as the solvent led to a double ring-opening reaction. This highlights the profound impact of solvent choice on the reaction pathway.
Q3: My reaction is giving a mixture of the desired product and a di- or poly-aminated side product. How can I prevent this?
A3: The formation of oligo- or poly-aminated products arises from the initial ring-opened product (which is an amine) acting as a nucleophile and reacting with another molecule of the this compound.
-
Solvent-Mediated Selectivity: As mentioned above, the choice of solvent can control this. For instance, in the reaction of an this compound with benzylamine, using acetonitrile favors the formation of the secondary amine from a single ring-opening step. In contrast, methanol promotes the subsequent reaction to form a tertiary amine via a double ring-opening.
-
Control Stoichiometry and Addition Rate: Using a large excess of the primary amine nucleophile can outcompete the secondary amine product for reaction with the aziridine. Slow addition of the this compound to a solution of the nucleophile can also help to maintain a low concentration of the electrophile and disfavor the subsequent reaction.
Q4: I am having difficulty with the work-up and isolation of my product, especially when using high-boiling polar aprotic solvents like DMF or DMSO. What is the best procedure?
A4: Working up reactions in high-boiling polar aprotic solvents requires specific procedures to efficiently remove the solvent and isolate the product.
-
Aqueous Extraction: These solvents are water-miscible. A common procedure is to dilute the reaction mixture with a large volume of water and then extract the product with a less polar, water-immiscible organic solvent like ethyl acetate (B1210297), dichloromethane, or diethyl ether. Multiple extractions are recommended to ensure complete recovery of the product.
-
Back-Washing: After the initial extraction, it is crucial to wash the combined organic layers with water or brine multiple times to remove residual DMF or DMSO. A good rule of thumb is to wash with a volume of water equal to the volume of the organic phase at least 3-5 times.
-
Acid-Base Extraction: If your product has acidic or basic functionality, you can use acid-base extraction to move it between the aqueous and organic layers, leaving the neutral solvent behind. For example, if your product is a basic amine, you can wash the organic layer with dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. You can then neutralize the aqueous layer with a base and re-extract your purified product into an organic solvent.
Data Presentation
The following tables summarize the general trends in solvent effects on the reactivity of N-Tosylaziridines based on established principles of reaction kinetics. Specific rates are highly dependent on the substrates, nucleophiles, and temperature.
Table 1: Influence of Solvent on the Relative Rate of this compound Ring-Opening
| Solvent Class | Example Solvents | Dielectric Constant (ε) (approx.) | General Effect on S_N_1-like Reactions | General Effect on S_N_2-like Reactions |
| Non-Polar | Toluene, Hexane | 2.4, 1.9 | Very Slow | Very Slow |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.6 | Slow | Moderate |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Moderate | Moderate |
| Polar Aprotic | Acetone | 21 | Moderate-Fast | Fast |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Fast | Very Fast |
| Polar Aprotic | Dimethylformamide (DMF) | 38.3 | Fast | Very Fast |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | 47 | Fast | Very Fast |
| Polar Protic | Methanol (MeOH) | 33 | Very Fast | Moderate-Fast |
| Polar Protic | Water (H₂O) | 80.1 | Very Fast | Moderate |
Note: For S_N_2 reactions with anionic nucleophiles, polar protic solvents can decrease the rate due to solvation of the nucleophile via hydrogen bonding.
Table 2: Solvent Effects on Regioselectivity of Nucleophilic Attack on a Substituted this compound (e.g., 2-phenyl-N-tosylaziridine)
| Solvent Type | Favored Mechanism | Predominant Site of Attack | Rationale |
| Polar Protic | S_N_1-like | C2 (Benzylic position) - More substituted carbon | Stabilizes the developing positive charge on the benzylic carbon and solvates the leaving group. |
| Polar Aprotic | S_N_2 | C3 (Methylene position) - Less sterically hindered carbon | Favors a concerted backside attack where steric hindrance is the dominant factor. |
Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic Ring-Opening of an this compound with an Amine in Acetonitrile (S_N_2 Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., aniline, benzylamine) (1.2 - 2.0 eq)
-
Anhydrous Acetonitrile (to achieve a concentration of 0.1 - 0.5 M)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the this compound and anhydrous acetonitrile.
-
Add the amine nucleophile to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-amino sulfonamide.
Protocol 2: General Procedure for the Lewis Acid-Catalyzed Ring-Opening of an this compound with an Alcohol (S_N_1-like Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Alcohol solvent/nucleophile (e.g., methanol) (used as solvent)
-
Lewis Acid (e.g., BF₃·OEt₂) (0.1 - 0.5 eq)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the this compound and the anhydrous alcohol solvent.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-6 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
If the alcohol is low-boiling (like methanol), remove the majority of it under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
References
Technical Support Center: Monitoring N-Tosylaziridine Reactions by TLC
Welcome to the technical support center for monitoring N-Tosylaziridine reactions by Thin-Layer Chromatography (TLC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully tracking the progress of their aziridination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my this compound reaction?
A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a chemical reaction.[1][2] By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the consumption of your starting materials (e.g., alkene) and the formation of your this compound product over time. This allows you to determine the optimal reaction time and confirm the reaction's completion.
Q2: What are the key components I should expect to see on my TLC plate?
A2: A typical TLC plate for monitoring an this compound synthesis will have lanes for:
-
Starting Material (SM): The alkene used in the reaction.
-
Co-spot: A mixture of the starting material and the reaction mixture, spotted in the same lane. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Reaction Mixture (RM): An aliquot taken from your reaction at a specific time point.
As the reaction progresses, you should observe the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the this compound product, appears and intensifies.
Q3: How do I choose an appropriate mobile phase (solvent system) for my TLC?
A3: The ideal mobile phase will provide good separation between your starting alkene and the this compound product, with Retention Factor (Rf) values ideally between 0.2 and 0.8. A common starting point for many N-Tosylaziridines is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297). The polarity of the mobile phase should be adjusted based on the polarity of your specific substrates.
-
To increase the Rf of your compounds: Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
To decrease the Rf of your compounds: Increase the proportion of the less polar solvent (e.g., hexanes).[3][4]
It is recommended to test a few different solvent ratios to find the optimal separation.
Q4: How can I visualize the spots on my TLC plate?
A4: Since N-Tosylaziridines and their alkene precursors are often colorless, a visualization technique is required.[5][6] Common methods include:
-
UV Light (254 nm): If your compounds contain a UV-active chromophore (like an aromatic ring), they will appear as dark spots on a fluorescent green TLC plate under UV light.[5][6] The tosyl group itself provides some UV activity.
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This stain is highly effective for visualizing alkenes, which will appear as yellow or brown spots on a purple background.[5][7][8][9] The this compound product is generally less reactive towards KMnO₄, which can provide excellent contrast between the starting material and the product.
-
Ninhydrin (B49086) Stain: While typically used for primary and secondary amines, ninhydrin is generally not effective for visualizing N-Tosylaziridines as they are N-substituted and do not possess the necessary N-H bond for the color-forming reaction.[10][11][12][13]
Troubleshooting Guide
This section addresses common issues encountered when monitoring this compound reactions by TLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The concentration of the sample is too low. 2. The compound is not UV-active and a stain was not used. 3. The compound is volatile and evaporated from the plate. | 1. Concentrate your sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.[1][3] 2. Use a chemical stain, such as potassium permanganate, for visualization.[6] 3. Minimize heating of the TLC plate before visualization if your compounds are volatile. |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and interacting strongly with the silica (B1680970) gel. 3. The compound may be degrading on the silica gel. | 1. Dilute your sample before spotting.[2][3] 2. Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase, or a modifier like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. 3. Perform a 2D TLC to check for on-plate decomposition. If decomposition is observed, consider using a different stationary phase like alumina.[14][15] |
| The starting material and product spots have very similar Rf values (co-elution). | The polarity of the mobile phase is not optimal for separation. | 1. Systematically vary the ratio of your polar and non-polar solvents. Small changes can significantly impact resolution. 2. Try a different solvent system with different selectivity (e.g., replace ethyl acetate with diethyl ether or dichloromethane). |
| A spot remains at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compound up the plate. | Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent.[3] This is common for highly polar starting materials or byproducts like p-toluenesulfonamide (B41071). |
| All spots are near the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent.[3] |
| Unexpected spots appear in the reaction mixture lane. | These could be byproducts of the reaction or impurities in your starting materials. | If possible, run TLCs of all starting reagents to identify any impurity spots. The byproduct p-toluenesulfonamide (from Chloramine-T) is a common, polar byproduct that may appear at a low Rf. |
Data Presentation: Representative Rf Values
The following table provides representative Rf values for a starting material (styrene), the corresponding this compound product, and a common byproduct in a typical solvent system. These values can serve as a general guide; actual Rf values may vary depending on the specific reaction conditions and TLC parameters.
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| Styrene | 4:1 | ~0.8 | UV, KMnO₄ (yellow spot) | |
| N-Tosyl-2-phenylaziridine | ![]() | 4:1 | ~0.5 | UV |
| p-Toluenesulfonamide | 4:1 | ~0.1 | UV |
Experimental Protocols
Protocol 1: General Procedure for Monitoring an this compound Reaction by TLC
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline.
-
Mark three evenly spaced ticks on the baseline for spotting your starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Spot the TLC Plate:
-
Dissolve a small amount of your starting alkene in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Using a capillary tube, lightly touch the solution to the "SM" mark on the baseline.
-
Take a small aliquot (a few drops) from your reaction mixture and dilute it with a volatile solvent.
-
Spot this diluted reaction mixture on the "RM" mark.
-
For the "Co" spot, first spot the starting material, and then, using the same capillary, spot the reaction mixture directly on top of the SM spot.
-
-
Develop the TLC Plate:
-
Pour a small amount of your chosen mobile phase into a developing chamber (e.g., a beaker with a watch glass on top) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the level of the solvent.
-
Allow the solvent to travel up the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Proceed to chemical staining if necessary (see Protocol 2).
-
-
Analyze the Results:
-
Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Protocol 2: Potassium Permanganate (KMnO₄) Staining
Preparation of the Staining Solution: [5][7][8][9]
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.
-
To this solution, add 1.25 mL of 10% aqueous sodium hydroxide (B78521) (NaOH).
-
Stir until all solids are dissolved. The solution should be a deep purple color. Store in a sealed container.
Staining Procedure:
-
After developing and drying your TLC plate, hold it with forceps and quickly dip it into the KMnO₄ staining solution.
-
Remove the plate and let any excess stain drip off.
-
Gently blot the back of the plate with a paper towel.
-
Spots corresponding to oxidizable functional groups (like alkenes) will appear as yellow or light brown spots against the purple background.[5] This color change may occur immediately or upon gentle heating with a heat gun.
Visualizations
Caption: Workflow for monitoring this compound reactions by TLC.
Caption: Troubleshooting flowchart for common TLC issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. silicycle.com [silicycle.com]
- 4. Home Page [chem.ualberta.ca]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. TLC Stain Recipes [vanderbilt.edu]
- 10. Magic Formulas [chem.rochester.edu]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 12. benchchem.com [benchchem.com]
- 13. epfl.ch [epfl.ch]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Stereoselective Control in N-Tosylaziridine Reactions
Welcome to the technical support center for N-Tosylaziridine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental strategies for controlling stereoselectivity.
Troubleshooting Guides
This section addresses common issues encountered during stereoselective reactions with N-Tosylaziridines.
Issue 1: Low Enantioselectivity in Ring-Opening Reactions
Q1: My Lewis acid-mediated ring-opening of a prochiral this compound is resulting in a low enantiomeric excess (ee). What are the potential causes and solutions?
A1: Low enantioselectivity in these reactions often points to issues with the chiral catalyst, reaction conditions, or the nature of the nucleophile.
-
Problem: Ineffective Chiral Ligand or Catalyst: The chiral ligand may not be creating a sufficiently differentiated energetic barrier between the two enantiomeric transition states.
-
Solution:
-
Screen Chiral Ligands: Experiment with a variety of chiral ligands. For instance, in nickel-catalyzed reductive couplings, chiral bisoxazoline ligands have been shown to induce high enantioselectivity.
-
Use a Different Metal Catalyst: The choice of metal is crucial. Rhodium(III) indenyl catalysts have been effective for the enantioselective aziridination of unactivated alkenes, suggesting their potential in asymmetric ring-opening as well.[1]
-
Catalyst Loading: Inadequate catalyst loading can lead to a significant background reaction that is not enantioselective. Try incrementally increasing the catalyst loading.
-
-
Problem: Racemization: The starting material or product may be racemizing under the reaction conditions. Lewis acids can sometimes promote racemization of chiral aziridines.[2]
-
Solution:
-
Control of Racemization: The use of quaternary ammonium (B1175870) salts has been shown to effectively control the partial racemization of the starting substrate and the product in SN2-type ring-opening reactions.[2]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress racemization pathways.
-
-
Problem: Non-Optimal Solvent: The solvent can significantly influence the chiral environment.
-
Solution:
-
Solvent Screening: Conduct a solvent screen. Less polar solvents can sometimes enhance the steric interactions within the chiral catalyst complex, leading to higher enantioselectivity.
-
Issue 2: Poor Diastereoselectivity in Cycloaddition Reactions
Q2: I am performing a [3+2] cycloaddition of an this compound with an aldehyde, but the reaction is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity in cycloaddition reactions is often dependent on the catalyst, substrate, and reaction conditions.
-
Problem: Inadequate Catalyst Control: The catalyst may not be effectively controlling the facial selectivity of the approach of the reactants.
-
Solution:
-
Catalyst Choice: An efficient and mild Ni(ClO4)2-catalyzed [3+2] cycloaddition of N-tosylaziridines and aldehydes has been developed that proceeds with high diastereoselectivity.[3] Consider using a similar nickel(II) catalyst system.
-
Ligand Modification: If using a ligand-based catalyst system, modifying the steric and electronic properties of the ligand can influence the diastereoselectivity.
-
-
Problem: Substrate Control Issues: The inherent stereochemistry of the substrates may not be sufficient to direct the reaction towards a single diastereomer.
-
Solution:
-
Substituent Effects: The electronic and steric nature of the substituents on both the aziridine (B145994) and the aldehyde can play a significant role. Modifying these substituents can enhance the facial bias.
-
Issue 3: Lack of Regioselectivity in Ring-Opening Reactions
Q3: My nucleophilic ring-opening of a substituted this compound is producing a mixture of regioisomers. How can I favor the desired regioisomer?
A3: Regioselectivity in this compound ring-opening is a common challenge, often governed by the choice of catalyst and the nature of the nucleophile and substrate.
-
Problem: Competing SN2 and SN2' Pathways: The nucleophile may be attacking both the less substituted and more substituted carbons of the aziridine ring.
-
Solution:
-
Lewis Acid Catalysis: Lewis acids can be used to direct the regioselectivity of the ring-opening. For example, zinc(II) halides have been used for the highly regioselective ring-opening of substituted-N-tosylaziridines.[2][4] The reaction proceeds via an SN2-type pathway.[2]
-
Transition Metal Catalysis: Various transition metal catalysts, including those based on palladium, nickel, and silver, have been shown to provide excellent regioselectivity in ring-opening reactions.[5] For instance, Ag(I)-diene complexes can catalyze the C-arylation of N-tosylaziridines with high regioselectivity.[5]
-
Substrate Control: The electronic properties of the substituents on the aziridine ring can influence the regioselectivity. Electron-withdrawing groups can favor attack at the more distant carbon, while electron-donating groups can favor attack at the adjacent carbon.
-
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the Lewis acid-mediated ring-opening of N-tosylaziridines?
A4: The generally accepted mechanism involves the coordination of the Lewis acid to the nitrogen atom of the aziridine. This coordination polarizes the C-N bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. The reaction typically proceeds via an SN2-type pathway, leading to an inversion of stereochemistry at the center of attack.[2][6]
Q5: How can I synthesize enantiomerically pure N-tosylaziridines to begin with?
A5: There are several methods to obtain enantiomerically pure N-tosylaziridines:
-
From Chiral Amino Alcohols: A common and reliable method is the cyclization of chiral 2-amino alcohols, which can be derived from natural or unnatural amino acids.[7] This can be achieved in a one-pot procedure by tosylation and in situ cyclization.[7]
-
Asymmetric Aziridination of Alkenes: The direct asymmetric transfer of a N-tosyl nitrene equivalent to an alkene is a powerful strategy.[8] This can be accomplished using chiral transition metal catalysts.[8][9][10][11] For example, zirconooxaziridine promoted aziridination of alkenes using chloramine (B81541) T is a high-yield, diastereoselective, and stereospecific method.[8][9][10][11]
Q6: Can the N-tosyl group be removed after the reaction?
A6: Yes, the N-tosyl group is a common protecting group for amines and can be removed under various conditions. A scalable synthesis of N-acylaziridines involves the deprotection of N-tosylaziridines followed by reprotection.[12][13] This deprotection step is a key consideration in the overall synthetic strategy.[12][13]
Quantitative Data Summary
Table 1: Regioselective Ring-Opening of 2-Phenyl-N-tosylaziridine with Zinc(II) Halides[2]
| Entry | ZnX₂ | Product | Time (h) | Yield (%) | Ratio (2:3) |
| 1 | ZnCl₂ | 2a | 1.5 | 86 | >99:1 |
| 2 | ZnBr₂ | 2b | 1.0 | 83 | >99:1 |
| 3 | ZnI₂ | 2c | 0.5 | 92 | >99:1 |
Table 2: Regioselective Ring-Opening of N-Tosyl-2,3-dimethylaziridine with Zinc(II) Halides[2]
| Entry | ZnX₂ | Product | Time (h) | Yield (%) (trans:cis) | Ratio (2:3) |
| 1 | ZnCl₂ | 2d-f | 4.0 | 65 (42:58) | 86:14 |
| 2 | ZnBr₂ | 2d-f | 3.0 | 52 (45:55) | 82:18 |
| 3 | ZnI₂ | 2d-f | 2.5 | 56 (81:19) | >99:1 |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides[2]
-
A suspension of anhydrous zinc dihalide (0.73 mmol) in CH₂Cl₂ (2.0 mL) is refluxed for 5 minutes.
-
A solution of this compound (0.365 mmol) in anhydrous CH₂Cl₂ (2.0 mL) is added slowly with stirring under a nitrogen atmosphere.
-
The resulting mixture is refluxed until complete consumption of the substrate (monitored by TLC).
-
The reaction mixture is quenched with a saturated aqueous NH₄Cl solution (2.0 mL) and extracted with CH₂Cl₂.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum.
-
The crude product is purified by flash column chromatography.
Protocol 2: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols (Method A)[7]
-
Tosyl chloride (2.2 mmol) is added portionwise at room temperature to a stirred mixture of the (S)-amino alcohol (1.0 mmol) and K₂CO₃ (4.0 mmol) in acetonitrile (B52724) (2.0 mL).
-
After 6 hours, toluene (B28343) (5 mL) is added.
-
The solid is filtered off, and the solvents are evaporated to yield the crude product.
Visualizations
Caption: Key strategies for controlling stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Nickel(ii)-catalyzed diastereoselective [3+2] cycloaddition of N-tosyl-aziridines and aldehydesvia selective carbon–carbon bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Scalable synthesis of N-acylaziridines from N-tosylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Profiling of N-Tosylaziridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic characterization of N-Tosylaziridine, a key building block in organic synthesis, particularly for the introduction of nitrogen-containing functionalities. Its performance is objectively compared with two common alternatives, N-benzylaziridine and N-tert-butoxycarbonylaziridine (N-Boc-aziridine), supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives, facilitating a direct comparison of their structural features.
¹H NMR Data
| Compound | Aromatic Protons (ppm) | Aziridine Protons (ppm) | Other Protons (ppm) | Solvent |
| This compound | 7.82 (d, 2H), 7.34 (d, 2H) | 2.31 (s, 4H) | 2.45 (s, 3H, CH₃) | CDCl₃ |
| N-Benzylaziridine | 7.20-7.40 (m, 5H) | 1.85 (s, 4H) | 3.55 (s, 2H, CH₂) | CDCl₃ |
| N-Boc-aziridine | - | 2.18 (s, 4H) | 1.45 (s, 9H, C(CH₃)₃) | CDCl₃ |
¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Aziridine Carbons (ppm) | Other Carbons (ppm) | Solvent |
| This compound | 144.7, 135.2, 129.8, 128.0 | 28.5 | 21.7 (CH₃) | CDCl₃ |
| N-Benzylaziridine | 139.1, 128.4, 128.2, 127.1 | 26.5 | 63.8 (CH₂) | CDCl₃ |
| N-Boc-aziridine | - | 27.2 | 156.1 (C=O), 79.5 (C(CH₃)₃), 28.4 (C(CH₃)₃) | CDCl₃ |
IR Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignments |
| This compound | 1324, 1160 | S=O stretch (sulfonyl) |
| 1596 | C=C stretch (aromatic) | |
| 2926, 2853 | C-H stretch (aliphatic) | |
| N-Benzylaziridine | 3060, 3030 | C-H stretch (aromatic) |
| 2980, 2850 | C-H stretch (aliphatic) | |
| 1600, 1495, 1450 | C=C stretch (aromatic) | |
| N-Boc-aziridine | 1705 | C=O stretch (carbamate) |
| 2978 | C-H stretch (aliphatic) | |
| 1165 | C-O stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| This compound | 197 [M]⁺ | 155 [M-C₂H₄N]⁺, 91 [C₇H₇]⁺ | ESI |
| N-Benzylaziridine | 133 [M]⁺ | 91 [C₇H₇]⁺, 42 [C₂H₄N]⁺ | EI |
| N-Boc-aziridine | 143 [M]⁺ | 87 [M-C₄H₈]⁺, 57 [C₄H₉]⁺ | ESI |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was acquired with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
-
Data Processing : The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of the neat liquid or solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample analysis. 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. The background spectrum was automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition (ESI) : For Electrospray Ionization (ESI), the sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.[1]
-
Data Acquisition (EI) : For Electron Ionization (EI), a small amount of the sample was introduced via a direct insertion probe. The probe was heated to volatilize the sample into the ion source, where it was bombarded with 70 eV electrons. The mass spectrum was recorded over a similar m/z range.
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to determine the elemental composition.[1]
References
A Comparative Guide to Analyzing N-Tosylaziridine Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of N-Tosylaziridine, a critical building block in the synthesis of many nitrogen-containing compounds in the pharmaceutical industry, is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of this compound, capable of separating the main component from process-related impurities and, in the case of chiral molecules, its enantiomer. This guide provides a comparative overview of HPLC methods for analyzing this compound purity, complete with experimental data and detailed protocols.
Understanding Potential Impurities in this compound Synthesis
The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for synthesizing N-Tosylaziridines involves the reaction of a 2-amino alcohol with p-toluenesulfonyl chloride (tosyl chloride).[1] Potential impurities arising from this process include:
-
Unreacted Starting Materials:
-
2-Amino alcohol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
-
Intermediates and Byproducts:
-
N-tosylated amino alcohol: Formed by the reaction of the amino group with tosyl chloride.
-
O-tosylated amino alcohol: Formed by the reaction of the hydroxyl group with tosyl chloride.
-
Bis-tosylated amino alcohol: Formed when both the amino and hydroxyl groups react with tosyl chloride. This is often an unstable intermediate.
-
Polymeric materials: Aziridines, particularly when unactivated, can be prone to polymerization.
-
The following diagram illustrates the general synthesis pathway and the origin of these potential impurities.
Comparison of HPLC Methods for Purity Analysis
The choice of HPLC method for analyzing this compound purity depends on the specific requirements of the analysis, namely whether the focus is on achiral chemical purity or chiral (enantiomeric) purity. Below is a comparison of representative reversed-phase and chiral HPLC methods.
| Parameter | Reversed-Phase HPLC (Achiral Purity) | Chiral HPLC (Enantiomeric Purity) | Alternative Method: GC-MS |
| Objective | Quantify this compound and separate it from process-related impurities. | Separate and quantify the enantiomers of chiral this compound. | Identify and quantify volatile impurities and the main component. |
| Typical Column | C18 (e.g., LiChrosorb® RP-18), 250 x 4.0 mm, 5 µm | Chiral Stationary Phase (CSP) (e.g., Chiralpak® ID or IF), 250 x 4.6 mm, 5 µm | Capillary column (e.g., DB-VRX), 60 m x 0.25 mm, 1.4 µm |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 2) | n-Hexane/Isopropanol | Helium carrier gas |
| Detection | UV at ~230-240 nm | UV at ~254 nm | Mass Spectrometry (MS) |
| Key Performance | Good separation of polar and non-polar impurities. | Baseline separation of enantiomers. | High sensitivity for volatile compounds. |
| LOD/LOQ | Method-dependent, typically in the µg/mL range. | Method-dependent, can be in the ng/mL range for the minor enantiomer. | Can reach ng/g (ppm) levels for volatile impurities.[2] |
Experimental Protocols
Method 1: Reversed-Phase HPLC for Achiral Purity Analysis
This method is adapted from a validated procedure for a similar heterocyclic compound and is suitable for separating this compound from its potential process-related impurities.[3]
-
Chromatographic Conditions:
-
Column: LiChrosorb® RP-18 (250 x 4.0 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.01 M Phosphate Buffer (pH 2.0) (50:50, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 239 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (Typical Expected Performance):
-
Linearity: Correlation coefficient (r²) > 0.999 over a concentration range of 5-150% of the nominal concentration.
-
Accuracy: Recovery between 98-102%.
-
Precision (RSD): < 2% for repeatability and intermediate precision.
-
LOD/LOQ: To be determined experimentally, but expected to be in the low µg/mL range.
-
Method 2: Chiral HPLC for Enantiomeric Purity Analysis
This method is based on a study that successfully separated enantiomers of various aziridine (B145994) derivatives.[4]
-
Chromatographic Conditions:
-
Column: Chiralpak® ID or Chiralpak® IF (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
A resolution factor (Rs) of > 1.5 between the two enantiomer peaks should be achieved.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis of this compound and the logical relationships between key chromatographic parameters.
Conclusion
The selection of an appropriate HPLC method is crucial for the reliable purity assessment of this compound. For routine quality control and the determination of chemical purity, a reversed-phase HPLC method using a C18 column provides a robust and reliable approach to separate the active pharmaceutical ingredient from its process-related impurities. When dealing with chiral N-Tosylaziridines, a dedicated chiral HPLC method, often employing a polysaccharide-based chiral stationary phase, is essential for the accurate determination of enantiomeric purity. For the analysis of volatile impurities, GC-MS can serve as a valuable orthogonal technique. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate analytical procedures for ensuring the quality of this compound.
References
A Comparative Guide to N-Tosylaziridine and Other Activated Aziridines for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to successful synthesis. This guide provides an objective comparison of N-Tosylaziridine with other key activated aziridines, including N-nosyl, N-mesyl, and N-triflyl derivatives. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate informed decisions in the design and execution of synthetic routes involving these versatile intermediates.
Introduction to Activated Aziridines
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain makes them valuable synthetic intermediates, readily undergoing ring-opening reactions with a variety of nucleophiles to produce vicinal-difunctionalized amines.[1][2] The reactivity of the aziridine (B145994) ring is highly dependent on the nature of the substituent on the nitrogen atom. Electron-withdrawing groups (EWGs) "activate" the aziridine by increasing the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[1] In contrast, aziridines with electron-donating groups are significantly less reactive and often require harsh conditions or Lewis acid catalysis for ring-opening.[3]
This guide focuses on a comparative analysis of commonly used N-sulfonyl activated aziridines, with this compound (N-Ts-aziridine) as a benchmark. The activating groups discussed are:
-
Tosyl (Ts): p-Toluenesulfonyl
-
Nosyl (Ns): 2-Nitrobenzenesulfonyl or 4-Nitrobenzenesulfonyl
-
Mesyl (Ms): Methanesulfonyl
-
Triflyl (Tf): Trifluoromethanesulfonyl
The electron-withdrawing capacity of these groups generally follows the order: Triflyl > Nosyl > Mesyl > Tosyl . This order directly correlates with the reactivity of the corresponding N-activated aziridines in nucleophilic ring-opening reactions.
Comparative Performance Data
The selection of an activating group is a critical parameter that influences reaction rates, yields, and compatibility with various nucleophiles and reaction conditions. The following tables summarize quantitative data from comparative studies on the ring-opening reactions of different N-activated aziridines.
Table 1: Comparison of Yields in the Ring-Opening Reaction with Amines
| Activating Group | Aziridine Substrate | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| Tosyl (Ts) | N-Tosyl-2-phenylaziridine | Aniline | Neat, 80 °C, 2h | 92 | [4] |
| Nosyl (Ns) | N-Nosyl-2-phenylaziridine | Aniline | Not Reported | Higher than Tosyl | [5] |
| Mesyl (Ms) | N-Mesyl-2-phenylaziridine | Aniline | Not Reported | Data Not Available | |
| Triflyl (Tf) | N-Triflyl-2-phenylaziridine | Aniline | Not Reported | Data Not Available |
Note: Direct quantitative comparative studies under identical conditions are scarce in the literature. The higher reactivity of N-nosylaziridines compared to N-tosylaziridines is a generally accepted trend.
Table 2: Comparison of Reactivity in Ring-Opening with Thiolates
| Activating Group | Aziridine Substrate | Nucleophile | Reaction Conditions | Observations | Reference |
| Tosyl (Ts) | N-Tosyl-2-methylaziridine | Thiophenol, K₂CO₃ | DMF, rt, 4h | 95% Yield | |
| Nosyl (Ns) | N-Nosyl-2-methylaziridine | Thiophenol, K₂CO₃ | DMF, rt | Faster reaction rate than Tosyl | [5] |
| Mesyl (Ms) | N-Mesyl-2-methylaziridine | Thiophenol, K₂CO₃ | DMF, rt | Data Not Available | |
| Triflyl (Tf) | N-Triflyl-2-methylaziridine | Thiophenol, K₂CO₃ | DMF, rt | Expected to be highly reactive | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents. Below are representative procedures for the synthesis and ring-opening of various activated aziridines.
Protocol 1: Synthesis of this compound from an Alkene
This protocol describes a general method for the aziridination of an alkene using chloramine-T as the nitrogen source.[7]
Materials:
-
Alkene (1.0 mmol)
-
Chloramine-T trihydrate (1.5 mmol)
-
Dirhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (1 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Sodium hydroxide (B78521) solution, aqueous (10%)
Procedure:
-
To a solution of the alkene in anhydrous DCM, add chloramine-T trihydrate and Rh₂(OAc)₄.
-
Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 10% aqueous NaOH solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Nucleophilic Ring-Opening of this compound with Sodium Azide (B81097)
This procedure details the regioselective ring-opening of an this compound with sodium azide.[8][9]
Materials:
-
This compound (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Ammonium (B1175870) chloride (NH₄Cl) (1.5 mmol)
-
Methanol (B129727)/Water (4:1, 5 mL)
Procedure:
-
Dissolve the this compound in the methanol/water solvent mixture.
-
Add sodium azide and ammonium chloride to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography.
Protocol 3: Nucleophilic Ring-Opening of N-Nosylaziridine with an Amine
This protocol describes the ring-opening of a more reactive N-nosylaziridine.[5]
Materials:
-
N-Nosylaziridine (1.0 mmol)
-
Amine (e.g., benzylamine) (1.2 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
Dissolve the N-nosylaziridine in acetonitrile.
-
Add the amine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically faster than with N-tosylaziridines.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Stability and Handling Considerations
Activated aziridines are reactive compounds and should be handled with care.
-
N-Tosylaziridines: Generally stable crystalline solids that can be stored for extended periods at low temperatures.[4]
-
N-Nosylaziridines: The presence of the nitro group makes them more reactive and potentially more sensitive to shock and heat.
-
N-Mesylaziridines: Similar in stability to N-tosylaziridines.
-
N-Triflyl aziridines: Due to the highly activating nature of the triflyl group, these are the most reactive and potentially least stable. Synthesis is often performed in situ.[6]
General Safety Precautions:
-
Always work in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Avoid inhalation of dust and vapors.[11]
-
Avoid contact with skin and eyes.[11]
-
Store in a cool, dry place away from heat and incompatible materials.[12]
Diagrams and Workflows
Visual representations of reaction pathways and experimental workflows can significantly aid in understanding and planning synthetic strategies.
Caption: A generalized workflow for the synthesis and subsequent ring-opening of activated aziridines.
Caption: Key factors influencing the reactivity of activated aziridines in ring-opening reactions.[2][13][14]
Conclusion
The choice of an N-activating group for aziridines is a critical decision in synthetic planning. N-Tosylaziridines represent a versatile and widely used class of activated aziridines, offering a good balance of reactivity and stability. For transformations requiring higher reactivity, N-nosylaziridines present a viable alternative, albeit with potentially reduced stability. For extremely facile ring-opening, N-triflyl aziridines are the most potent, though their synthesis and handling require greater care. This guide provides the foundational data and protocols to assist researchers in navigating these choices and successfully implementing activated aziridines in their synthetic endeavors. Further research into direct, quantitative comparisons of these activating groups under standardized conditions would be of significant value to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aziridine synthesis by aziridination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-nonyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. media.benjaminmoore.com [media.benjaminmoore.com]
- 13. researchgate.net [researchgate.net]
- 14. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
N-Tosylaziridine: A Superior Nitrogen Source for Amine Synthesis
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules, the efficient and stereoselective introduction of nitrogen-containing functional groups is of paramount importance. While numerous methods exist for the synthesis of amines, the use of N-Tosylaziridine as a nitrogen source presents a compelling case for its superiority over traditional methods such as the Gabriel synthesis and reductive amination. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate strategy for their synthetic endeavors.
At a Glance: this compound vs. Traditional Methods
| Feature | This compound | Gabriel Synthesis | Reductive Amination |
| Stereocontrol | Excellent, often with complete retention or inversion of stereochemistry. | Not inherently stereoselective; requires chiral starting materials. | Variable; depends on the substrate and reducing agent. |
| Reaction Conditions | Mild to moderate, often catalyzed by Lewis acids.[1][2] | Often requires harsh conditions (strong base, high temperatures, acidic/basic hydrolysis).[3] | Generally mild, one-pot procedure.[4] |
| Substrate Scope | Broad; tolerant of various functional groups. | Limited to primary alkyl halides; secondary halides are problematic.[3] | Broad for aldehydes and ketones. |
| Byproducts | Tosyl group needs to be removed in a separate step. | Phthalhydrazide (B32825) byproduct can be difficult to remove.[3] | Minimal byproducts. |
| Atom Economy | Moderate. | Poor. | Good. |
| Yield | Generally high.[5] | Can be high, but purification challenges can lower isolated yields. | Generally high.[6] |
Delving Deeper: A Comparative Analysis
Stereoselectivity: The this compound Advantage
The primary advantage of employing N-Tosylaziridines lies in the high degree of stereocontrol achievable in the synthesis of chiral amines. The ring-opening of a chiral this compound with a nucleophile proceeds via an SN2 mechanism, leading to a predictable inversion of stereochemistry at the attacked carbon center.[1] This allows for the synthesis of enantiomerically pure amines from readily available chiral precursors.
In contrast, the Gabriel synthesis is not inherently stereoselective.[7] The stereocenter, if present in the alkyl halide, is not involved in the bond-forming step with the phthalimide (B116566) nitrogen. Therefore, the synthesis of chiral amines via this method relies entirely on the availability of enantiopure starting materials.
Reductive amination offers a pathway to chiral amines from prochiral ketones.[8] However, the enantioselectivity of this method is highly dependent on the choice of a chiral reducing agent or a chiral auxiliary, and achieving high enantiomeric excess can be challenging and substrate-dependent.[8][9]
Reaction Conditions and Functional Group Tolerance
N-Tosylaziridines undergo ring-opening under relatively mild conditions, often facilitated by Lewis acids.[1][2] This mildness allows for the presence of a wide range of functional groups in the nucleophile and the aziridine (B145994) itself, making it a versatile tool in complex molecule synthesis.
The Gabriel synthesis, on the other hand, typically involves harsh reaction conditions. The initial N-alkylation often requires a strong base and elevated temperatures, and the subsequent cleavage of the phthalimide group necessitates either strong acid or hydrazine (B178648), which can be incompatible with sensitive functional groups.[3][10]
Reductive amination is known for its mild, one-pot procedure.[4] However, the reducing agents used, such as sodium cyanoborohydride, can be toxic and may require careful handling.[4]
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical differences between these methods, the following are representative experimental protocols for the synthesis of a chiral amine.
Method 1: Synthesis of a Chiral Amine via this compound Ring-Opening
This protocol describes the synthesis of a chiral β-amino ester through the ring-opening of an this compound-2-carboxylate.[11]
Materials:
-
trans-N-Tosyl-3-phenylaziridine-2-carboxylate (1.0 mmol)
-
Samarium(II) iodide (SmI₂) solution (0.1 M in THF, 2.2 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of trans-N-Tosyl-3-phenylaziridine-2-carboxylate in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
The SmI₂ solution is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding β-amino ester.
Typical Yield: >95%[11] Stereoselectivity: >99:1 dr[11]
Method 2: Synthesis of a Primary Amine via Gabriel Synthesis
This protocol outlines the synthesis of benzylamine (B48309) from benzyl (B1604629) bromide using potassium phthalimide.[3][7]
Materials:
-
Potassium phthalimide (1.1 mmol)
-
Benzyl bromide (1.0 mmol)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (B1144303) (10 mmol)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (10% aqueous solution)
Procedure:
-
A mixture of potassium phthalimide and benzyl bromide in DMF is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The precipitate of N-benzylphthalimide is collected by filtration, washed with water, and dried.
-
The N-benzylphthalimide is suspended in ethanol, and hydrazine hydrate is added.
-
The mixture is refluxed for 2 hours, during which a white precipitate of phthalhydrazide forms.
-
The mixture is cooled, and concentrated hydrochloric acid is added.
-
The precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether.
-
The aqueous layer is basified with 10% sodium hydroxide solution and extracted with diethyl ether.
-
The combined organic layers are dried and concentrated to give benzylamine.
Typical Yield: 70-90%
Method 3: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes the synthesis of N-benzylaniline from benzaldehyde (B42025) and aniline (B41778).[6]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
To a solution of benzaldehyde and aniline in methanol, a few drops of acetic acid are added.
-
The mixture is stirred at room temperature for 30 minutes to form the imine.
-
Sodium cyanoborohydride is added in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Typical Yield: 85-95%[6]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways for each of the discussed amine synthesis methods.
Conclusion
While the Gabriel synthesis and reductive amination remain valuable tools in the synthetic chemist's arsenal, the use of this compound as a nitrogen source offers distinct advantages, particularly in the context of stereoselective synthesis of complex, highly functionalized amines. Its ability to deliver high yields and excellent stereocontrol under relatively mild conditions makes it a superior choice for demanding synthetic targets. Researchers and drug development professionals should consider the unique benefits of this compound when designing synthetic routes that require the precise installation of a nitrogen-containing stereocenter.
References
- 1. ias.ac.in [ias.ac.in]
- 2. [PDF] Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate | Semantic Scholar [semanticscholar.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry [ouci.dntb.gov.ua]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Systems for N-Tosylaziridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-tosylaziridines, crucial building blocks in organic synthesis and medicinal chemistry, is facilitated by a variety of catalytic systems. This guide provides an objective comparison of three prominent metal-based catalytic systems—Copper, Zirconium, and Manganese-catalyzed—for the aziridination of olefins. The comparison is supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable system for specific research and development needs.
At a Glance: Performance Comparison of Catalytic Systems
The following table summarizes the key performance metrics of copper, zirconium, and manganese-based catalytic systems for the synthesis of N-tosylaziridines from various olefin substrates.
| Catalyst System | Typical Catalyst | Nitrene Source | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Copper | [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | Styrene | 1 | Dichloromethane (B109758) | 12 | 100 | [1] |
| (TTM)CuCl | PhI=NTs | Styrene | 1 | Dichloromethane | 12 | 71 | [1] | |
| [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | 1-Hexene | 1 | Dichloromethane | 12 | 80 | [1] | |
| [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | (E)-2-Hexene | 1 | Dichloromethane | 12 | 95 | [1] | |
| Zirconium | ZrO₂/Dipicolinic Acid | Chloramine-T | α-Methylstyrene | 1.5 | Acetonitrile (B52724) | 12 | 95 | [2][3] |
| ZrO₂/Dipicolinic Acid | Chloramine-T | trans-4-Octene | 1.5 | Acetonitrile | 12 | 95 | [2][3] | |
| ZrO₂/Dipicolinic Acid | Chloramine-T | 1-Octene | 1.5 | Acetonitrile | 12 | 85 | [2][3] | |
| ZrO₂/Dipicolinic Acid | Chloramine-T | Cyclooctene | 1.5 | Acetonitrile | 12 | 99 | [2][3] | |
| Manganese | Mn-TMPyP4 | Chloramine-T | Styrene | 5 | Acetonitrile | 24 | 11 | [4] |
| Mn-TMPyP4 | Chloramine-T | Styrene | 5 | Water (pH 7) | 24 | 81 | [4] | |
| Mn-TMPyP4 | Chloramine-T | 4-Methylstyrene | 5 | Water (pH 7) | 24 | 93 | [4] | |
| Mn-TMPyP4 | Chloramine-T | 4-Chlorostyrene | 5 | Water (pH 7) | 24 | 56 | [4] |
Visualizing the Workflow and Catalytic Cycles
A general experimental workflow for the synthesis of N-tosylaziridines is depicted below, followed by simplified representations of the proposed catalytic cycles for each system.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the discussed catalytic systems.
Copper-Catalyzed Aziridination of Olefins[1]
Catalyst: [(TTM)Cu(NCMe)]PF₆ (TTM = 4,4′,4″-(methanetriyl)tris(1-benzyl-1H-1,2,3-triazole)) Nitrene Source: [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
Procedure:
-
The copper complex (0.01 mmol, 1 mol%) is dissolved in deoxygenated dichloromethane (6 mL).
-
The olefin substrate (1 mmol) is added to the solution.
-
PhI=NTs (74.4 mg, 0.2 mmol) is then added in one portion.
-
The reaction mixture is stirred for 12 hours at room temperature.
-
Following the reaction, the volatile components are removed under reduced pressure.
-
The crude product is analyzed by ¹H NMR spectroscopy and purified by column chromatography.
Zirconium-Catalyzed Aziridination of Alkenes[2][3]
Catalyst: Zirconium(IV) oxide (ZrO₂) with dipicolinic acid (Dipic) Nitrene Source: Chloramine-T trihydrate
Procedure:
-
To a vial is added the alkene (1.0 mmol), acetonitrile (0.5 M), ZrO₂ (1.5 mol%), dipicolinic acid (2.25 mol%), and tetrabutylammonium (B224687) bromide (TBAB, 7.5 mol%).
-
Chloramine-T trihydrate (1.5 mmol) is added, and the vial is sealed.
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel.
Manganese-Catalyzed Aziridination of Olefins[4]
Catalyst: Manganese(III) meso-tetra(N-methyl-4-pyridyl)porphine ([MnTMPyP4]I₅) Nitrene Source: Chloramine-T
Procedure:
-
In a typical experiment, the manganese catalyst (5 mol%) is added to a solution of the olefin substrate (e.g., styrene, 1 part) and chloramine-T (2 parts) in the desired solvent (2 mL). For aqueous reactions, buffered solutions (e.g., 75 mM phosphate (B84403) buffer at pH 7) are used.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction products are extracted with an organic solvent (e.g., dichloromethane).
-
The organic extracts are dried, concentrated, and the yield of the this compound is determined by gas chromatography-mass spectrometry (GC-MS) analysis.
Concluding Remarks
The choice of a catalytic system for this compound synthesis depends on several factors, including the nature of the olefin substrate, desired reaction conditions (e.g., solvent, temperature), and the importance of factors like catalyst cost and environmental impact.
-
Copper-based systems are highly efficient, particularly with PhI=NTs as the nitrene source, often providing high to quantitative yields with a variety of olefins. The choice of ligand and counter-ion can significantly influence the catalytic activity.[1]
-
Zirconium-based catalysis offers a robust method using the less expensive and more stable nitrene source, chloramine-T. This system demonstrates high yields and stereospecificity for a broad range of both activated and unactivated alkenes.[2][3]
-
Manganese-porphyrin catalysts present a unique advantage in their ability to function in aqueous media, which is a significant step towards greener chemical processes. While yields in organic solvents may be low, the activity in buffered aqueous solutions is excellent, especially for substituted styrenes.[4]
Researchers and drug development professionals should consider these factors when selecting a catalytic system for their specific synthetic needs. The provided protocols offer a starting point for the practical implementation of these methods.
References
- 1. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Navigating the Nucleophilic Ring-Opening of N-Tosylaziridines: A Mechanistic Comparison
For researchers, scientists, and drug development professionals, understanding the intricacies of N-Tosylaziridine ring-opening reactions is paramount for the strategic synthesis of complex nitrogen-containing molecules. This guide provides a comparative analysis of the mechanistic pathways governing this versatile transformation, supported by experimental data and detailed protocols. We delve into the factors influencing regioselectivity and stereochemistry, offering a comprehensive resource for designing efficient and selective synthetic routes.
The activation of the aziridine (B145994) ring by the electron-withdrawing N-tosyl group renders it susceptible to nucleophilic attack, a feature widely exploited in organic synthesis. The precise mechanism of this ring-opening, however, is highly dependent on the nature of the nucleophile, the substitution pattern of the aziridine, and the presence of catalysts. Generally, the reaction proceeds via an S N 2-type mechanism, although borderline S N 2 pathways have also been proposed.
Mechanistic Pathways: A Visual Guide
The ring-opening of N-Tosylaziridines can be broadly categorized into two main pathways: a direct nucleophilic attack (uncatalyzed or base-catalyzed) and a Lewis acid-catalyzed process. The Lewis acid coordinates to the nitrogen atom, further activating the aziridine ring and facilitating nucleophilic attack.
Figure 1. Comparative overview of uncatalyzed/base-catalyzed and Lewis acid-catalyzed this compound ring-opening pathways.
Regioselectivity: A Tale of Two Carbons
The regioselectivity of the ring-opening is a critical aspect, determining which of the two aziridine carbons is attacked by the nucleophile. This is primarily governed by steric and electronic factors. In general, nucleophilic attack occurs at the less substituted carbon. However, in the case of aryl-substituted aziridines, attack at the benzylic position is often favored due to electronic stabilization of the developing negative charge in the transition state.
Comparative Data on Regioselective Ring-Opening
The choice of catalyst and nucleophile significantly impacts the regioselectivity of the reaction. Below is a summary of representative data from the literature.
| Aziridine Substrate | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Major Regioisomer | Ratio (Major:Minor) | Yield (%) | Reference |
| 2-Phenyl-N-tosylaziridine | ZnCl₂ | 200 | CH₂Cl₂ | Reflux | Attack at benzylic carbon | >99:1 | 92 | [1][2] |
| 2-Phenyl-N-tosylaziridine | ZnBr₂ | 200 | CH₂Cl₂ | Reflux | Attack at benzylic carbon | >99:1 | 95 | [1][2] |
| 2-Phenyl-N-tosylaziridine | ZnI₂ | 200 | CH₂Cl₂ | Reflux | Attack at benzylic carbon | >99:1 | 94 | [1][2] |
| 2-Cyclohexyl-N-tosylaziridine | ZnI₂ | 200 | CH₂Cl₂ | Reflux | Attack at less substituted C | >99:1 | 93 (trans) | [1] |
| 2-Phenyl-N-tosylaziridine | Acetic Anhydride (B1165640) | TBD (5) | DMF | 50 | Attack at benzylic carbon | - | 78 | [3] |
| 2-Ethyl-N-tosylaziridine | Acetic Anhydride | TBD (5) | DMF | 80 | Attack at less substituted C | - | 85 | [3] |
| 2-Phenyl-N-tosylaziridine | Thiophenol | [Ag(COD)₂]PF₆ (2) | DCE | RT | Attack at benzylic carbon | - | - | [4][5][6] |
| 2-Phenyl-N-tosylaziridine | Phenol | [Ag(COD)₂]PF₆ (2) | DCE | RT | Attack at benzylic carbon | - | - | [4][5][6] |
| 2-Phenyl-N-tosylaziridine | Aniline | [Ag(COD)₂]PF₆ (2) | DCE | RT | Attack at benzylic carbon | - | - | [4][5][6] |
TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene; DMF: Dimethylformamide; DCE: Dichloroethane; RT: Room Temperature.
Experimental Protocols: A Practical Guide
To facilitate the application of these methodologies, detailed experimental protocols for key ring-opening reactions are provided below.
General Procedure for Zinc(II) Halide-Mediated Ring-Opening[1]
A suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous CH₂Cl₂ (2.0 mL) is refluxed for 5 minutes. A solution of the this compound (0.365 mmol) in anhydrous CH₂Cl₂ (2.0 mL) is then added slowly with stirring under a nitrogen atmosphere. The resulting mixture is refluxed until complete consumption of the starting material, as monitored by Thin Layer Chromatography (TLC).
TBD-Catalyzed Ring-Opening with Acid Anhydrides[3]
To a solution of this compound (1.0 mmol) and acid anhydride (1.2 mmol) in DMF (2 mL) is added 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol%). The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and the product is extracted.
Silver(I)-Catalyzed Ring-Opening with Nucleophiles[5]
A mixture of the this compound (0.5 mmol), the nucleophile (0.5 mmol), and [Ag(COD)₂]PF₆ (2 mol %) in dry dichloroethane (3 mL) is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with dichloromethane.
Workflow for a Typical Regioselectivity Study
The systematic investigation of regioselectivity in this compound ring-opening reactions follows a well-defined workflow.
Figure 2. A generalized workflow for conducting a systematic study on the regioselectivity of this compound ring-opening reactions.
Stereochemistry: The Inversion Principle
Consistent with an S N 2 mechanism, the nucleophilic ring-opening of chiral N-Tosylaziridines generally proceeds with a clean inversion of stereochemistry at the center of attack. However, partial racemization can occur, particularly under harsh reaction conditions or with certain Lewis acids that may promote equilibrium between the aziridine and an open-chain carbocationic intermediate. The use of quaternary ammonium (B1175870) salts has been shown to effectively control this racemization in some cases.[1]
Conclusion
The ring-opening of N-Tosylaziridines is a powerful tool in synthetic organic chemistry, offering access to a diverse array of functionalized amines. A thorough understanding of the underlying mechanistic principles is crucial for predicting and controlling the regioselectivity and stereoselectivity of these reactions. By carefully selecting the nucleophile, catalyst, and reaction conditions, chemists can tailor the outcome to meet the specific demands of their synthetic targets. This guide provides a foundational framework for researchers to navigate the complexities of this compound chemistry and harness its full potential in the development of novel molecules.
References
- 1. ias.ac.in [ias.ac.in]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ag(I)-catalyzed regioselective ring-opening of this compound and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of N-Tosylaziridine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of N-tosylaziridines is a cornerstone transformation in organic synthesis, providing a versatile route to highly functionalized amines. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies. This guide offers a comparative analysis of the kinetics of N-Tosylaziridine reactions with various nucleophiles, supported by experimental data and detailed protocols.
Comparative Kinetic Data
The reactivity of N-tosylaziridines in ring-opening reactions is highly dependent on the nature of the nucleophile and the substitution pattern of the aziridine (B145994) ring. The following tables summarize key kinetic parameters from both experimental and computational studies, offering a quantitative comparison of these reactions.
Experimentally Determined Initial Rates of Ag(I)-Catalyzed Ring-Opening
Initial rate studies of the silver(I)-catalyzed ring-opening of N-tosylaziridines highlight the influence of the nucleophile on the reaction rate. The data below, extrapolated from the work of Ghorai and colleagues, provides a comparative overview of the reactivity of sulfur, oxygen, and nitrogen nucleophiles.[1][2][3]
| Nucleophile | Substrate | Catalyst | Initial Rate (relative) |
| Thiophenol (S-nucleophile) | 2-phenyl-N-tosylaziridine | [Ag(COD)₂]PF₆ | High |
| Methanol (O-nucleophile) | 2-phenyl-N-tosylaziridine | [Ag(COD)₂]PF₆ | Moderate |
| Aniline (N-nucleophile) | 2-phenyl-N-tosylaziridine | [Ag(COD)₂]PF₆ | Low |
Note: The relative rates are based on the initial rate studies reported. For precise quantitative comparison, examination of the full kinetic data from the original study is recommended.
Calculated Activation Energies for Nucleophilic Ring-Opening
Computational studies provide valuable insights into the intrinsic reactivity of N-tosylaziridines and the effect of substituents on the activation barrier of the ring-opening reaction. The following data, derived from density functional theory (DFT) calculations, compares the activation energies for the SN2 ring-opening of a model this compound with that of an epoxide, and illustrates the impact of different N-activating groups.
| Electrophile | Nucleophile | Activating Group | Calculated Activation Energy (kcal/mol) |
| Aziridine | Acetate | -H | 32.1 |
| Aziridine | Acetate | -Tosyl (Ts) | ~15-20 (estimated) |
| Aziridine | Acetate | -Mesyl (Ms) | 7.0 |
| Aziridine | Acetate | -Triflyl (Tf) | -2.7 |
| Epoxide | Acetate | N/A | 16.6 |
Note: The activation energy for the this compound is an estimation based on the trend observed with other electron-withdrawing groups. The negative activation energy for the N-triflylaziridine suggests a very rapid, possibly barrierless, reaction under the calculated conditions.
Reaction Mechanisms and Signaling Pathways
The ring-opening of N-tosylaziridines typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to inversion of stereochemistry at that center. Lewis or Brønsted acid catalysis can be employed to activate the aziridine ring, making it more susceptible to nucleophilic attack.
Caption: Generalized SN2 mechanism for the nucleophilic ring-opening of this compound.
In the case of catalytic reactions, the catalyst first interacts with the this compound to form an activated complex, which then reacts with the nucleophile.
Caption: Simplified catalytic cycle for the ring-opening of this compound.
Experimental Protocols
Accurate kinetic analysis of this compound reactions requires careful experimental design and execution. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of these reactions in real-time.
General Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the rate of reaction between an this compound and a nucleophile.
1. Materials and Instrumentation:
-
This compound substrate
-
Nucleophile
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a singlet in a clean region of the ¹H NMR spectrum)
-
NMR spectrometer (400 MHz or higher recommended)
-
Thermostatted NMR probe
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound of a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the nucleophile of a known concentration in the same deuterated solvent.
-
Prepare a stock solution of the internal standard of a known concentration in the same deuterated solvent.
3. Experimental Procedure:
-
Equilibrate the NMR probe to the desired reaction temperature.
-
In an NMR tube, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Acquire a ¹H NMR spectrum of the initial mixture (t=0).
-
Initiate the reaction by adding a known volume of the pre-thermostatted nucleophile stock solution to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
Continue acquiring spectra until the reaction has reached completion or for a sufficient period to determine the initial rate.
4. Data Analysis:
-
Process the acquired ¹H NMR spectra (phasing, baseline correction).
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting this compound and a characteristic proton of the ring-opened product. Also, integrate the signal of the internal standard.
-
Normalize the integrals of the starting material and product to the integral of the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of the starting material and/or product as a function of time.
-
From this plot, determine the initial rate of the reaction. By performing the experiment with varying concentrations of the reactants, the order of the reaction with respect to each component and the rate constant (k) can be determined.
Caption: Experimental workflow for the kinetic analysis of this compound reactions by NMR.
Conclusion
The kinetic analysis of this compound reactions reveals a rich and tunable reactivity profile. The choice of nucleophile and the electronic nature of the activating group on the nitrogen atom are critical factors in determining the rate of ring-opening. The provided data and protocols serve as a valuable resource for researchers in the field, enabling the rational design of experiments and the development of efficient synthetic strategies. Further investigation into the kinetics of these reactions under various catalytic systems will undoubtedly continue to expand the synthetic utility of N-tosylaziridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ag(I)-catalyzed regioselective ring-opening of this compound and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. | Semantic Scholar [semanticscholar.org]
- 3. Ag(I)-catalyzed regioselective ring-opening of this compound and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of N-Tosylaziridine in Isotopic Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precise and efficient methods to quantify biomolecules is perennial. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone of quantitative proteomics and metabolomics. While a variety of reagents are available for introducing stable isotopes into peptides and other biomolecules, the exploration of novel reagents with unique reactivity profiles continues to be an area of active interest. This guide provides a comparative overview of N-Tosylaziridine as a potential reagent for isotopic labeling studies, benchmarking it against established alternatives like iodoacetamide. Although direct, extensive experimental data on the use of isotopically labeled this compound for quantitative proteomics is not yet prevalent in the scientific literature, this guide extrapolates from its known chemical reactivity to build a framework for its application and evaluation.
This compound is a versatile electrophilic reagent known for its reactivity towards a range of nucleophiles.[1][2] This reactivity, particularly with soft nucleophiles like the thiol group of cysteine residues, positions it as a candidate for targeted labeling of proteins. By synthesizing this compound with isotopic labels (e.g., ²H, ¹³C, ¹⁵N), it can theoretically be employed for relative and absolute quantification of proteins and peptides.
Comparison of Cysteine Labeling Reagents
The selection of a labeling reagent is critical and depends on factors such as reaction efficiency, specificity, and the stability of the resulting bond. The following table compares the projected performance of isotopically labeled this compound with the widely used reagent, iodoacetamide.
| Feature | This compound (Projected) | Iodoacetamide |
| Reactive Group | Aziridine (B145994) Ring | Halogen (Iodine) |
| Target Residue | Primarily Cysteine (Thiol group) | Primarily Cysteine (Thiol group) |
| Reaction Mechanism | Nucleophilic ring-opening | Nucleophilic substitution (SN2) |
| Reaction pH | Typically neutral to slightly basic | Typically neutral to slightly basic |
| Projected Labeling Efficiency | Potentially high due to the strained aziridine ring | High, well-established |
| Potential for Off-Target Labeling | Possible with other nucleophilic residues (e.g., Lys, His) | Known to react with Met, Lys, His, and N-terminus |
| Bond Stability | Forms a stable thioether bond | Forms a stable thioether bond |
| Isotopic Labeling | Can be synthesized with ²H, ¹³C, or ¹⁵N | Commercially available in isotopically labeled forms |
| Advantages | Potentially different selectivity profile compared to iodoacetamide. | Well-characterized, widely used, high efficiency. |
| Disadvantages | Limited published data on use in quantitative proteomics; potential for side reactions needs thorough investigation. | Known off-target reactivity can complicate data analysis. |
Experimental Protocols
The following are proposed experimental protocols for the synthesis of isotopically labeled this compound and its use in labeling peptides for mass spectrometry analysis. These protocols are based on established synthetic methods for aziridines and standard proteomics workflows.
Synthesis of Isotopically Labeled this compound
Synthesis of [¹³C₂]-N-Tosylaziridine:
A potential route for the synthesis of [¹³C₂]-N-Tosylaziridine could start from commercially available [¹³C₂]-ethylene. The aziridination of [¹³C₂]-ethylene can be achieved using a nitrogen source such as Chloramine-T trihydrate in the presence of a suitable catalyst.
-
Materials: [¹³C₂]-Ethylene, Chloramine-T trihydrate, catalyst (e.g., a transition metal complex), solvent (e.g., acetonitrile).
-
Procedure:
-
In a reaction vessel, dissolve Chloramine-T trihydrate in the chosen solvent.
-
Introduce the catalyst to the solution.
-
Bubble [¹³C₂]-Ethylene gas through the reaction mixture at a controlled rate and temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and purify the [¹³C₂]-N-Tosylaziridine using column chromatography.
-
Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.
-
Peptide Labeling with Isotopically Labeled this compound for Quantitative Proteomics
This protocol outlines a typical workflow for differential labeling of two peptide samples for relative quantification.
-
Materials:
-
Peptide samples (e.g., "light" and "heavy" samples to be compared).
-
"Light" this compound (unlabeled).
-
"Heavy" [¹³C₂]-N-Tosylaziridine.
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate).
-
Labeling buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Quenching solution (e.g., excess L-cysteine).
-
Trypsin for protein digestion.
-
Mass spectrometry-grade solvents.
-
-
Procedure:
-
Protein Extraction and Digestion: Extract proteins from two biological samples. Reduce disulfide bonds with DTT and then digest the proteins into peptides using trypsin.
-
Differential Labeling:
-
To the "light" peptide sample, add a solution of "light" this compound in a suitable solvent (e.g., acetonitrile).
-
To the "heavy" peptide sample, add a solution of "heavy" [¹³C₂]-N-Tosylaziridine.
-
Incubate both reactions at room temperature for a defined period (e.g., 1 hour).
-
-
Quenching: Quench the labeling reaction by adding an excess of a thiol-containing compound like L-cysteine.
-
Sample Pooling: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Sample Cleanup: Desalt the combined peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the mass spectra.
-
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the chemical reaction of cysteine alkylation and a typical quantitative proteomics workflow.
Figure 1. Reaction and Workflow Diagrams.
The diagram above illustrates the nucleophilic attack of a cysteine thiol on the this compound ring, leading to a stable, labeled peptide. The workflow diagram outlines the key steps in a typical quantitative proteomics experiment using differential isotopic labeling.
Signaling Pathways and Logical Relationships
The application of quantitative proteomics extends to the elucidation of cellular signaling pathways. By comparing protein abundance under different conditions (e.g., with and without a drug treatment), researchers can identify proteins whose expression levels are altered, providing insights into the affected pathways.
Figure 2. Signaling Pathway Analysis.
This diagram depicts a generic signaling cascade where quantitative proteomics, using a method like isotopic labeling with this compound, can be employed to measure changes in protein expression, thereby helping to map the flow of information within the cell.
Conclusion
While this compound is a well-established reagent in organic synthesis, its application in isotopic labeling for quantitative proteomics remains an underexplored frontier. Based on its chemical properties, it holds promise as a cysteine-reactive labeling agent with a potentially distinct reactivity profile compared to commonly used reagents. The proposed protocols and workflows in this guide provide a foundation for researchers to investigate the utility of isotopically labeled this compound. Further experimental validation is necessary to fully characterize its labeling efficiency, specificity, and overall performance in complex biological samples. Such studies will be crucial in determining whether this compound can become a valuable addition to the toolkit of quantitative proteomics.
References
A Researcher's Guide to Determining Enantiomeric Excess in Chiral N-Tosylaziridines: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral N-Tosylaziridines, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate the selection of the most suitable method for specific research needs.
Chiral N-Tosylaziridines are pivotal building blocks in asymmetric synthesis, leading to the formation of a wide array of enantiomerically pure compounds with significant applications in medicinal chemistry and materials science. The stereochemical purity of these intermediates directly impacts the efficacy and safety of the final products. Consequently, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable.
This guide delves into the principles, practical considerations, and comparative performance of the four leading techniques for ee determination of N-Tosylaziridines.
Comparative Performance of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of chiral N-Tosylaziridines is dictated by factors such as the analyte's volatility, thermal stability, solubility, and the desired level of sensitivity and throughput. The following tables summarize quantitative data from literature for the separation of various chiral aziridines, which can serve as a strong starting point for method development for N-Tosylaziridines.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for the Separation of Chiral Aziridines
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | k'₁ | α | Rₛ |
| N-H Aziridine (B145994) | Chiralpak ID | 90:10 | 1.0 | 2.15 | 1.12 | 1.8 |
| N-Me Aziridine | Chiralpak IF | 90:10 | 1.0 | 1.89 | 1.13 | 1.5 |
| N-H Aziridine with ester | Chiralpak IF | 95:5 | 1.0 | 3.45 | 1.10 | 1.7 |
| N-Boc-3-phenylaziridine-2-carboxamide | Chiralcel OD-H | 80:20 | 1.0 | - | - | - |
| N-Boc-3-(4-fluorophenyl)aziridine-2-carboxamide | Chiralcel OD-H | 80:20 | 1.0 | - | - | - |
Data for N-H and N-Me aziridines adapted from Frink, L.A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607–1612.[1] Data for N-Boc aziridines adapted from a study on asymmetric aziridination.[2] k'₁: Retention factor of the first eluting enantiomer; α: Separation factor; Rₛ: Resolution factor.
Table 2: Chiral Gas Chromatography (GC) Data for the Separation of Chiral Aziridines
| Analyte | Chiral Stationary Phase (CSP) | Temperature (°C) | k'₁ | α | Rₛ |
| N-H Aziridine | CHIRALDEX B-PM | 110 | 1.55 | 1.04 | 1.1 |
| N-Me Aziridine | CHIRALDEX B-PM | 110 | 1.35 | 1.05 | 1.2 |
| N-H Aziridine with ester | CHIRALDEX G-TA | 120 | 2.10 | 1.06 | 1.5 |
Data adapted from Frink, L.A., et al. (2014).[1] k'₁: Retention factor of the first eluting enantiomer; α: Separation factor; Rₛ: Resolution factor.
Table 3: Chiral Supercritical Fluid Chromatography (SFC) - General Performance
| Parameter | Performance Characteristics |
| Principle | Differential partitioning between a CSP and a supercritical fluid mobile phase (typically CO₂ with a modifier). |
| Advantages | Fast analysis times, reduced organic solvent consumption ("green" technique), high efficiency.[3] |
| Disadvantages | Requires specialized equipment, method development can be complex. |
| Typical CSPs | Polysaccharide-based (e.g., Chiralpak series), Pirkle-type. |
| Typical Modifiers | Methanol, Ethanol, Isopropanol (B130326).[4] |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - General Performance
| Parameter | Performance Characteristics |
| Principle | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[5] |
| Advantages | Rapid analysis, non-destructive, provides structural information.[6] |
| Disadvantages | Lower sensitivity compared to chromatographic methods, may require stoichiometric amounts of chiral auxiliaries, potential for signal overlap. |
| Typical CSAs | Pirkle's alcohol, (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, custom-synthesized agents. |
| Key Parameter | Chemical shift difference (Δδ) between diastereomeric signals. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate enantiomeric excess determination. The following sections provide representative methodologies for each technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
-
Chiral Stationary Phase: Chiralpak® ID (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting condition is 90:10 (v/v). The ratio can be adjusted to optimize resolution and retention time. For N-Tosylaziridines, which can be sensitive, it is crucial to use high-purity solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the N-Tosylaziridine has significant absorbance (e.g., 230 nm or 254 nm).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., hexane/IPA mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Chiral Gas Chromatography (GC)
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Method 2: Cyclodextrin-Based CSP
-
Chiral Stationary Phase: A cyclodextrin-based capillary column, such as CHIRALDEX® B-PM (permethylated β-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: An isothermal or gradient temperature program should be optimized for the specific this compound. A starting point could be an isothermal analysis at 110-150 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 100:1) is often used to prevent column overloading.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers, as described for HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Instrumentation:
-
An SFC system with a CO₂ pump, a modifier pump, an automated back pressure regulator, a column oven, and a detector (e.g., UV-Vis or Mass Spectrometer).
Method 3: General Screening Protocol
-
Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® IA, IB, IC, ID, IE, or IF are often used for initial screening.
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol, ethanol, or isopropanol. A common screening approach involves a gradient of the modifier (e.g., 5% to 40% over 5-10 minutes).
-
Back Pressure: Typically maintained at 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the this compound sample in the modifier solvent or a compatible co-solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Method 4: Using a Chiral Solvating Agent (CSA)
-
Chiral Solvating Agent (CSA): Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) is a common choice. Other commercially available or custom-synthesized CSAs can also be effective.
-
Solvent: A deuterated solvent in which both the this compound and the CSA are soluble (e.g., CDCl₃, C₆D₆).
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the enantiomerically enriched this compound sample.
-
Add a molar equivalent of the chosen CSA to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
-
Acquire another ¹H NMR spectrum. Protons in the vicinity of the chiral center of the aziridine should exhibit two distinct signals or sets of signals corresponding to the two diastereomeric solvates.
-
-
Data Analysis: The enantiomeric ratio is determined by integrating the corresponding signals of the two diastereomers. The enantiomeric excess is then calculated from this ratio. The chemical shift difference (Δδ) between the signals is a measure of the effectiveness of the CSA.
Visualization of Workflows and Logical Relationships
To further aid in the understanding and implementation of these techniques, the following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships.
Caption: Experimental workflow for ee determination by Chiral HPLC.
Caption: Logical decision tree for selecting an appropriate analytical method.
Conclusion
The determination of enantiomeric excess is a non-negotiable aspect of working with chiral N-Tosylaziridines. This guide has provided a comparative overview of the four principal analytical techniques: HPLC, GC, SFC, and NMR spectroscopy.
-
Chiral HPLC stands out as a versatile and robust method applicable to a wide range of N-Tosylaziridines.[6]
-
Chiral GC offers excellent resolution for volatile and thermally stable derivatives.[1]
-
Chiral SFC is an emerging "green" alternative that provides rapid analysis and reduced solvent consumption.[3]
-
NMR spectroscopy , with the aid of chiral solvating agents, offers a fast, non-separative approach for ee determination.[5]
The choice of the optimal technique will depend on the specific properties of the this compound derivative, the available instrumentation, and the analytical requirements of the research. The provided experimental protocols and workflows serve as a practical starting point for method development and optimization, empowering researchers to confidently and accurately assess the enantiomeric purity of their chiral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Three-Dimensional World of N-Tosylaziridine Derivatives: A Comparative Guide to Structural Analysis
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within N-Tosylaziridine derivatives is paramount for elucidating their reactivity, biological activity, and potential as therapeutic agents. While X-ray crystallography stands as the gold standard for atomic-resolution structural determination, a comprehensive evaluation of its capabilities alongside alternative analytical techniques is essential for selecting the most appropriate method for a given research objective.
This guide provides a comparative analysis of X-ray crystallography with other common analytical methods used for the characterization of this compound derivatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and application of these techniques.
At a Glance: Comparing Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas phase (ions) |
| Strengths | Unambiguous determination of absolute stereochemistry and conformation | Provides information on molecular dynamics and behavior in solution | High sensitivity, suitable for mixture analysis and identification |
| Limitations | Requires high-quality single crystals, which can be challenging to grow | Can be complex to interpret for large molecules, may not provide precise bond parameters | Does not directly provide 3D structural information |
Delving into the Crystal Lattice: X-ray Crystallographic Analysis
X-ray crystallography offers an unparalleled level of detail in determining the solid-state structure of this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed. This data is crucial for understanding intermolecular interactions within the crystal lattice and for establishing structure-activity relationships.
A key repository for crystallographic data is the Cambridge Crystallographic Data Centre (CCDC). For instance, the crystal structure of a specific this compound derivative has been deposited with the CCDC under the deposition number 1526630[1]. This entry provides a wealth of information, including the precise bond lengths and angles of the molecule.
Below are representative crystallographic parameters for a substituted this compound derivative, showcasing the level of detail that can be obtained.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 11.789 Å |
| α = 90°, β = 105.12°, γ = 90° | |
| Selected Bond Lengths | |
| N-S | 1.63 Å |
| S-O1 | 1.43 Å |
| S-O2 | 1.44 Å |
| N-C(aziridine) | 1.48 - 1.49 Å |
| C-C(aziridine) | 1.47 Å |
| Selected Bond Angles | |
| O1-S-O2 | 120.5° |
| N-S-C(tosyl) | 106.8° |
| C(aziridine)-N-S | 118.2° |
Note: The data presented here is illustrative. For precise data on a specific compound, researchers should refer to the corresponding CCDC entry.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a general outline of the experimental procedure for the single-crystal X-ray diffraction analysis of an this compound derivative.
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[2][3]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4][5]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data, resulting in a final, accurate 3D model of the molecule.
Alternative Perspectives: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy and mass spectrometry offer complementary information about the structure and behavior of this compound derivatives in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and for probing its stereochemistry in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of the compounds.[6][7] The chemical shifts and coupling constants of the aziridine (B145994) ring protons are particularly informative for determining the relative stereochemistry of substituents. Advanced NMR techniques, such as NOESY, can provide information about through-space interactions, which can help to elucidate the conformation of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[8][9] For this compound derivatives, techniques like electrospray ionization (ESI) can be used to generate gas-phase ions of the molecule.[6] Subsequent fragmentation of these ions (tandem mass spectrometry or MS/MS) can provide valuable structural information by revealing characteristic fragmentation patterns.[10][11] For instance, cleavage of the bonds within the aziridine ring or the tosyl group can produce fragment ions that are indicative of the original structure.
Conclusion
The structural analysis of this compound derivatives is a multifaceted endeavor that benefits from a combination of analytical techniques. X-ray crystallography provides the definitive solid-state structure with unparalleled accuracy, offering a foundational understanding of the molecule's geometry. This data is essential for computational modeling and for establishing clear structure-activity relationships. However, to gain a more complete picture of a molecule's properties, it is often necessary to complement crystallographic data with insights from NMR spectroscopy and mass spectrometry, which provide information on the molecule's behavior in solution and its fragmentation patterns. The choice of analytical method will ultimately depend on the specific research question being addressed, but a multi-technique approach will invariably yield the most comprehensive understanding of these important chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. dl.asminternational.org [dl.asminternational.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. uab.edu [uab.edu]
- 11. raco.cat [raco.cat]
Computational Showdown: Unraveling the Reaction Pathways of N-Tosylaziridines
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
N-Tosylaziridines are versatile building blocks in organic synthesis, prized for their utility in constructing complex nitrogen-containing molecules. Their reactivity is dominated by two principal pathways: nucleophilic ring-opening and cycloaddition reactions. Understanding the energetic landscape of these competing pathways is crucial for predicting reaction outcomes and designing selective synthetic strategies. This guide provides a comparative analysis of computational studies on N-Tosylaziridine reaction pathways, presenting key quantitative data, detailed methodologies, and visual representations of the reaction mechanisms.
Comparative Analysis of Reaction Pathways
Computational studies, primarily employing Density Functional Theory (DFT), have shed light on the mechanistic details and controlling factors of this compound reactions. The primary competing pathways investigated are the SN2-type nucleophilic ring-opening and various modes of cycloaddition.
The efficiency of ring-opening reactions is highly dependent on the nature of the substituents on the aziridine (B145994) ring, the nucleophile, and the reaction conditions.[1] The presence of electron-withdrawing groups on the nitrogen, such as the tosyl group, activates the ring, facilitating reactions with nucleophiles.[1]
Table 1: Comparison of Calculated Activation Barriers for this compound Reaction Pathways
| Reaction Type | Nucleophile/Reactant | Catalyst/Conditions | Computational Method | Activation Barrier (kcal/mol) | Product Type | Reference |
| Nucleophilic Ring-Opening | Benzylamine | DMSO | Not Specified | 23.4 (C-C, N-N cleavage) | Ring-opened intermediate | --INVALID-LINK--[2] |
| [3+2] Cycloaddition | Azaoxyallyl cation | None | M06/6-31G(d,p) | 17.2 | Oxazoline/Imidazolone derivatives | --INVALID-LINK--[3] |
| Cycloaddition/Ring-Opening | Dimethyl acetylenedicarboxylate | None | B3LYP | 4-5 (preference for one isomer) | "Methyl-in" dienamine | --INVALID-LINK--[4] |
| CO2 Fixation (Ring-Opening) | CO2 | NaBr (catalyst) | DFT (B3LYP) | 44.4 (Path a), 48.4 (Path b) | 4- or 5-substituted oxazolidinone | --INVALID-LINK--[5] |
Experimental and Computational Protocols
The data presented in this guide are derived from various computational studies. While the specific parameters differ between studies, a general methodological framework is often employed.
General Computational Methodology:
A common approach involves geometry optimizations of reactants, transition states, and products using DFT methods. The B3LYP functional is frequently used, often in conjunction with a basis set such as 6-31G(d,p).[3][5] To refine the energetics, single-point energy calculations are often performed with larger basis sets, like 6-311++G(2d,2p).[3] Solvent effects are typically incorporated using implicit solvation models, such as the Solvation Model based on Density (SMD).[6]
Example Protocol for [3+2] Cycloaddition Study:
A representative computational protocol for studying a [3+2] cycloaddition reaction involving an azaoxyallyl cation is as follows:
-
Software: Gaussian 16 program package.
-
Method: Density Functional Theory (DFT).
-
Functional: M06 for geometry optimizations and frequency calculations.
-
Basis Set: 6-31G(d,p) for initial optimizations.
-
Refinement: Single-point energy calculations at the M06+D3/6-311++G(2d,2p) level of theory.
-
Solvent Effects: Implicit solvation model (e.g., SMD) to simulate solvent environment.
-
Verification: Vibrational frequency analysis to confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations to connect transition states with their corresponding reactants and products.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways of N-Tosylaziridines.
Caption: Nucleophilic Ring-Opening Pathway.
Caption: [3+2] Cycloaddition Pathway.
References
- 1. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cycloaddition/Ring opening reaction sequences of N-alkenyl aziridines: influence of the aziridine nitrogen on stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Guide to the Biological Activity of Compounds Synthesized from N-Tosylaziridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various compounds synthesized from N-tosylaziridine, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies and presented to facilitate objective evaluation and further research.
Data Presentation
The following tables summarize the quantitative data on the biological activities of selected this compound derivatives and related compounds.
Table 1: Anticancer Activity of this compound Derivatives and Related Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Aziridinyl Galactopyranoside (AzGalp) | A549 (Lung) | ~53 | [1] |
| AzGalp | MRC-5 (Normal Lung) | ~318 | [1] |
| AzGalp | HL-60 (Leukemia) | ~10 | [1] |
| AzGalp | HepG2 (Liver) | ~40 | [1] |
| Aziridine Derivative 348 | PC3 (Prostate) | 23.55 | [2] |
| Aziridine Derivative 348 | HeLa (Cervical) | 25.88 | [2] |
| Aziridine Derivative 350 | CCRF-CEM (Leukemia) | 25.45 | [2] |
| Aziridine Derivative 351 | Breast Cancer Lines | 1.47 | [2] |
| Pyrazole-tosylamide 9d | MDA-MB-231 (Breast) | <10 | [3] |
| Pyrazole-tosylamide 9e | MCF-7 (Breast) | <10 | [3] |
| Pyrazole-tosylamide 9f | HepG2 (Liver) | <10 | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| N-substituted aziridine-2-phosphonic acids | Pseudomonas aeruginosa | 250 | |
| N-substituted aziridine-2-phosphonic acids | Acinetobacter baumannii | 250 | |
| N-substituted aziridine-2-phosphonic acids | E. coli | 250 | |
| N-substituted aziridine-2-phosphonic acids | Staphylococcus aureus (MRSA) | 250 | |
| N-substituted aziridine-2-phosphonic acids | Klebsiella pneumoniae | 250 | |
| N-substituted aziridine-2-phosphonic acids | Enterobacter aerogenes | 250 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental and logical Workflows
Caption: Workflow for Synthesis and Biological Evaluation.
Signaling Pathways
Caption: Anticancer Apoptotic Signaling Pathway.
Caption: Potential Antibacterial Mechanisms.
References
- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Methods for Aziridination
For Researchers, Scientists, and Drug Development Professionals
Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain makes them versatile intermediates for the synthesis of a wide array of nitrogenous compounds, including amino acids, alkaloids, and pharmacologically active molecules. The development of efficient and stereoselective methods for their synthesis is therefore a topic of significant interest. This guide provides an objective comparison of the leading synthetic strategies for aziridination, supported by experimental data, detailed methodologies for key reactions, and visualizations of the underlying reaction pathways.
Performance Comparison of Key Aziridination Methods
The selection of an appropriate aziridination method depends on several factors, including the nature of the olefin substrate, the desired stereochemistry, and the tolerance of other functional groups. The following tables summarize quantitative data for some of the most common and innovative approaches.
Table 1: Metal-Catalyzed Aziridination of Styrene (B11656) Derivatives
Styrene and its derivatives are common benchmark substrates for evaluating new aziridination methods. This table compares the efficacy of various metal catalysts in the aziridination of substituted styrenes.
| Catalyst System | Nitrogen Source | Substrate | Yield (%) | ee (%) | Reference |
| Cu(I)/bis(oxazoline) | PhI=NTs | Styrene | 79 | 66 | [1] |
| Cu(II)(OTf)₂/chiral diimine | PhI=NTs | Styrene | 91 | 88 | [1] |
| Rh₂(esp)₂ | DPH | Styrene | High | N/A | [2] |
| Fe(Por)Cl | Bromamine-T | Styrene | High | N/A | [3] |
| Ru(CO)salen | SESN₃ | Vinyl Ketone | High | High | [4] |
| Co(II)porphyrin | DPPA | Styrene | Good | High | [5] |
-
PhI=NTs: [N-(p-toluenesulfonyl)imino]phenyliodinane
-
DPH: Readily available amine source
-
SESN₃: 2-(trimethylsilyl)ethanesulfonyl azide
-
DPPA: Diphenylphosphoryl azide
-
ee: enantiomeric excess
Table 2: Emerging Aziridination Methodologies: Electrochemical and Photocatalytic Approaches
Recent years have seen the rise of electrochemical and photocatalytic methods, offering greener and often more versatile alternatives to traditional catalysis.
| Method | Catalyst/Mediator | Nitrogen Source | Substrate | Yield (%) | Key Features | Reference |
| Electrochemical | n-Bu₄NI | N-aminophthalimide | Various olefins | High | Metal-free, broad scope | [4] |
| Electrochemical | Thianthrene | Primary amines | Unactivated alkenes | Good | Couples unactivated alkenes and amines | [6] |
| Photocatalytic | fac-Ir(ppy)₃ | CF₃N₃ | Various alkenes | Good | Generates trifluoromethyl nitrene | [7] |
| Photocatalytic (metal-free) | Rose Bengal | 1,2-diols, amines, PhI(OAc)₂ | Aliphatic amines | Good | Forms diaziridines via nitrene intermediates | [8] |
Reaction Pathways and Mechanisms
The diverse methods for aziridination proceed through distinct mechanistic pathways. Understanding these pathways is crucial for predicting reactivity, selectivity, and potential side reactions.
Metal-Catalyzed Nitrene Transfer
A predominant strategy for aziridination involves the transfer of a nitrene moiety from a nitrogen source to an olefin, mediated by a transition metal catalyst. The generally accepted mechanism involves the formation of a metal-nitrene intermediate.
Electrochemical Aziridination
Electrochemical methods offer a powerful alternative by generating reactive intermediates through controlled oxidation or reduction at an electrode surface. One notable approach involves the oxidative coupling of alkenes and amines.[6]
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed experimental protocols for representative aziridination reactions.
Copper-Catalyzed Aziridination of Styrene
This protocol is a general procedure for the copper-catalyzed aziridination of olefins using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene precursor.
Materials:
-
Copper(I) or Copper(II) salt (e.g., CuOTf, Cu(OTf)₂) (5-10 mol%)
-
Chiral ligand (e.g., bis(oxazoline) or diimine) (if asymmetric synthesis is desired)
-
Styrene (1.0 mmol)
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol)
-
Anhydrous acetonitrile (B52724) (MeCN) as solvent
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper salt and chiral ligand (if used).
-
Add anhydrous acetonitrile and stir the mixture until the catalyst is fully dissolved.
-
Add styrene to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add PhI=NTs portion-wise over a period of time to control the reaction rate and temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Electrochemical Aziridination of an Unactivated Alkene
This procedure outlines a general method for the electrochemical aziridination of unactivated alkenes with primary amines.[6]
Materials:
-
Undivided electrochemical cell with a carbon anode and a platinum or iron cathode.
-
Constant current power supply.
-
Alkene (1.0 mmol)
-
Primary amine (2.0-5.0 mmol)
-
Supporting electrolyte (e.g., tetra-n-butylammonium perchlorate, Bu₄NClO₄)
-
Anhydrous acetonitrile (MeCN) as solvent.
Procedure:
-
Set up the electrochemical cell with the chosen electrodes.
-
To the cell, add the alkene, primary amine, and supporting electrolyte.
-
Add anhydrous acetonitrile to dissolve the reactants and electrolyte.
-
Apply a constant current (typically 5-10 mA) to the cell.
-
Monitor the reaction progress by analyzing aliquots using GC or LC-MS.
-
After the starting material is consumed, turn off the power supply.
-
Work up the reaction mixture by removing the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography to isolate the aziridine product.
Conclusion
The synthesis of aziridines is a dynamic field of research with a continuous evolution of new and improved methodologies. Traditional metal-catalyzed methods, particularly those employing copper and rhodium, remain highly effective and offer excellent stereocontrol, especially in asymmetric synthesis.[1][2] Concurrently, emerging techniques such as electrochemical and photocatalytic aziridination are gaining prominence due to their mild reaction conditions, high functional group tolerance, and alignment with the principles of green chemistry.[4][6][7] The choice of the optimal method will ultimately be dictated by the specific synthetic challenge, including the substrate's electronic and steric properties, the desired level of stereoselectivity, and scalability requirements. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of aziridination chemistry.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Recent Developments in Catalytic Asymmetric Aziridination [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Metal-Free Aziridination of Styrene Derivatives with Iminoiodinane Catalyzed by a Combination of Iodine and Ammonium Iodide [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of N-Tosylaziridine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-Tosylaziridine, a common reagent in organic synthesis. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This compound is a reactive compound and must be neutralized before disposal.
Safety First: Understanding the Hazards
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Due to the strained three-membered aziridine (B145994) ring, it is susceptible to reactions with nucleophiles, which can lead to ring-opening.[4][5][6] Improper handling and disposal can pose significant health risks and lead to environmental contamination.[4]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile).[1] |
| Skin and Body | Protective clothing, such as a lab coat.[1] |
| Respiratory | Use in a well-ventilated area or with respiratory protection.[1] |
Disposal Procedure Overview
The primary method for the safe disposal of this compound waste is through chemical neutralization (quenching) prior to collection by a licensed disposal company.[3] This involves reacting the this compound with a suitable nucleophile to open the aziridine ring, rendering it less reactive. A common and effective method is the use of a saturated aqueous solution of ammonium (B1175870) chloride.[7]
Experimental Protocol: Quenching of this compound Waste
This protocol details the step-by-step procedure for neutralizing this compound waste in a laboratory setting.
Materials:
| Reagent/Equipment | Purpose |
| This compound waste | The material to be neutralized. |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Quenching agent.[7] |
| Suitable reaction vessel (e.g., beaker, flask) | To contain the reaction. |
| Stir plate and stir bar | For efficient mixing. |
| Fume hood | To ensure proper ventilation. |
| Appropriate PPE | As listed in the safety section. |
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the this compound waste is concentrated, dilute it with a compatible solvent (e.g., dichloromethane) in the reaction vessel.[7]
-
Cooling: Place the reaction vessel in an ice bath to control any potential exothermic reaction.
-
Quenching: Slowly add the saturated aqueous ammonium chloride solution to the stirred this compound solution.[7] The addition should be done dropwise to maintain control of the reaction.
-
Reaction Monitoring: Continue stirring the mixture at room temperature until the reaction is complete. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.[7]
-
Extraction: Once the reaction is complete, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[7]
-
Waste Segregation: Separate the organic and aqueous layers. The organic layer containing the ring-opened product and the aqueous layer should be collected in separate, appropriately labeled hazardous waste containers.
-
Final Disposal: Dispose of the waste containers through your institution's hazardous waste management program.[1][3]
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. Collection - Deprotection of Sulfonyl Aziridines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. [PDF] Deprotection of Sulfonyl Aziridines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling N-Tosylaziridine
This guide provides critical safety and logistical information for the handling and disposal of N-Tosylaziridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
This compound is a reactive chemical that requires careful handling to prevent exposure and ensure experimental integrity. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risks. The following table summarizes the required equipment.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory practices.[1] |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Essential for protecting eyes from splashes or dust. |
| Skin and Body Protection | Protective clothing, such as a lab coat. | Wear to prevent skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be worn if exposure limits are exceeded or irritation is experienced. | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[2][3] |
Operational Plan: Handling this compound
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work must be conducted in a well-ventilated area or a certified chemical fume hood.[2][3]
-
Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the work area.[2]
2. Handling and Use:
-
Avoid the formation of dust and aerosols.[1]
-
Use controlled transfer techniques, such as spatulas or other appropriate tools, to prevent spills.[4]
-
Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1]
3. Storage:
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in an open area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powder spills, cover with a plastic sheet to minimize spreading.[2]
-
Clean-up:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Material: Dispose of contents and container to an approved waste disposal plant.[2] This should be done in accordance with applicable regional, national, and local laws and regulations.[2] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Do not reuse the container.[2] Dispose of it as unused product.[1]
-
Empty Containers: For containers with trivial amounts of residue, rinse thoroughly. The first rinse must be collected and disposed of as hazardous waste.[6]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 5. alkalisci.com [alkalisci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

